molecular formula C5H4ClNO2 B1584850 5-Chloro-2,3-pyridinediol CAS No. 53233-89-9

5-Chloro-2,3-pyridinediol

Cat. No.: B1584850
CAS No.: 53233-89-9
M. Wt: 145.54 g/mol
InChI Key: AJGLCXBDYCEVIE-UHFFFAOYSA-N
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Description

5-Chloro-2,3-pyridinediol is a useful research compound. Its molecular formula is C5H4ClNO2 and its molecular weight is 145.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137836. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-hydroxy-1H-pyridin-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4ClNO2/c6-3-1-4(8)5(9)7-2-3/h1-2,8H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGLCXBDYCEVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201329
Record name 2,3-Pyridinediol, 5-chloro-
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Molecular Weight

145.54 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53233-89-9
Record name 5-Chloro-2,3-dihydroxypyridine
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Record name 2,3-Pyridinediol, 5-chloro-
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Record name 5-Chloro-2,3-pyridinediol
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Record name 2,3-Pyridinediol, 5-chloro-
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Record name 5-chloro-3-hydroxy-2-pyridone
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2,3-pyridinediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,3-pyridinediol, also known as 5-Chloro-2,3-dihydroxypyridine, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine ring substituted with both a halogen and two hydroxyl groups, makes it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective use in research and development, influencing everything from reaction conditions and purification strategies to formulation and bioavailability studies.

This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established analytical techniques. It is designed not merely as a list of data, but as a practical manual for the senior application scientist, explaining the causality behind experimental choices and providing self-validating protocols for property determination.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent research.

  • Chemical Structure: Chemical Structure of this compound Image Source: PubChem CID 97629.[1]

  • Molecular Formula: C₅H₄ClNO₂[1]

  • Synonyms: 5-Chloro-2,3-dihydroxypyridine[1]

  • CAS Number: 53233-89-9[1]

Table 1: Summary of Physical Properties
PropertyValueSource / Method
Molecular Weight 145.54 g/mol Calculated
Melting Point ~295 °C (with decomposition)Literature / DSC or Thiele Tube
Boiling Point 297.6 ± 40.0 °CPredicted
Density 1.56 ± 0.1 g/cm³Predicted
Water Solubility SolubleLiterature / OECD 105 Flask Method
Acidity (pKa) Not Experimentally DeterminedPotentiometric Titration

Thermal Properties: Melting and Boiling Point

The thermal stability of a compound is paramount for its storage, handling, and use in chemical synthesis. The reported melting point of this compound is approximately 295 °C, at which it also undergoes decomposition. This high melting point suggests strong intermolecular forces, likely hydrogen bonding mediated by the two hydroxyl groups.

Authoritative Insight: Why Melting Point Matters

A sharp melting point range (typically <1 °C) is a primary indicator of high purity for a crystalline solid. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. Given that this compound decomposes at its melting point, techniques that allow for rapid heating and precise observation are essential.

Experimental Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a highly accurate thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[2][3] It is the preferred method for obtaining precise melting and decomposition temperatures.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument using a certified reference standard with a known melting point and enthalpy (e.g., indium).[2] This ensures the accuracy of the temperature and heat flow measurements.

  • Sample Preparation: Accurately weigh 1-5 mg of finely powdered, dry this compound into an aluminum DSC pan.[2] Crimp the pan with a lid. An empty, crimped pan serves as the reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation during heating.[4]

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to above the expected melting point (e.g., 320 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[5] The instrument software will also calculate the enthalpy of fusion (ΔHfus), which corresponds to the area under the melting peak. A subsequent exothermic peak would indicate decomposition.

Solubility Profile

Solubility is a critical parameter that dictates how a compound can be purified, formulated, and how it behaves in biological systems. This compound is reported to be soluble in water[6]. This is expected due to the presence of two polar hydroxyl groups capable of forming strong hydrogen bonds with water molecules.

Authoritative Insight: Beyond Water Solubility

While water solubility is key, a comprehensive solubility profile across a range of solvents with varying polarities (e.g., ethanol, acetone, dichloromethane, hexane) is essential for drug development and synthesis. This information guides the selection of solvents for recrystallization, chromatography, and reaction media.

Experimental Protocol 2: Quantitative Water Solubility Determination (OECD 105 Flask Method)

This method is the standard for determining the aqueous solubility of substances and is suitable for compounds with solubilities above 10⁻² g/L.[7][8]

Methodology:

  • Preliminary Test: Add successive, small, known amounts of this compound to a known volume of deionized water in a flask at a constant temperature (e.g., 20 °C).[7] Agitate vigorously after each addition to determine the approximate saturation point.

  • Definitive Test: Prepare several flasks. Add an excess amount of the compound (determined from the preliminary test) to a known volume of water in each flask.

  • Equilibration: Seal the flasks and agitate them at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).[7] The system must be shielded from light if the compound is light-sensitive.

  • Phase Separation: Allow the solutions to stand at the test temperature to let undissolved solid settle. Centrifuge an aliquot of each solution to remove any remaining suspended particles.

  • Concentration Analysis: Carefully remove a known volume from the clear, supernatant aqueous phase. Determine the concentration of this compound using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Validation: The determined solubility should be the mean of at least three independent measurements whose values are within an acceptable range of variation.

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent (e.g., Water) A->B C Seal and agitate at constant temperature (e.g., 24h at 20°C) B->C D Allow solid to settle C->D E Centrifuge aliquot to remove particulates D->E F Extract clear supernatant E->F G Determine concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility (e.g., mg/L) G->H

Caption: Workflow for quantitative solubility determination via the Flask Method.

Acidity and Ionization (pKa)

The pKa, or acid dissociation constant, is a measure of a compound's acidity in solution. For this compound, the two hydroxyl groups are the primary acidic protons. The pKa value is critical for predicting a molecule's charge state at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor-binding interactions. While no experimental pKa has been published, it can be reliably determined via potentiometric titration.

Authoritative Insight: Interpreting pKa in a Polyprotic System

As this compound has two acidic hydroxyl groups, it will likely have two distinct pKa values. The first deprotonation will occur at a lower pH (higher Ka), and the second will require a more basic environment. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring is expected to increase the acidity (lower the pKa) of the hydroxyl groups compared to a simple phenol.

Experimental Protocol 3: pKa Determination by Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base) to a solution of the analyte while monitoring the pH.[9][10] The pKa is found at the midpoint of the buffer region on the resulting titration curve.[11][12]

Methodology:

  • System Calibration: Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[9]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent like methanol or DMSO may be used if aqueous solubility is limited, though this will yield an apparent pKa (pKa*). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[10]

  • Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[9]

  • Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize. Collect more data points near the equivalence points, where the pH changes most rapidly.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the inflection point of the curve. The pKa is the pH value at the point where half the volume of titrant required to reach the first equivalence point has been added.[12] A second pKa may be determined from the second buffer region if it is observable.

Spectral Properties

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

  • Expected Key Absorptions:

    • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

    • Aromatic C=C and C=N Stretches: Multiple sharp peaks in the 1400-1650 cm⁻¹ region.

    • C-O Stretch: A strong band around 1200-1260 cm⁻¹.

    • C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Experimental Protocol 4: FTIR Analysis via KBr Pellet Method

This is a standard technique for analyzing solid samples.[13][14]

  • Preparation: Gently grind 1-2 mg of dry this compound into a fine powder using an agate mortar and pestle.[14] Add approximately 200 mg of spectroscopy-grade, dry potassium bromide (KBr) and mix thoroughly to ensure homogeneity.[13]

  • Pellet Formation: Transfer the mixture to a die press and apply 8-10 tons of pressure to form a thin, transparent, or translucent pellet.[13][15] Cloudiness indicates insufficient grinding or moisture.

  • Analysis: Place the pellet in the spectrometer's sample holder. Record a background spectrum of the empty sample chamber first, then record the sample spectrum from approximately 4000 to 400 cm⁻¹.

B. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated electronic systems. Aromatic compounds like this compound are expected to absorb UV light.

  • Expected Absorption: Pyridine and its derivatives typically show strong π→π* transitions. One would expect one or more strong absorption bands (λmax) in the 200-300 nm range. The exact position and intensity will be influenced by the chloro and hydroxyl substituents.

Experimental Protocol 5: UV-Vis Spectrum Acquisition

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., water, ethanol, methanol). The solvent should not absorb in the region of interest (>200 nm).[16]

  • Sample Preparation: Prepare a dilute stock solution of this compound of known concentration. The concentration should be adjusted so that the maximum absorbance falls between 0.1 and 1.0 absorbance units for optimal accuracy.[16]

  • Analysis: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.[17] Scan a range of wavelengths (e.g., 190-400 nm) and record the absorbance spectrum. The wavelength of maximum absorbance (λmax) should be reported.

Conclusion

The physical properties of this compound—characterized by a high melting point with decomposition, good aqueous solubility, and distinct acidic nature—are consistent with its structure as a poly-substituted aromatic heterocycle. While foundational data exists, this guide emphasizes that a full, quantitative understanding requires rigorous experimental determination. The protocols detailed herein for DSC, quantitative solubility, potentiometric titration, and spectroscopic analysis provide a robust framework for researchers to generate the high-quality, reliable data essential for advancing drug discovery and chemical synthesis programs.

References

5-Chloro-2,3-pyridinediol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2,3-pyridinediol for Advanced Research

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the scientific community. We will delve into its fundamental chemical properties, synthesis, and spectroscopic characterization, with a particular focus on its relevance and potential applications in the field of drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this molecule.

Core Chemical Identity and Physicochemical Properties

This compound, while commonly referred to by this name, exists in tautomeric equilibrium with its more stable pyridinone form. This structural nuance is critical for understanding its reactivity and biological interactions.

IUPAC Nomenclature and Structural Representation

The formal IUPAC name for this compound is 5-chloro-3-hydroxy-1H-pyridin-2-one [1]. This name accurately reflects the predominant tautomeric form.

  • Synonyms: this compound, 5-Chloro-2,3-dihydroxypyridine[1]

  • CAS Number: 53233-89-9[1]

  • Molecular Formula: C₅H₄ClNO₂[1]

  • Molecular Weight: 145.546 g/mol

The tautomeric equilibrium between the diol and the keto-enol form is a key feature. The pyridin-2-one structure is generally favored due to the stability of the amide group within the aromatic ring system.

Caption: Tautomerism of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solubility and handling considerations.

PropertyValueSource
Melting Point 295 °C (decomposition)[2][3]
Molecular Formula C₅H₄ClNO₂[1][3]
Molecular Weight 145.54 g/mol [3]
Solubility Soluble in water[3]
Appearance Powder[4]

Note: This product is often supplied for early discovery research, and buyers are responsible for confirming identity and purity as comprehensive analytical data may not be collected by all vendors.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most cited pathway begins with 2-amino-5-chloropyridine, a readily available starting material. The causality behind this choice lies in the ability to sequentially modify the pyridine ring at specific positions through well-established reactions.

Synthesis Workflow Overview

The synthetic strategy involves a series of diazotization, nitration, and reduction reactions to introduce the desired hydroxyl groups.

G A 2-Amino-5-chloropyridine (Starting Material) B 2-Hydroxy-5-chloropyridine A->B  Diazotization & Hydrolysis   C 2-Hydroxy-3-nitro-5-chloropyridine B->C  Nitration   D 2-Hydroxy-3-amino-5-chloropyridine C->D  Reduction   E This compound (Target Product) D->E  Diazotization & Hydrolysis  

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from the methodology described in patent CN101830845A[5]. Each step is designed to achieve a specific chemical transformation, leading to the final product.

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine

  • Rationale: The initial diazotization of the amino group on 2-amino-5-chloropyridine, followed by hydrolysis, is a classic and efficient method for introducing a hydroxyl group at the C2 position.

  • Procedure:

    • In a reaction vessel, add 1200 mL of water and slowly add 135 mL of concentrated sulfuric acid while stirring.

    • Cool the solution to approximately 40 °C and add 115 g (1 mol) of 2-amino-5-chloropyridine.

    • Maintain the temperature between 30-50 °C and add a solution of sodium nitrite (76g in 700ml water) dropwise.

    • Upon completion of the reaction, the product, 2-hydroxy-5-chloropyridine, is formed.

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine

  • Rationale: Nitration is performed to introduce a nitro group at the C3 position, which will subsequently be converted to a hydroxyl group. The existing hydroxyl group at C2 directs the nitration to the adjacent C3 position.

  • Procedure:

    • To the previously prepared 2-hydroxy-5-chloropyridine, control the temperature to 50-60 °C.

    • Carry out the nitration reaction for 1-2 hours.

Step 3: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine

  • Rationale: The nitro group is reduced to an amino group. This is a necessary intermediate step before the final diazotization. Common reduction methods are effective here.

  • Procedure:

    • Reduce the 2-hydroxy-3-nitro-5-chloropyridine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd, Pt, or Ni catalysts) or with agents like iron powder or sodium dithionite in a suitable solvent[5].

Step 4: Synthesis of this compound

  • Rationale: The final step involves the diazotization of the newly formed amino group at C3, followed by hydrolysis, to yield the second hydroxyl group, thus forming the target molecule.

  • Procedure:

    • Cool the solution of 2-hydroxy-3-amino-5-chloropyridine to between -10 °C and -5 °C.

    • Perform the diazotization reaction.

    • Slowly warm the reaction mixture to 50-60 °C and stir for 2 hours to complete the hydrolysis, yielding this compound[5].

Spectroscopic and Analytical Characterization

Proper characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Analysis MethodExpected Observations
¹H NMR Spectral data would show signals corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl groups.
¹³C NMR The spectrum should display five distinct signals for the carbon atoms of the pyridine ring. The carbons bonded to the electronegative chlorine and oxygen atoms will be shifted downfield.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) at m/z 145 and an M+2 peak at m/z 147, with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom[1].
Infrared (IR) Spectroscopy The IR spectrum would be expected to show characteristic absorption bands for O-H stretching (broad band), N-H stretching (if in the pyridinone form), C=O stretching (strong band for the pyridinone tautomer), and C-Cl stretching.

Applications in Research and Drug Development

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs[6]. The introduction of chloro- and hydroxyl- substituents onto this scaffold can significantly modulate a molecule's physicochemical properties and biological activity.

Role as a Pharmaceutical Intermediate

This compound serves as a valuable building block for the synthesis of more complex molecules. The hydroxyl and chloro groups provide reactive handles for further chemical modifications, enabling the construction of diverse chemical libraries for drug screening. The presence of chlorine can enhance membrane permeability and metabolic stability, properties that are highly desirable in drug candidates[7].

Potential in Antineoplastic Research

Research has demonstrated that transition metal complexes of this compound exhibit significant antineoplastic activity against Ehrlich ascites tumor cells[8][9]. The dihydroxy pyridine moiety acts as a bidentate ligand, chelating with metal ions. This complexation can lead to novel mechanisms of action, potentially overcoming resistance to existing cancer therapies.

Furthermore, a structurally related isomer, 5-chloro-2,4-dihydroxypyridine (CDHP), is a key component of the oral anticancer drug S-1[10][11]. CDHP functions as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme that degrades the active anticancer agent 5-fluorouracil. By preventing this degradation, CDHP enhances the efficacy and duration of the primary drug[10][11]. This established role for a close isomer highlights the therapeutic potential of the chloro-dihydroxypyridine scaffold and suggests that this compound could be explored for similar or novel enzymatic inhibitory activities.

Conclusion

This compound is a molecule with significant untapped potential. Its well-defined synthesis, reactive functional groups, and the proven therapeutic relevance of its structural class make it a compelling target for further investigation. For researchers in drug discovery, this compound offers a versatile platform for developing novel therapeutics, particularly in the realm of oncology. The insights provided in this guide aim to facilitate and inspire new avenues of research into this promising chemical entity.

References

An In-Depth Technical Guide to 5-Chloro-2,3-pyridinediol (CAS Number 53233-89-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2,3-pyridinediol, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Drawing upon established synthetic protocols, spectroscopic analysis, and reactivity principles, this document serves as a crucial resource for professionals engaged in drug discovery and development.

Core Chemical and Physical Properties

This compound, also known by its tautomeric name 5-chloro-3-hydroxy-1H-pyridin-2-one, is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 53233-89-9[1]
Molecular Formula C₅H₄ClNO₂[1][2]
Molecular Weight 145.54 g/mol [3]
IUPAC Name 5-chloro-3-hydroxy-1H-pyridin-2-one[1]
Synonyms 5-Chloro-2,3-dihydroxypyridine, 5-Chloro-3-hydroxy-2-pyridone[1]
Melting Point 295 °C (decomposition)[2][4]
Solubility Soluble in water[2][3]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-5-chloropyridine. This pathway involves a series of diazotization, nitration, reduction, and a final diazotization reaction to yield the target compound.[5]

Logical Flow of Synthesis:

Synthesis_Pathway A 2-Amino-5-chloropyridine B Diazotization A->B NaNO₂, H₂SO₄ C 2-Hydroxy-5-chloropyridine B->C D Nitration C->D HNO₃, H₂SO₄ E 2-Hydroxy-3-nitro-5-chloropyridine D->E F Reduction E->F Fe, CaCl₂ G 2-Hydroxy-3-amino-5-chloropyridine F->G H Diazotization G->H NaNO₂, HCl I This compound H->I

Synthesis workflow for this compound.

Detailed Step-by-Step Synthesis Protocol:

This protocol is adapted from the methodology described in patent CN101830845A.[5]

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine

  • To a solution of sulfuric acid, add 2-amino-5-chloropyridine.

  • Cool the mixture in an ice bath and add a solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 30-50 °C until nitrogen evolution ceases.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide) to precipitate the product.

  • Filter, wash with water, and dry to obtain 2-hydroxy-5-chloropyridine.

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine

  • Add 2-hydroxy-5-chloropyridine to concentrated sulfuric acid under cooling.

  • Add a mixture of concentrated nitric acid and sulfuric acid dropwise, keeping the temperature below 10 °C.

  • After the addition, stir the mixture at 50-60 °C for 1-2 hours.

  • Pour the reaction mixture onto ice and collect the precipitated product by filtration.

  • Wash with cold water and dry to yield 2-hydroxy-3-nitro-5-chloropyridine.

Step 3: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine

  • Suspend 2-hydroxy-3-nitro-5-chloropyridine in ethanol.

  • Add reduced iron powder and a solution of calcium chloride.

  • Reflux the mixture for 3 hours.

  • Filter the hot solution to remove the iron sludge and wash the residue with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain 2-hydroxy-3-amino-5-chloropyridine.

Step 4: Synthesis of this compound

  • Dissolve 2-hydroxy-3-amino-5-chloropyridine in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to -10 to -5 °C and add a solution of sodium nitrite dropwise.

  • After the addition, slowly warm the reaction to 30-50 °C and stir for 2 hours.

  • Adjust the pH to approximately 6-7 with a sodium hydroxide solution to precipitate the final product.

  • Filter, wash with cold water, and dry to obtain this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. The following data is based on the analysis of the compound and its metal complexes.[6]

Spectroscopic TechniqueKey Observations and Interpretations
Infrared (IR) Spectroscopy Characteristic bands for O-H, N-H, C=O, and C-Cl stretching vibrations are expected. The presence of a broad O-H band and a C=O stretch is indicative of the pyridinone tautomer.
UV-Visible Spectroscopy In ethanol, absorption bands are typically observed around 210, 240, and 305 nm, corresponding to π-π* transitions within the pyridine ring.[6]
¹H NMR Spectroscopy The proton NMR spectrum will show signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants are dependent on the substitution pattern.
Mass Spectrometry The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Chemical Reactivity and Potential Applications

Reactivity Profile:

The reactivity of this compound is governed by the interplay of its functional groups: the hydroxyl groups, the chloro substituent, and the pyridine ring itself.

  • Tautomerism: The molecule exists in equilibrium between the diol form and the hydroxypyridone tautomer. This equilibrium is a critical determinant of its reactivity.

  • Chelation: The ortho-dihydroxy functionality makes it an excellent chelating agent for various metal ions. It can coordinate with transition metals to form stable complexes.[6]

  • Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, although the chloro and hydroxyl groups influence the regioselectivity of such reactions.

Workflow for Metal Complex Formation:

Metal_Complex_Formation A This compound (Ligand) C Reaction in Suitable Solvent A->C B Metal Salt (e.g., PdCl₂, PtCl₂) B->C D Metal Complex C->D Chelation

General workflow for the synthesis of metal complexes.

Applications in Drug Discovery and Materials Science:
  • Antineoplastic Agents: Transition metal complexes of this compound have demonstrated significant antineoplastic activity against Ehrlich ascites tumor cells.[6][7] This suggests its potential as a ligand in the design of novel metal-based anticancer drugs.

  • Pharmaceutical Intermediates: The substituted pyridine scaffold is a common motif in many pharmaceuticals.[8][9][10] this compound can serve as a versatile building block for the synthesis of more complex drug candidates.

  • Coordination Polymers and Materials: The chelating ability of this compound makes it a candidate for the construction of coordination polymers and other materials with interesting electronic and magnetic properties.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount for its application in research and development. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

Proposed HPLC Method:
  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation from impurities.

  • Detection: UV detection at a wavelength corresponding to one of the compound's absorption maxima (e.g., 240 nm or 305 nm) should be effective.

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and limit of detection/quantification.

Safety and Toxicological Profile

Hazard Identification:

Based on data for related chloropyridines, this compound should be handled with care. The primary hazards associated with chloropyridines include:

  • Toxicity: Chloropyridines can be toxic if ingested, inhaled, or absorbed through the skin.[2][4][13]

  • Irritation: They can cause irritation to the skin, eyes, and respiratory tract.[13]

  • Organ Damage: The liver is a primary target organ for pyridine and its derivatives, with potential for damage upon exposure.[4][13]

Handling and Safety Precautions:
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis is well-documented, and its chemical properties, particularly its ability to act as a chelating ligand, make it an attractive building block for the development of new therapeutic agents and functional materials. Further research into its biological activities and the properties of its derivatives is warranted to fully explore its potential.

References

5-Chloro-2,3-pyridinediol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2,3-pyridinediol for Researchers and Drug Development Professionals

Introduction

This compound, also known as 5-Chloro-2,3-dihydroxypyridine, is a heterocyclic organic compound with significant applications in medicinal chemistry and pharmaceutical development. Its strategic importance is primarily highlighted by its role as a key component in the oral anticancer agent S-1. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Core Molecular and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of the chloro and diol functional groups on the pyridine ring imparts specific chemical and biological properties that are crucial for its therapeutic applications.

PropertyValueSource
Molecular Formula C5H4ClNO2[1][2]
Molecular Weight 145.54 g/mol [1]
CAS Number 53233-89-9[1]
IUPAC Name 5-chloro-3-hydroxy-1H-pyridin-2-one[1]
Synonyms 5-Chloro-2,3-dihydroxypyridine[1]
Appearance White solid[3]
Melting Point 295°C (decomposes)[2]
Solubility Soluble in water[2]

Synthesis of this compound

A documented method for the synthesis of this compound involves a multi-step process starting from 2-amino-5-chloropyridine.[4] This synthetic route is outlined below.

Synthetic Pathway

Synthesis of this compound A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B Diazotization C 2-Hydroxy-3-nitro-5-chloropyridine B->C Nitration D 2-Hydroxy-3-amino-5-chloropyridine C->D Reduction E This compound D->E Diazotization

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

The synthesis of this compound can be carried out as follows, based on the described methodology[4]:

  • Diazotization of 2-amino-5-chloropyridine: 2-amino-5-chloropyridine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to yield 2-hydroxy-5-chloropyridine. The reaction temperature is typically maintained between 20-80°C.

  • Nitration of 2-hydroxy-5-chloropyridine: The resulting 2-hydroxy-5-chloropyridine is then nitrated to introduce a nitro group at the 3-position of the pyridine ring, forming 2-hydroxy-3-nitro-5-chloropyridine. This step is generally performed at a temperature of 30-100°C.

  • Reduction of 2-hydroxy-3-nitro-5-chloropyridine: The nitro group is subsequently reduced to an amino group to give 2-hydroxy-3-amino-5-chloropyridine. This reduction can be achieved using various reducing agents, such as iron powder in the presence of an acid.

  • Final Diazotization: The final step involves the diazotization of 2-hydroxy-3-amino-5-chloropyridine, followed by hydrolysis to yield the target compound, this compound. This reaction is typically conducted at a low temperature, between -20°C and 10°C, followed by warming to 50-60°C.

Applications in Research and Drug Development

The primary application of this compound in drug development is as a component of the oral anticancer drug S-1.[5] S-1 is a combination drug that includes tegafur, gimeracil, and oteracil potassium. 5-Chloro-2,4-dihydroxypyridine (CDHP), a related compound, is also a component of S-1 and is known to inhibit the degradation of 5-fluorouracil (5-FU), the active metabolite of tegafur.[5] While the search results primarily mention 5-Chloro-2,4-dihydroxypyridine in the context of S-1's mechanism, this compound has been investigated for its own antineoplastic properties and its ability to form transition metal complexes with potential anticancer activity.[6][7]

Mechanism of Action in Anticancer Therapy

The structural similarity of this compound to components of S-1 suggests its potential role as a modulator of fluoropyrimidine chemotherapy. The dihydroxypyridine structure is crucial for inhibiting dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the rapid degradation of 5-FU. By inhibiting DPD, these compounds increase the bioavailability and prolong the therapeutic effect of 5-FU.

Mechanism of Action Tegafur Tegafur FU 5-Fluorouracil (5-FU) Tegafur->FU Metabolism Inactive Inactive Metabolites FU->Inactive Degradation DPD Dihydropyrimidine Dehydrogenase (DPD) DPD->Inactive CDHP This compound CDHP->DPD Inhibition

Caption: Inhibition of 5-FU degradation by this compound.

Synthesis of Bioactive Metal Complexes

This compound has been utilized as a ligand in the synthesis of transition metal complexes.[6] These complexes have been characterized and evaluated for their antineoplastic activity. For instance, complexes with palladium and molybdenum have shown significant activity against Ehrlich ascites tumor cells.[7] This area of research opens up possibilities for developing novel metal-based anticancer agents with unique mechanisms of action.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard ClassGHS Statement
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation
Respiratory Irritation H335: May cause respiratory irritation
Precautionary Measures
  • Handling: Use only in a well-ventilated area.[3] Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[8]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[3][8]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[3]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Conclusion

This compound is a valuable compound for researchers and scientists in the field of drug discovery and development. Its established role as a precursor and a potential therapeutic agent, particularly in the context of anticancer treatments, underscores its importance. A thorough understanding of its chemical properties, synthesis, and biological activities is essential for harnessing its full potential in the development of new and improved therapies.

References

An In-depth Technical Guide to the Solubility of 5-Chloro-2,3-pyridinediol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-2,3-pyridinediol is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in process development, formulation, and as a synthetic intermediate. This guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, and presents a reasoned estimation of its solubility profile in common organic solvents. Due to the limited availability of direct experimental data in public literature, this document also furnishes detailed, field-proven experimental protocols for researchers to determine its solubility accurately.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₄ClNO₂[PubChem][1]
Molecular Weight 145.54 g/mol [PubChem][1]
IUPAC Name 5-chloro-3-hydroxy-1H-pyridin-2-one[PubChem][1]
CAS Number 53233-89-9[PubChem][1]
Melting Point 295 °C (decomposes)[ChemBK][2]
XLogP3 0.8[PubChem][1]
Hydrogen Bond Donor Count 2[PubChem][1]
Hydrogen Bond Acceptor Count 3[PubChem][1]
Topological Polar Surface Area (TPSA) 53.3 Ų[PubChem][1]
Water Solubility Stated as "Soluble" (qualitative)[ChemBK][2]

The presence of both hydroxyl (-OH) groups and a pyridine nitrogen atom makes this compound capable of acting as both a hydrogen bond donor and acceptor. Its moderate XLogP3 value suggests a degree of lipophilicity, while the significant TPSA indicates polar characteristics. This amphiphilic nature is key to understanding its solubility across a spectrum of solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle posits that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound is primarily influenced by the interplay of several factors:

  • Polarity: The molecule possesses a significant dipole moment due to the electronegative chlorine, oxygen, and nitrogen atoms. This inherent polarity suggests a preference for polar solvents.

  • Hydrogen Bonding: With two hydroxyl groups and a pyridine nitrogen, this compound has a high capacity for forming hydrogen bonds. Solvents that can participate in hydrogen bonding (protic solvents) are expected to be effective at solvating this molecule.

  • Tautomerism: It is important to note that this compound can exist in tautomeric forms, primarily the diol form and the hydroxypyridone form. The predominant tautomer in a given solvent will influence its solubility characteristics.

The interplay of these factors dictates the extent to which this compound will dissolve in a given organic solvent.

Estimated Solubility Profile of this compound

In the absence of extensive, publicly available experimental data, a qualitative solubility profile can be estimated based on the molecule's physicochemical properties and the principles of solubility.

Solvent ClassRepresentative SolventsEstimated SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can engage in strong hydrogen bonding with the hydroxyl groups and the pyridine nitrogen of the solute. The polarity of these alcohols is also well-matched with the polar nature of this compound.[3]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High These solvents are polar and can interact via dipole-dipole forces. While they cannot donate hydrogen bonds, their oxygen or nitrogen atoms can act as hydrogen bond acceptors for the hydroxyl groups of the solute. DMSO and DMF are particularly strong polar aprotic solvents and are likely to be effective.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to Moderate Ethers are less polar than alcohols and ketones and have a limited ability to participate in hydrogen bonding (only as acceptors). Solubility is expected to be lower than in polar protic and aprotic solvents.
Nonpolar Hexane, TolueneVery Low to Insoluble Due to the significant polarity and hydrogen bonding capability of this compound, it is unlikely to dissolve to any appreciable extent in nonpolar solvents. The energetic cost of breaking the strong intermolecular forces in the solid solute would not be compensated by the weak van der Waals interactions with the solvent.

Experimental Determination of Solubility

Given the necessity for precise solubility data in research and development, the following established protocols are provided for the experimental determination of the solubility of this compound.

The Shake-Flask Method: The Gold Standard

This method is widely regarded as the most reliable for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Protocol:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method (HPLC-UV or UV-Vis).

  • Calculate the original solubility by taking into account the dilution factor.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Settle excess solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for determining solubility using the shake-flask method.

Analytical Quantification Methods

Principle: HPLC separates the analyte from any potential impurities before quantification, offering high specificity and sensitivity.

Protocol:

  • Develop a Validated HPLC Method:

    • Select a suitable column (e.g., C18).

    • Optimize the mobile phase composition (e.g., a mixture of acetonitrile and water with a suitable buffer).

    • Determine the optimal detection wavelength using a UV detector.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject each standard and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve.

  • Analyze the Sample:

    • Inject the diluted, filtered sample from the shake-flask experiment.

    • Determine the peak area and use the calibration curve to find the concentration.

HPLC Quantification Workflow

G cluster_method_dev Method Development cluster_calibration Calibration cluster_analysis Sample Analysis A Select Column & Mobile Phase B Optimize Detection Wavelength A->B C Prepare Standard Solutions D Inject Standards & Record Peak Areas C->D E Generate Calibration Curve D->E F Inject Diluted Sample G Determine Concentration F->G

Caption: Workflow for quantification of solubility by HPLC.

Principle: This method is rapid and straightforward but requires that the analyte has a chromophore that absorbs in the UV-Vis range and that the solvent is transparent in that region.

Protocol:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Scan a dilute solution of this compound in the chosen solvent to find the λmax.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration (Beer-Lambert Law).

  • Analyze the Sample:

    • Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the λmax.

    • Use the calibration curve to determine the concentration.

Applications in Research and Drug Development

The solubility of this compound in organic solvents is a critical parameter that impacts several areas of research and development:

  • Synthetic Chemistry: The choice of solvent for a chemical reaction involving this compound will depend on its solubility to ensure efficient reaction kinetics and ease of product purification.

  • Crystallization and Purification: Knowledge of its solubility in different solvents is essential for developing effective crystallization processes for purification.

  • Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is crucial for developing stable and bioavailable drug formulations.

  • High-Throughput Screening (HTS): In drug discovery, compounds are often dissolved in solvents like DMSO for HTS. Knowing the solubility limit is important to avoid precipitation and false-negative results.

Conclusion

References

Spectroscopic Data for 5-Chloro-2,3-pyridinediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2,3-pyridinediol, also known as 5-chloro-2,3-dihydroxypyridine, is a halogenated pyridinediol derivative of significant interest in medicinal chemistry and materials science. Its structural features, including the pyridine ring, hydroxyl groups, and a chlorine substituent, give rise to a unique electronic and chemical profile, making it a valuable building block in the synthesis of novel compounds with potential biological activity.[1][2] The synthesis and characterization of its transition metal complexes, for instance, have been explored for their potential antineoplastic properties.[3]

A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical reactions and biological systems. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content is designed for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles of spectral interpretation and detailed experimental protocols.

Molecular Structure and Tautomerism

It is crucial to recognize that this compound can exist in tautomeric forms. The dihydroxypyridine form can tautomerize to the 3-hydroxy-2-pyridone form. Spectroscopic data, particularly from IR and NMR, can provide insights into the predominant tautomer in a given state (solid or in solution). In the solid state, it has been suggested that 5-chloro-2,3-dihydroxypyridine exists predominantly in the pyridone form.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Principles and Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of the hydroxyl groups, as well as the overall aromatic ring current. The multiplicity of the signals (singlet, doublet, etc.) will be determined by the spin-spin coupling between adjacent protons. The protons on the hydroxyl groups and any N-H proton (in the pyridone tautomer) may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

Data Summary: ¹H NMR

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.0 - 7.5d~2-3
H-67.5 - 8.0d~2-3
OH/NHVariable (broad)s-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The values presented are estimates based on related structures.

Interpretation: The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to coupling with each other. The small coupling constant is characteristic of a meta-relationship on a pyridine ring. The downfield chemical shifts are consistent with protons attached to an electron-deficient aromatic ring. The broad signal for the OH/NH protons is due to chemical exchange and hydrogen bonding.

¹³C NMR Spectroscopy

Principles and Expected Spectrum: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Data Summary: ¹³C NMR

CarbonExpected Chemical Shift (δ, ppm)
C-2155 - 165
C-3140 - 150
C-4120 - 130
C-5115 - 125
C-6135 - 145

Note: These are predicted chemical shift ranges based on data for similar substituted pyridines. Experimental data may vary.

Interpretation: The carbons bearing the hydroxyl groups (C-2 and C-3) are expected to be the most downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the chlorine atom (C-5) will also be influenced by the halogen's electronegativity. The remaining carbons of the pyridine ring will resonate in the typical aromatic region.

Experimental Protocol: NMR Spectroscopy

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve ~5-10 mg of This compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆, CD₃OD). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument Place the NMR tube in the spectrometer's autosampler or manually insert into the magnet. setup Set up the experiment in the software (e.g., ¹H, ¹³C, COSY). Define parameters like number of scans, relaxation delay, and spectral width. instrument->setup acquire Acquire the Free Induction Decay (FID) data. setup->acquire ft Apply Fourier Transform (FT) to the FID to obtain the spectrum. phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). baseline->reference integrate Integrate the signals (for ¹H NMR). reference->integrate assign Assign chemical shifts, multiplicities, and coupling constants to the molecular structure. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc cluster_analysis cluster_analysis cluster_proc->cluster_analysis

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a small vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for the desired experiment (¹H or ¹³C). This includes setting the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum using the known chemical shift of the residual solvent peak.

    • For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Infrared (IR) Spectroscopy

Principles and Expected Spectrum: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key absorptions are expected for the O-H, N-H (if in the pyridone form), C=O (pyridone form), C=C, and C-N bonds of the pyridine ring, as well as the C-Cl bond.

Data Summary: IR Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignmentReference
~3240Strong, Broadν(N-H) stretching[3]
3000 - 3200Medium, Broadν(O-H) stretching
~1675Strongν(C=O) stretching (pyridone tautomer)[3]
1600 - 1450Medium-Strongν(C=C) and ν(C=N) ring stretching
1200 - 1000Mediumδ(C-H) in-plane bending
800 - 600Medium-Strongν(C-Cl) stretching-

Note: The IR spectrum of a solid sample can be influenced by intermolecular interactions, such as hydrogen bonding.

Interpretation: The presence of a strong, broad band around 3240 cm⁻¹ is indicative of N-H stretching, supporting the existence of the pyridone tautomer in the solid state.[3] A very strong absorption around 1675 cm⁻¹ is characteristic of a carbonyl (C=O) stretch, further confirming the pyridone structure.[3] The broadness of the O-H and N-H stretching bands is due to extensive hydrogen bonding. The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic pyridine ring vibrations.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Diagram of the IR (KBr Pellet) Experimental Workflow

IR_KBr_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis grind_sample Grind ~1-2 mg of This compound with ~100-200 mg of dry KBr powder in an agate mortar. press_pellet Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet. grind_sample->press_pellet place_pellet Place the KBr pellet in the spectrometer's sample holder. acquire_bkg Acquire a background spectrum of the empty sample compartment. place_pellet->acquire_bkg acquire_sample Acquire the sample spectrum. acquire_bkg->acquire_sample process_spectrum The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum. identify_peaks Identify the wavenumbers of the major absorption bands and assign them to specific functional groups. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc cluster_analysis cluster_analysis cluster_proc->cluster_analysis

Caption: Workflow for IR data acquisition using the KBr pellet method.

Detailed Steps:

  • Sample Preparation:

    • Ensure all equipment (agate mortar and pestle, pellet press) is clean and dry.

    • Place a small amount of spectroscopic grade potassium bromide (KBr) in an oven to ensure it is completely dry.

    • Grind approximately 1-2 mg of this compound with 100-200 mg of the dry KBr powder using the agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to the die of a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Acquire a background spectrum. This will account for any absorptions from atmospheric water and carbon dioxide.

    • Acquire the spectrum of the sample.

  • Data Processing and Analysis:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.

    • Identify the positions (in cm⁻¹) and relative intensities of the absorption bands.

    • Assign the observed bands to the corresponding molecular vibrations and functional groups.

Mass Spectrometry (MS)

Principles and Expected Spectrum: Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature to look for is the isotopic pattern of chlorine. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This will result in two molecular ion peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1. The fragmentation pattern will provide further structural information.

Data Summary: Mass Spectrometry

m/zRelative IntensityAssignment
145~100%[M]⁺ (with ³⁵Cl)
147~33%[M+2]⁺ (with ³⁷Cl)
Various-Fragment ions

Note: The fragmentation pattern will depend on the ionization method used.

Interpretation: The presence of the M⁺ and M+2 peaks in a 3:1 intensity ratio is a definitive indicator of the presence of one chlorine atom in the molecule. Common fragmentation pathways for pyridines may involve the loss of small neutral molecules like CO, HCN, or cleavage of the substituent groups.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Diagram of the Mass Spectrometry Experimental Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ionize Ionization cluster_analyze Mass Analysis cluster_detect Detection and Spectrum Generation introduce_sample Introduce a small amount of This compound into the instrument, either via a direct insertion probe or after separation by gas chromatography (GC-MS). ionize_sample Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions (molecular ions and fragment ions). accelerate_ions Accelerate the ions into the mass analyzer. separate_ions Separate the ions based on their mass-to-charge (m/z) ratio using a magnetic or electric field (e.g., in a quadrupole or time-of-flight analyzer). accelerate_ions->separate_ions detect_ions Detect the separated ions. generate_spectrum The detector signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z. detect_ions->generate_spectrum cluster_intro cluster_intro cluster_ionize cluster_ionize cluster_intro->cluster_ionize cluster_analyze cluster_analyze cluster_ionize->cluster_analyze cluster_detect cluster_detect cluster_analyze->cluster_detect

Caption: Workflow for mass spectrometry data acquisition.

Detailed Steps:

  • Sample Introduction:

    • Introduce a small amount of the sample into the high vacuum system of the mass spectrometer. For a solid sample like this compound, a direct insertion probe can be used. Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), removes an electron from the molecule to form a radical cation, the molecular ion (M⁺). Excess energy from the ionization process can cause the molecular ion to fragment into smaller ions.

  • Mass Analysis:

    • The positively charged ions are accelerated by an electric field and directed into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio. Common types of mass analyzers include quadrupoles, time-of-flight (TOF) analyzers, and magnetic sectors.

  • Detection and Spectrum Generation:

    • The separated ions strike a detector, which generates an electrical signal proportional to the number of ions.

    • This signal is processed by a computer to generate a mass spectrum, which is a plot of the relative abundance of ions as a function of their m/z ratio.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the structural characteristics of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous identification and characterization of this important molecule. The provided experimental protocols offer a practical framework for researchers to obtain high-quality spectroscopic data in their own laboratories. A comprehensive analysis of these spectra, as outlined in this guide, is essential for advancing research and development in fields where this compound and its derivatives play a crucial role.

References

5-Chloro-2,3-pyridinediol: A Comprehensive Technical Guide on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Pharmaceutical Intermediate

5-Chloro-2,3-pyridinediol, a heterocyclic organic compound, holds significant importance as a crucial intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a pyridine ring substituted with a chlorine atom and two hydroxyl groups, imparts unique reactivity that is leveraged in the construction of more complex bioactive molecules. This guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compound, offering a technical narrative for researchers, scientists, and professionals in drug development. We will delve into the initial, albeit contested, synthetic approaches and detail the more robust and reproducible methodologies that have since been established.

Physicochemical Properties and Structure

A foundational understanding of a molecule begins with its physical and chemical characteristics. This compound exists in tautomeric forms, predominantly as 5-chloro-3-hydroxy-1H-pyridin-2-one. This equilibrium is a critical consideration in its reactivity and characterization.[1]

PropertyValueSource
CAS Number 53233-89-9[2][3]
Molecular Formula C₅H₄ClNO₂[2][4]
Molecular Weight 145.54 g/mol [4]
Melting Point 295 °C (decomposes)[4][5]
Appearance Off-white to light yellow crystalline powder[6]
Solubility Soluble in water[4]

A Contested Discovery: The Early Synthetic Route

The history of this compound's synthesis is marked by a notable evolution in chemical strategy. An early disclosure of a process for preparing this compound is found in a 1969 patent assigned to J.R. Geigy A.G. (US Patent 3,471,506). This method proposed a synthesis starting from furfural. The patented process involved the chlorination of furfural, followed by a reaction with thionamic acid and subsequent hydrolysis to yield the target compound.

However, the transformation of the five-membered furan ring into the six-membered pyridine ring under the described conditions has been a subject of scientific scrutiny. Later investigations, detailed in Chinese patent CN101830845A, reported an inability to reproduce this synthesis and failed to detect the formation of this compound.[7] This critical re-evaluation highlights the importance of reproducibility in synthetic chemistry and sets the stage for the development of a more reliable synthetic pathway.

A Definitive Synthesis: A Modern, Multi-Step Approach

A robust and verifiable synthesis of this compound was later detailed in Chinese patent CN101830845A.[7] This method, which has become a foundational protocol, commences with the readily available starting material, 2-amino-5-chloropyridine.[6] The synthesis proceeds through a logical sequence of four key transformations: diazotization, nitration, reduction, and a final diazotization followed by hydrolysis.

This multi-step synthesis is a prime example of strategic functional group manipulation on an aromatic scaffold. Each step is chosen to progressively build the desired functionality of the target molecule, with careful consideration of reaction conditions to ensure high yield and purity.

Visualizing the Synthetic Pathway

G A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B Diazotization C 2-Hydroxy-3-nitro-5-chloropyridine B->C Nitration D 2-Hydroxy-3-amino-5-chloropyridine C->D Reduction E This compound D->E Diazotization & Hydrolysis

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

The following protocols are based on the methodology described in Chinese patent CN101830845A, providing a self-validating system for the synthesis of this compound.[7]

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine (Diazotization)

Causality: The initial step involves the conversion of the amino group of 2-amino-5-chloropyridine into a hydroxyl group. This is achieved through a diazotization reaction, where the amino group is transformed into a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxyl compound. The choice of acidic conditions and controlled temperature is crucial to prevent unwanted side reactions.

Protocol:

  • To a suitable reaction vessel, add 2-amino-5-chloropyridine.

  • Slowly add an aqueous solution of a strong acid (e.g., sulfuric acid) while maintaining a low temperature with an ice bath.

  • Add a solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains between -5 to 0 °C.

  • After the addition is complete, allow the reaction to stir at this temperature for a specified period.

  • Slowly warm the reaction mixture to 30-50 °C and maintain for 2 hours to ensure complete hydrolysis of the diazonium salt.

  • Cool the reaction mixture and neutralize with a base to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-hydroxy-5-chloropyridine.

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine (Nitration)

Causality: With the hydroxyl group in place, the next step is the introduction of a nitro group at the 3-position of the pyridine ring. The hydroxyl group is an activating group, directing the electrophilic nitration to the ortho and para positions. In this case, the 3-position is targeted. A mixture of nitric acid and sulfuric acid is the classic nitrating agent.

Protocol:

  • Add 2-hydroxy-5-chloropyridine to concentrated sulfuric acid at a low temperature.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature between 0 to 5 °C.

  • After the addition, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry to yield 2-hydroxy-3-nitro-5-chloropyridine.

Step 3: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine (Reduction)

Causality: The nitro group introduced in the previous step is now reduced to an amino group. This transformation is a critical step, as this new amino group will be the site of the final diazotization. Common reducing agents for this purpose include metals in acidic media (e.g., iron powder in acetic acid or hydrochloric acid) or catalytic hydrogenation.[7]

Protocol (using iron powder):

  • Suspend 2-hydroxy-3-nitro-5-chloropyridine in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and adjust the pH to precipitate the product.

  • Filter, wash with water, and dry to obtain 2-hydroxy-3-amino-5-chloropyridine.

Step 4: Synthesis of this compound (Final Diazotization and Hydrolysis)

Causality: The final step mirrors the first, with the newly formed amino group at the 3-position being converted to a hydroxyl group via diazotization and subsequent hydrolysis. This completes the synthesis of the target molecule.

Protocol:

  • Dissolve 2-hydroxy-3-amino-5-chloropyridine in an aqueous solution of a strong acid at low temperature (-10 to -5 °C).

  • Add a solution of sodium nitrite dropwise, maintaining the low temperature.

  • After the addition, slowly warm the reaction mixture to 50-60 °C and stir for 2 hours to facilitate hydrolysis.

  • Cool the reaction mixture and adjust the pH to 6-7 to precipitate the final product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Workflow Visualization

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Final Diazotization A Dissolve 2-amino-5-chloropyridine in acid B Add NaNO2 at -5 to 0 °C A->B C Warm to 30-50 °C B->C D Neutralize and isolate 2-hydroxy-5-chloropyridine C->D E Dissolve 2-hydroxy-5-chloropyridine in H2SO4 F Add HNO3/H2SO4 at 0-5 °C E->F G Stir at room temperature F->G H Precipitate on ice and isolate product G->H I Suspend nitro compound in EtOH/H2O J Add Fe powder and acid I->J K Reflux for 3 hours J->K L Isolate 2-hydroxy-3-amino-5-chloropyridine K->L M Dissolve amino compound in acid at -10 to -5 °C N Add NaNO2 M->N O Warm to 50-60 °C N->O P Adjust pH and isolate this compound O->P

References

The Pharmacological Potential of Substituted Pyridinols: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinol Scaffold - A Privileged Structure in Medicinal Chemistry

Substituted pyridinols, heterocyclic aromatic compounds featuring a hydroxyl group on a pyridine ring, represent a cornerstone in modern medicinal chemistry.[1] The unique electronic properties conferred by the nitrogen atom within the aromatic ring, combined with the versatile reactivity of the hydroxyl group and the potential for diverse substitutions, make the pyridinol scaffold a "privileged structure" in the design of novel therapeutic agents.[2] These compounds have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for addressing a wide range of human diseases.[1][2] This technical guide provides an in-depth exploration of the significant biological activities of substituted pyridinols, offering researchers and drug development professionals a comprehensive resource complete with mechanistic insights, detailed experimental protocols, and data interpretation guidelines.

This guide is structured to provide a deep dive into the following key pharmacological domains:

  • Anticancer Activity

  • Antimicrobial Activity

  • Antioxidant Activity

  • Anti-inflammatory Activity

  • Neuroprotective Activity

For each domain, we will explore the underlying mechanisms of action, present detailed protocols for in vitro evaluation, and provide a framework for data analysis and interpretation.

Anticancer Activity of Substituted Pyridinols

The development of novel anticancer agents is a critical endeavor in oncological research.[3][4] Substituted pyridinols have emerged as a promising class of compounds with significant cytotoxic and cytostatic effects against various cancer cell lines.[5][6][7][8] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanistic Insights into Anticancer Activity

The anticancer effects of substituted pyridinols can be attributed to several mechanisms, including:

  • Enzyme Inhibition: Many pyridinol derivatives act as inhibitors of crucial enzymes in cancer progression, such as protein kinases.[2] For example, some have been shown to bind to the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[6]

  • Induction of Apoptosis: Substituted pyridinols can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.

  • Inhibition of Angiogenesis: Some derivatives may interfere with the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

Experimental Protocols for In Vitro Assessment of Anticancer Activity

A systematic in vitro evaluation is paramount to identify promising anticancer candidates for further development.[3][9]

The initial step in assessing anticancer activity is to determine the compound's effect on cancer cell viability.[3] The MTT assay is a widely used colorimetric method for this purpose.[8][10]

Protocol: MTT Assay for Cytotoxicity [11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, DU-145, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6][11]

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyridinol derivatives (e.g., 0.1, 1, 10, 100 µM) for 24-48 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).[6]

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity of Novel Pyridinol Derivatives

The results of cytotoxicity assays are typically presented as IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)
Pyridinol AMCF-7 (Breast)5.2 ± 0.4
Pyridinol BDU-145 (Prostate)8.9 ± 0.7
Pyridinol CHeLa (Cervical)3.1 ± 0.3
DoxorubicinMCF-7 (Breast)0.8 ± 0.1

This is a sample table; actual values would be derived from experimental data.

Experimental Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Line Culture (e.g., MCF-7, HeLa) B Treatment with Substituted Pyridinols (Dose-Response) A->B C MTT Assay for Cell Viability B->C D Calculation of IC50 Values C->D E Apoptosis Assays (e.g., Annexin V) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Enzyme Inhibition Assays (e.g., Kinase Assays) D->G

Caption: Workflow for in vitro screening of anticancer activity.

Antimicrobial Activity of Substituted Pyridinols

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. Substituted pyridinols have demonstrated promising activity against a range of pathogenic bacteria and fungi.[2]

Mechanistic Insights into Antimicrobial Activity

The antimicrobial action of substituted pyridinols can be attributed to various mechanisms, including:

  • Disruption of Cell Membrane Integrity: Some derivatives can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Essential Enzymes: Pyridinols can inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.[2]

  • Interference with Biofilm Formation: Biofilms are communities of microorganisms that are often resistant to antibiotics. Some pyridinol derivatives have been shown to inhibit biofilm formation.

Experimental Protocols for In Vitro Assessment of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.[12][13][14]

This method is a standard technique for determining the MIC of an antimicrobial agent.[12][13][14]

Protocol: Broth Microdilution Assay [13]

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the substituted pyridinol compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI or EUCAST guidelines.[15]

  • Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][15]

Data Presentation: Antimicrobial Activity of Novel Pyridinol Derivatives

The antimicrobial activity is summarized by the MIC values.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Pyridinol D16328
Pyridinol E8164
Ciprofloxacin0.50.015N/A
FluconazoleN/AN/A2

This is a sample table; actual values would be derived from experimental data.

Antioxidant Activity of Substituted Pyridinols

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.[16] Substituted pyridinols, particularly those with electron-donating groups, can act as potent antioxidants.[17]

Mechanistic Insights into Antioxidant Activity

The antioxidant properties of substituted pyridinols are primarily due to their ability to:

  • Scavenge Free Radicals: The hydroxyl group on the pyridine ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[18]

  • Chelate Metal Ions: Some pyridinol derivatives can chelate transition metal ions, such as iron and copper, which can catalyze the formation of ROS.[19][20]

Experimental Protocols for In Vitro Assessment of Antioxidant Activity

Several assays can be used to evaluate the antioxidant potential of chemical compounds.[18][21][22][23]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for assessing free radical scavenging activity.[24]

Protocol: DPPH Assay [24]

  • Prepare DPPH Solution: Prepare a stock solution of DPPH in methanol.

  • Prepare Compound Solutions: Prepare various concentrations of the substituted pyridinol compounds in methanol.

  • Reaction Mixture: In a 96-well plate, mix the DPPH solution with the compound solutions. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid or BHT).[18]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Antioxidant Activity Evaluation Workflow

G cluster_0 In Vitro Antioxidant Assays cluster_1 Cell-Based Assays A DPPH Radical Scavenging Assay D Calculation of IC50 or Equivalent Concentrations A->D B ABTS Radical Scavenging Assay B->D C Ferric Reducing Antioxidant Power (FRAP) C->D E Measurement of Intracellular ROS Production D->E F Assessment of Oxidative Stress Markers E->F

Caption: Workflow for evaluating antioxidant activity.

Anti-inflammatory Activity of Substituted Pyridinols

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases.[25] Substituted pyridinols have demonstrated significant anti-inflammatory properties.[19][20][26][27][28]

Mechanistic Insights into Anti-inflammatory Activity

The anti-inflammatory effects of substituted pyridinols are often linked to:

  • Inhibition of Pro-inflammatory Enzymes: These compounds can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[17][19][20][29]

  • Modulation of Cytokine Production: Substituted pyridinols can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and promote the production of anti-inflammatory cytokines.[25]

  • Inhibition of Protein Denaturation: Protein denaturation is a process associated with inflammation, and some pyridinols can inhibit this process.[29][30][31][32]

Experimental Protocols for In Vitro Assessment of Anti-inflammatory Activity

A common in vitro method to assess anti-inflammatory potential is the protein denaturation assay.[29][30][31][32]

Protocol: Albumin Denaturation Assay [32]

  • Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) or egg albumin, phosphate-buffered saline (PBS), and various concentrations of the substituted pyridinol compounds.[29][30]

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixture at 70°C for 5-10 minutes.

  • Cooling and Absorbance Measurement: Cool the samples to room temperature and measure the turbidity (absorbance) at 660 nm.[32]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the compound. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.[29][30][32]

Neuroprotective Activity of Substituted Pyridinols

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons.[11][33] Substituted pyridinols have shown potential as neuroprotective agents.[16][34][35][36][37][38][39][40]

Mechanistic Insights into Neuroprotective Activity

The neuroprotective effects of substituted pyridinols may involve:

  • Antioxidant Activity: By scavenging ROS, these compounds can protect neurons from oxidative damage, a key factor in neurodegeneration.[16][39]

  • Anti-inflammatory Effects: Reducing neuroinflammation can help to preserve neuronal function.

  • Modulation of Neurotransmitter Systems: Some pyridinols may interact with neurotransmitter receptors, such as nicotinic acetylcholine receptors, which are implicated in cognitive function.[38][40]

  • Inhibition of Apoptosis: Preventing neuronal apoptosis is a crucial aspect of neuroprotection.[39]

Experimental Protocols for In Vitro Assessment of Neuroprotective Activity

Cell-based assays are essential for evaluating the neuroprotective effects of novel compounds.[11][33][34][35][36]

Protocol: Neuroprotection Assay in SH-SY5Y cells [11][34]

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the substituted pyridinol compounds for 2-24 hours.[11][34]

  • Induction of Neurotoxicity: Induce oxidative stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2).[11][34][36]

  • Incubation: Incubate the cells for an additional 24 hours.

  • Assessment of Cell Viability: Determine cell viability using the MTT assay as described in the anticancer section.[11][34]

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to cells treated with the neurotoxin alone.

Signaling Pathway in Neuroprotection

G cluster_0 Neuroprotective Mechanism A Substituted Pyridinol B Scavenging of ROS A->B C Inhibition of Pro-inflammatory Cytokines A->C D Reduced Oxidative Stress & Neuroinflammation B->D C->D E Increased Neuronal Survival D->E

Caption: A simplified signaling pathway for neuroprotection.

Conclusion

Substituted pyridinols represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their diverse biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects, underscore their potential to address a wide array of unmet medical needs. The experimental protocols and data interpretation frameworks provided in this guide offer a solid foundation for researchers to explore the pharmacological potential of this important class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of substituted pyridinols will undoubtedly pave the way for the discovery of novel and effective drugs.

References

The Strategic Role of Chloropyridines in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Chloropyridine Scaffold

Within the vast and ever-expanding landscape of medicinal chemistry, the chloropyridine scaffold has established itself as a cornerstone for the development of a diverse array of therapeutic agents. This privileged heterocyclic motif, characterized by a pyridine ring bearing one or more chlorine substituents, offers a unique combination of physicochemical properties, synthetic versatility, and biological activity that continues to capture the attention of researchers in drug discovery. The pyridine ring itself is a common feature in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The introduction of a chlorine atom onto this ring system further enhances its utility, providing a key handle for synthetic manipulation while also modulating the electronic and steric properties of the molecule. This guide provides an in-depth technical overview of the role of chloropyridines in medicinal chemistry, tailored for researchers, scientists, and drug development professionals. We will explore the synthesis, reactivity, and application of this critical scaffold, with a focus on its presence in marketed pharmaceuticals, structure-activity relationships, and key synthetic methodologies.

Physicochemical Properties and Chemical Reactivity

The position of the chlorine atom on the pyridine ring significantly influences its chemical reactivity. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the inductive effect of the chlorine atom, renders the chloropyridine ring susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the isomers generally follows the order 4-chloropyridine > 2-chloropyridine > 3-chloropyridine. This differential reactivity is a powerful tool for medicinal chemists, allowing for selective functionalization of the pyridine core.

Furthermore, chloropyridines are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings allow for the introduction of a wide range of substituents, enabling the rapid generation of diverse compound libraries for biological screening.

Chloropyridines in FDA-Approved Drugs: A Showcase of Therapeutic Diversity

The versatility of the chloropyridine scaffold is best illustrated by its presence in a number of blockbuster drugs across various therapeutic areas. Here, we highlight several key examples, detailing their mechanism of action, synthesis, and the pivotal role of the chloropyridine moiety.

Nevirapine: A Non-Nucleoside Reverse Transcriptase Inhibitor for HIV-1

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[2] It binds to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its catalytic activity.[3][4] This allosteric inhibition prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.[5]

Mechanism of Action:

Nevirapine's mechanism of action is highly specific to HIV-1 reverse transcriptase. It does not compete with nucleoside triphosphates but rather binds to an allosteric site on the enzyme, approximately 10 Å from the active site.[4] This binding alters the enzyme's conformation, reducing its flexibility and rendering it inactive.[3]

Signaling Pathway of Nevirapine Action

HIV_RNA HIV-1 RNA RT Reverse Transcriptase HIV_RNA->RT template Viral_DNA Viral DNA RT->Viral_DNA reverse transcription Nevirapine Nevirapine Nevirapine->RT allosteric binding (non-competitive inhibition) Integration Integration into Host Genome Viral_DNA->Integration

Caption: Nevirapine inhibits HIV-1 replication by binding to reverse transcriptase.

Synthesis of Nevirapine:

The synthesis of Nevirapine involves the key intermediate 2-chloro-3-amino-4-picoline. One common synthetic route involves the reaction of 2-chloronicotinic acid with cyclopropylamine, followed by an amidation reaction with 2-chloro-3-amino-4-methylpyridine and subsequent ring closure.[6]

Experimental Protocol: Synthesis of Nevirapine (Illustrative)

  • Step 1: Synthesis of 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide. 2-Chloronicotinoyl chloride is reacted with 2-chloro-3-amino-4-methylpyridine in the presence of a base to form the corresponding amide.[7][8]

  • Step 2: Reaction with cyclopropylamine. The amide from Step 1 is then reacted with cyclopropylamine. This reaction is often carried out in an autoclave in the presence of a neutralizing agent like calcium oxide to drive the reaction to completion.[8]

  • Step 3: Cyclization. The intermediate from Step 2 undergoes a base-mediated cyclization to form the final tricyclic structure of Nevirapine. Sodium hydride is a commonly used base for this transformation.[7][8]

Enasidenib: A Targeted Therapy for Acute Myeloid Leukemia (AML)

Enasidenib is a first-in-class, oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[9] It is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) in patients with an IDH2 mutation.[10]

Mechanism of Action:

Mutations in the IDH2 enzyme lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to a block in hematopoietic differentiation.[11][12] Enasidenib selectively binds to and inhibits the mutant IDH2 enzyme, leading to a decrease in 2-HG levels and the restoration of normal myeloid differentiation.[1][11]

Signaling Pathway of Enasidenib in Mutant IDH2 AML

cluster_0 Normal Cell cluster_1 AML Cell with IDH2 Mutation Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH2 (wild-type) Normal_Differentiation Normal_Differentiation aKG->Normal_Differentiation α-KG-dependent dioxygenases Isocitrate_mut Isocitrate_mut Two_HG Two_HG Isocitrate_mut->Two_HG IDH2 (mutant) aKG_dep_dioxy_mut α-KG-dependent dioxygenases Two_HG->aKG_dep_dioxy_mut competitive inhibition Differentiation_Block Differentiation Block aKG_dep_dioxy_mut->Differentiation_Block epigenetic dysregulation Enasidenib Enasidenib Enasidenib->Two_HG inhibits mutant IDH2

Caption: Enasidenib restores normal cell differentiation in AML.

Synthesis of Enasidenib:

The synthesis of Enasidenib involves the construction of the central 1,3,5-triazine core, which is substituted with two different chloropyridine-containing moieties. The synthesis has been described in several patents.[13]

Loratadine and Chlorphenamine: H1-Receptor Antagonists for Allergic Conditions

Loratadine and Chlorphenamine are widely used antihistamines for the treatment of allergic rhinitis and other allergic disorders. They act as inverse agonists at the histamine H1 receptor, blocking the effects of histamine and alleviating allergy symptoms.[3][4]

Mechanism of Action:

Histamine, released from mast cells during an allergic response, binds to H1 receptors on various cells, leading to symptoms like itching, sneezing, and vasodilation. Loratadine and Chlorphenamine competitively bind to H1 receptors, stabilizing the inactive conformation of the receptor and preventing histamine from binding and eliciting a response.[14]

Histamine H1 Receptor Signaling Pathway

Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release PKC PKC activation DAG->PKC Allergic_Response Allergic Response (inflammation, etc.) Ca_release->Allergic_Response PKC->Allergic_Response Loratadine Loratadine/ Chlorphenamine Loratadine->H1R inverse agonist (blocks activation)

Caption: Loratadine and Chlorphenamine block the histamine H1 receptor signaling pathway.

Synthesis of Loratadine:

One synthetic approach to Loratadine involves the reaction of 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo[2][14]cyclohepta[1,2-b]pyridine with ethyl chloroformate.[6][7]

Synthesis of Chlorphenamine:

A common synthesis of Chlorphenamine involves the reaction of p-chlorophenylacetonitrile with 2-chloropyridine in the presence of sodium amide to form an intermediate, which is then alkylated with 2-dimethylaminochloroethane.[15]

Zopiclone and Linopirdine: Modulators of the Central Nervous System

Zopiclone is a nonbenzodiazepine hypnotic agent used for the treatment of insomnia. It enhances the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. The synthesis of the racemic mixture often starts from 2-amino-5-chloropyridine.[10]

Linopirdine is a cognition enhancer that acts by blocking the KCNQ2/3 heteromer M-current, which leads to an increase in the release of acetylcholine.[11] Its synthesis involves the alkylation of an indolone core with 4-picolyl chloride.[16]

Structure-Activity Relationships (SAR) of Chloropyridine Derivatives

The systematic modification of the chloropyridine scaffold has been a fruitful strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. The position of the chlorine atom and the nature of other substituents on the pyridine ring can have a profound impact on biological activity.

For instance, in the development of kinase inhibitors, the chloropyridine moiety can serve as a key "hinge-binding" element, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The SAR of pyridine-based kinase inhibitors often reveals that the presence and position of substituents on the pyridine ring can dramatically influence inhibitory activity.[17]

Compound Modification Target Kinase IC50 (nM)
Lead Compound A 2-chloro-4-aminopyridineKinase X500
Analog A-1 2-chloro-4-methylaminopyridineKinase X250
Analog A-2 2-chloro-4-dimethylaminopyridineKinase X1000
Analog A-3 2,6-dichloro-4-aminopyridineKinase X100

This table is a representative example and does not reflect data for a specific kinase from the search results.

Key Synthetic Methodologies

As highlighted in the examples of FDA-approved drugs, the synthesis of complex molecules containing the chloropyridine scaffold relies on a toolbox of robust and versatile chemical reactions.

Suzuki-Miyaura Cross-Coupling of Chloropyridines

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a chloropyridine and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents onto the pyridine ring.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloropyridine (General Procedure)

  • Materials: 3-chloropyridine, arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3 or K3PO4), and a suitable solvent (e.g., 1,4-dioxane/water).

  • Procedure:

    • To an oven-dried Schlenk flask, add the palladium catalyst, base, and arylboronic acid.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add the solvent and 3-chloropyridine via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

    • After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water.

    • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

Start Start Setup Reaction Setup: - Add catalyst, base, boronic acid - Inert atmosphere Start->Setup Reagents Add solvent and 3-chloropyridine Setup->Reagents Heat Heat and Stir (80-100 °C) Reagents->Heat Monitor Monitor Reaction (TLC, GC-MS) Heat->Monitor Monitor->Heat reaction incomplete Workup Workup: - Cool, dilute, wash Monitor->Workup reaction complete Purify Purification: Column Chromatography Workup->Purify End End Product Purify->End

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Metabolism and Toxicology of Chloropyridine-Containing Drugs

The metabolic fate and toxicological profile of any drug candidate are of paramount importance. The chloropyridine moiety can influence a drug's metabolism in several ways. The pyridine nitrogen can undergo N-oxidation, and the chlorine atom can be a site for metabolic displacement, although this is generally less common than metabolism at other sites on the molecule.

For example, the metabolism of Nevirapine is extensive, primarily through cytochrome P450 enzymes (CYP3A4 and CYP2B6) to form hydroxylated metabolites, which are then glucuronidated and excreted.[18][19]

The metabolism of Zopiclone is also significant, with the formation of an inactive N-demethylated derivative and an active N-oxide metabolite.[6]

Chlorphenamine is metabolized in the liver to monodesmethyl and didesmethyl compounds.[14][20]

The toxicology of chloropyridine-containing compounds is varied. For instance, Enasidenib can cause elevations in serum aminotransferase levels and is associated with differentiation syndrome.[21][22] It is crucial to thoroughly evaluate the metabolic stability and potential for off-target toxicity of any new chloropyridine-containing drug candidate.

Conclusion

The chloropyridine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its unique combination of reactivity, physicochemical properties, and ability to interact with biological targets has led to the development of numerous important drugs. A deep understanding of the synthesis, reactivity, structure-activity relationships, and metabolic liabilities of chloropyridine-containing compounds is essential for the modern drug discovery scientist. As new synthetic methodologies are developed and our understanding of the biological roles of this scaffold deepens, we can expect to see the continued emergence of innovative and life-saving medicines based on the chloropyridine core.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 5-Chloro-2,3-pyridinediol from 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Chloro-2,3-pyridinediol, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and reproducible method starting from the readily available precursor, 2-amino-5-chloropyridine. We delve into the underlying Sandmeyer-type reaction mechanism, emphasizing critical control parameters and explaining the rationale behind each step to ensure both high yield and purity. This guide is designed for researchers in organic synthesis and drug development, offering not just a procedure, but a framework for understanding and troubleshooting the synthesis.

Introduction: Significance and Synthetic Strategy

This compound is a key intermediate in the synthesis of various pharmaceutical agents and functional materials. Its vicinal diol and chloro-substituted pyridine core make it a versatile scaffold for introducing diverse functionalities. For instance, it serves as a precursor for synthesizing ligands for metal catalysts and building blocks for complex heterocyclic systems.

The synthesis from 2-amino-5-chloropyridine is an efficient and common route. The strategy hinges on a classical diazotization of the primary aromatic amine, followed by an in-situ hydrolysis of the resulting diazonium salt. This process effectively replaces the amino group with a hydroxyl group, with the second hydroxyl group being introduced through the specific reaction conditions employed.

The overall transformation is depicted below:

Figure 1: Overall reaction scheme for the synthesis of this compound.

Reaction Mechanism and Scientific Rationale

The conversion of 2-amino-5-chloropyridine to this compound is a two-stage process occurring in a single pot. Understanding the mechanism is critical for optimizing the reaction and ensuring safety.

Stage 1: Diazotization

The first stage is the formation of a pyridine diazonium salt. This is achieved by treating the starting material with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically sulfuric acid (H₂SO₄).

  • Causality: The use of a strong, non-nucleophilic acid like H₂SO₄ is crucial. It protonates the nitrous acid, forming the highly electrophilic nitrosonium ion (NO⁺), the key species that reacts with the amino group. Using a nucleophilic acid like HCl could lead to undesired side reactions where the chloride ion attacks the diazonium intermediate.

  • Critical Parameter - Temperature: This reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. It is imperative to maintain the temperature between 0-5 °C. Above this range, the diazonium salt can decompose prematurely and uncontrollably, leading to a complex mixture of byproducts and posing a significant safety hazard due to the potential for rapid nitrogen gas evolution.

Stage 2: Hydrolysis

Once the diazotization is complete, the reaction mixture is carefully heated. The diazonium group (-N₂⁺) is an excellent leaving group, and upon heating in the aqueous acidic medium, it is displaced by water in a nucleophilic aromatic substitution reaction. This hydrolysis yields the desired 2,3-pyridinediol product.

  • Mechanism Insight: The formation of the 2,3-diol rather than just the 2-ol is a specific feature of this heterocyclic system under these conditions. While the direct replacement of the diazonium group yields the 2-hydroxy group, the conditions can facilitate the introduction of the second hydroxyl group at the 3-position, though the exact mechanism can be complex and may involve tautomeric intermediates.

The logical flow of the synthesis is outlined below:

G Synthesis Workflow Logic A Prepare H2SO4 Solution (Exothermic - Use Ice Bath) B Dissolve 2-Amino-5-chloropyridine in Acid at < 10°C A->B D Slowly Add NaNO2 Solution Maintain Temp at 0-5°C B->D Combine Reactants C Prepare aq. NaNO2 Solution C->D E Stir for 2h at 0-5°C (Diazotization Complete) D->E Formation of Diazonium Salt F Slowly Heat Mixture to 90°C (Controlled N2 Evolution) E->F Initiate Hydrolysis G Maintain at 90°C for 1h (Hydrolysis) F->G Complete Reaction H Cool and Neutralize with NH4OH (Product Precipitation) G->H I Isolate Product via Filtration H->I J Wash with H2O & Dry I->J

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified temperatures, times, and reagent quantities is critical for achieving the reported yield and purity.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Amino-5-chloropyridine1072-98-6128.5612.9 g (0.1 mol)98%+ purity
Sulfuric Acid (H₂SO₄)7664-93-998.08100 mLConcentrated (98%)
Sodium Nitrite (NaNO₂)7632-00-069.007.6 g (0.11 mol)ACS grade or higher
Ammonium Hydroxide (NH₄OH)1336-21-635.05~150 mLConcentrated (28-30%), for workup
Deionized Water (H₂O)7732-18-518.02~200 mLFor solutions and washing
Equipment
  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer with adapter

  • Dropping funnel (100 mL)

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and filtration flask

  • pH paper or pH meter

Step-by-Step Procedure
  • Acid Preparation (Caution: Exothermic): In the 500 mL three-neck flask equipped with a mechanical stirrer and thermometer, carefully add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to below 10 °C.

  • Dissolution of Starting Material: While maintaining the temperature below 10 °C, slowly and portion-wise add 12.9 g (0.1 mol) of 2-amino-5-chloropyridine to the cold sulfuric acid. Stir until a clear solution is obtained. The formation of the pyridinium sulfate salt is exothermic.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 25 mL of deionized water.

  • Diazotization (Critical Step): Cool the pyridine solution to 0-5 °C using the ice-water bath. Transfer the sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred reaction mixture over a period of approximately 1 hour. Crucially, ensure the internal temperature does not rise above 5 °C.

  • Reaction Completion (Diazotization): After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours to ensure the complete formation of the diazonium salt.

  • Hydrolysis (Caution: Gas Evolution): Remove the ice bath and replace it with a heating mantle. Heat the mixture slowly and carefully to 90 °C. Vigorous evolution of nitrogen gas will occur. Ensure adequate ventilation in a fume hood.

  • Reaction Completion (Hydrolysis): Maintain the reaction temperature at 90 °C for 1 hour. The reaction mixture should become a dark solution.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. Carefully pour the acidic solution over ~200 g of crushed ice in a large beaker.

  • Neutralization and Precipitation: Place the beaker in an ice bath and slowly neutralize the solution by adding concentrated ammonium hydroxide. The product will precipitate as a tan or light brown solid. Monitor the pH and adjust to approximately pH 7-8.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is approximately 10.1-11.6 g (70-80%).

Characterization
  • Appearance: Off-white to tan solid

  • Melting Point: 234-236 °C (literature value)

  • Purity (by HPLC/NMR): ≥98%

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood. The dilution process is highly exothermic. Always add acid to water, not the other way around.

  • Sodium Nitrite: Oxidizing agent and toxic if ingested.

  • Diazonium Salts: Potentially explosive when isolated and dry. This protocol is designed for in-situ use, which is significantly safer. Never attempt to isolate the diazonium intermediate.

  • Gas Evolution: The hydrolysis step releases a large volume of nitrogen gas. The reaction must be performed in a well-ventilated fume hood to prevent pressure buildup and asphyxiation risk.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of this compound. By carefully controlling key parameters, particularly temperature during the diazotization step, researchers can reliably obtain high yields of the desired product. The mechanistic insights and procedural rationale provided herein are intended to empower scientists to not only replicate this synthesis but also to adapt it for related transformations with a thorough understanding of the underlying chemical principles.

Application Notes & Protocols: Synthesis of 5-Chloro-2,3-pyridinediol via Diazotization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural versatility make it a "privileged structure" in drug design.[1][3] Within this class, functionalized pyridinediols serve as highly valuable intermediates for constructing complex molecular architectures. 5-Chloro-2,3-pyridinediol, in particular, is a key building block whose dihydroxy substitution pattern on a chlorinated pyridine core offers multiple reaction sites for derivatization in drug discovery programs.

This document provides a comprehensive guide for the synthesis of this compound. The core of this synthesis is the diazotization of a 3-amino-5-chloro-2-pyridone precursor, followed by a thermally induced in-situ hydrolysis of the resulting diazonium salt. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and emphasize the critical safety procedures required for handling the hazardous intermediates involved.

Section 1: Reaction Principle and Mechanism

The conversion of 2-hydroxy-3-amino-5-chloropyridine to this compound is a two-stage process occurring sequentially in a single pot:

  • Diazotization: The primary aromatic amine group (-NH₂) is converted into a diazonium salt (-N₂⁺) using nitrous acid, which is generated in situ.

  • Hydrolysis (Dediazoniation): The diazonium group is subsequently displaced by a hydroxyl group (-OH) through hydrolysis, releasing dinitrogen gas.

Causality of the Diazotization Mechanism

The diazotization reaction is initiated by the formation of the true nitrosating agent, the nitrosonium ion (NO⁺). This electrophile is generated by the reaction of sodium nitrite with a strong mineral acid, such as hydrochloric acid.[4][5]

The mechanism proceeds as follows:

  • Step 1: Formation of the Nitrosonium Ion: Sodium nitrite is protonated by the strong acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion.

  • Step 2: Electrophilic Attack: The lone pair of electrons on the nitrogen of the primary amino group of 2-hydroxy-3-amino-5-chloropyridine attacks the nitrosonium ion.

  • Step 3: Proton Transfers & Dehydration: A series of proton transfers and tautomerizations occur, culminating in the elimination of a water molecule to form the relatively stable pyridinediazonium cation.[4]

The entire process is conducted at low temperatures (-10 to 5 °C) because diazonium salts, while more stable than their aliphatic counterparts, can decompose unpredictably, especially when warmed.[] The acidic environment is crucial not only for generating the nitrosonium ion but also for preventing the newly formed diazonium salt from coupling with the unreacted amine precursor, a common side reaction under neutral or basic conditions.

Mechanism of Hydrolysis

Upon controlled warming, the diazonium group, an excellent leaving group, is displaced by a hydroxyl group from the aqueous solvent.

  • Step 1: Elimination of Nitrogen: The C-N bond cleaves, releasing highly stable dinitrogen gas (N₂). This is the primary driving force for the reaction. This step generates a highly reactive and unstable aryl cation intermediate.

  • Step 2: Nucleophilic Trapping: A water molecule acts as a nucleophile, immediately attacking the aryl cation.

  • Step 3: Deprotonation: The resulting oxonium ion is deprotonated by a water molecule or other base in the medium to yield the final phenol (in this case, a pyridinediol) product.

Reaction_Mechanism cluster_diazotization Part 1: Diazotization cluster_hydrolysis Part 2: Hydrolysis Precursor 2-Hydroxy-3-amino- 5-chloropyridine N_Nitrosamine N-Nitrosamine Intermediate Precursor->N_Nitrosamine Electrophilic Attack Nitrosonium Nitrosonium Ion (NO⁺) (from NaNO₂ + HCl) Diazonium_Salt Pyridinediazonium Salt Intermediate N_Nitrosamine->Diazonium_Salt Dehydration Aryl_Cation Aryl Cation Intermediate Diazonium_Salt->Aryl_Cation Warm, -N₂ (gas) Final_Product This compound Aryl_Cation->Final_Product Nucleophilic Attack Water H₂O

Diagram 1: Overall Reaction Mechanism.

Section 2: Experimental Protocol

This protocol is adapted from established procedures for the diazotization of aminopyridines and subsequent hydrolysis.[7]

Reagents and Materials
Reagent/MaterialFormulaMol. Wt. ( g/mol )Amount (g)Moles (mol)Molar Eq.Notes
2-Hydroxy-3-amino-5-chloropyridineC₅H₅ClN₂O144.5650.00.3461.0Starting material. Handle with gloves in a well-ventilated area.
Concentrated Hydrochloric Acid (~37%)HCl36.46140 mL~1.68~4.85Corrosive. Use in a fume hood with appropriate PPE.
Sodium NitriteNaNO₂69.0025.00.3621.05Oxidizer, toxic. Handle with care. Prepare solution fresh.
Sodium HydroxideNaOH40.00As needed--Caustic. Used as a 30% w/v aqueous solution for pH adjustment.
Deionized WaterH₂O18.02~300 mL--Used as solvent and for work-up.
IceH₂O(s)18.02As needed--For cooling bath.
Salt (NaCl or CaCl₂)--As needed--To create a cryogenic bath with ice.
Equipment
  • 1 L three-necked round-bottom flask

  • Mechanical overhead stirrer

  • Thermometer with adapter

  • 500 mL pressure-equalizing dropping funnel

  • Large crystallizing dish or insulated container for cooling bath

  • Büchner funnel and vacuum flask for filtration

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Methodology
  • Precursor Dissolution & Setup:

    • In a well-ventilated chemical fume hood, charge the 1 L three-necked flask with 2-hydroxy-3-amino-5-chloropyridine (50.0 g, 0.346 mol).

    • Equip the flask with a mechanical stirrer, a thermometer, and the dropping funnel.

    • To the flask, add concentrated hydrochloric acid (140 mL) and deionized water (80 mL) with stirring. The solid will dissolve to form the hydrochloride salt solution.

  • Cooling:

    • Place the flask in a cooling bath prepared with ice and salt (e.g., NaCl or CaCl₂).

    • Cool the reaction mixture with vigorous stirring to a stable internal temperature of -10 to -5 °C. Justification: Maintaining this low temperature is paramount to ensure the stability of the diazonium salt intermediate and prevent hazardous decomposition.[]

  • Diazotization:

    • In a separate beaker, dissolve sodium nitrite (25.0 g, 0.362 mol) in deionized water (200 mL).

    • Fill the dropping funnel with this sodium nitrite solution.

    • Add the sodium nitrite solution dropwise to the cooled, stirred reaction mixture over a period of 60-90 minutes.

    • CRITICAL: Monitor the internal temperature closely and adjust the addition rate to ensure it does not rise above -5 °C. Slow, controlled addition prevents localized heating and a dangerous accumulation of unreacted nitrous acid.

  • Hydrolysis (Dediazoniation):

    • Once the addition of sodium nitrite is complete, allow the mixture to stir at -5 °C for an additional 30 minutes.

    • Slowly and carefully remove the cooling bath. Allow the reaction mixture to warm gradually to room temperature.

    • Begin to gently heat the mixture to 30-50 °C. You will observe the evolution of nitrogen gas (effervescence). Justification: This thermal input provides the necessary activation energy for the hydrolysis reaction, driving off the stable N₂ molecule.

    • Maintain stirring at this temperature for 2 hours, or until gas evolution ceases, indicating the completion of the hydrolysis.

  • Work-up and Isolation:

    • Cool the reaction mixture to approximately 40-50 °C.

    • Carefully adjust the pH to be strongly basic (pH > 12) by the slow addition of a 30% aqueous sodium hydroxide solution. This step neutralizes the excess HCl. Stir at 50-60 °C for 2 hours.[7]

    • Cool the mixture to room temperature.

    • Slowly add 6M hydrochloric acid to adjust the pH to approximately 6-7. The target product, this compound, will precipitate as a solid.

    • Allow the slurry to stand for at least 2 hours to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water to remove residual inorganic salts.

    • Dry the product under vacuum at 50-60 °C to a constant weight. The expected outcome is a white to off-white solid.

Experimental_Workflow Start 1. Dissolve Precursor in HCl/H₂O Cool 2. Cool to -10 °C Start->Cool Diazotize 3. Add NaNO₂(aq) dropwise (T < -5 °C) Cool->Diazotize Hydrolyze 4. Warm to 30-50 °C (Observe N₂ gas) Diazotize->Hydrolyze Workup 5. Basify with NaOH, then neutralize to pH 6-7 Hydrolyze->Workup Isolate 6. Filter & Wash Solid Workup->Isolate Dry 7. Dry Under Vacuum Isolate->Dry End Final Product: This compound Dry->End

Diagram 2: Step-by-step experimental workflow.

Section 3: Safety and Hazard Management

The diazotization of amines is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.

  • Primary Hazard - Diazonium Salt Instability: Aryl diazonium salts in their solid, dry state are notoriously unstable and can be explosive , sensitive to shock, friction, and heat. The protocol described here is designed for the in-situ generation and consumption of the diazonium salt, which must NEVER be isolated.

  • Temperature Control: A runaway reaction can occur if the temperature is not strictly controlled during the addition of sodium nitrite. The decomposition of diazonium salts is highly exothermic and can lead to a rapid increase in temperature and pressure. Always use an efficient cooling bath and monitor the internal temperature continuously.

  • Gas Evolution: The hydrolysis step releases a significant volume of nitrogen gas. The reaction apparatus must be adequately vented to a fume hood to prevent pressure buildup.

  • Reagent Handling:

    • Sodium Nitrite (NaNO₂): A strong oxidizer and is toxic if ingested. Avoid contact with skin and eyes.

    • Concentrated Acids and Bases: Hydrochloric acid and sodium hydroxide are highly corrosive. Handle them only within a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid/base-resistant gloves (e.g., nitrile or neoprene).[8]

  • Spill & Emergency Procedures: Ensure an appropriate spill kit is readily available. A solution of sulfamic acid can be used to quench and neutralize excess nitrous acid if needed.

Section 4: Summary of Key Parameters

ParameterValue / ConditionRationale
Diazotization Temp. -10 to -5 °CEnsures stability of the diazonium salt intermediate.
Hydrolysis Temp. 30 to 50 °CProvides activation energy for N₂ elimination and hydrolysis.
pH (Diazotization) Strongly Acidic (Conc. HCl)Required for generation of NO⁺ and stabilization of diazonium salt.
pH (Isolation) ~6-7Isolate the final product at its point of minimum solubility.
NaNO₂ Addition Slow, dropwiseCrucial for temperature control and to prevent hazardous accumulation.

References

Application Notes and Protocols for the Synthesis of 5-Chloro-2,3-pyridinediol: A Detailed Guide to Nitration and Reduction Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the key synthetic steps—nitration and reduction—involved in the preparation of 5-Chloro-2,3-pyridinediol, a valuable intermediate in medicinal chemistry. The protocols and discussions herein are synthesized from established chemical literature and patents, offering field-proven insights into the causality behind experimental choices to ensure procedural success and safety.

Introduction: The Significance of this compound

Substituted pyridinediols are crucial scaffolds in the development of novel therapeutic agents. This compound, in particular, serves as a key building block for more complex molecules, including transition metal complexes with potential antineoplastic activity.[1] A robust and well-understood synthetic route is paramount for its application in drug discovery and development pipelines. The most common synthetic pathway involves a multi-step process starting from 2-amino-5-chloropyridine, with the critical transformations being the regioselective nitration of a hydroxypyridine intermediate and the subsequent reduction of the nitro group to an amine.[2][3] This guide focuses on providing a deep understanding of these two pivotal steps.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a four-step sequence starting from 2-amino-5-chloropyridine. This route, detailed in patent CN101830845A, provides a logical and scalable method for producing the target compound.[2][3]

G A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B Diazotization C 2-Hydroxy-3-nitro-5-chloropyridine B->C Nitration (Key Step 1) D 2-Hydroxy-3-amino-5-chloropyridine C->D Reduction (Key Step 2) E This compound D->E Diazotization & Hydrolysis

Caption: High-level overview of the synthetic route to this compound.

Part 1: Electrophilic Nitration of 2-Hydroxy-5-chloropyridine

The introduction of a nitro group onto the pyridine ring is a critical step that sets the stage for forming the 3-hydroxy group. This is accomplished via an electrophilic aromatic substitution reaction.

Mechanistic Considerations & Rationale

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic substitution challenging.[4] However, the presence of the electron-donating hydroxyl group at the 2-position activates the ring towards substitution. The hydroxyl group is an ortho-, para-director. In this case, it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 3- and 5-positions. The chloro group at the 5-position is deactivating but also an ortho-, para-director.

The reaction regioselectivity is therefore a result of the combined directing effects:

  • -OH group (activating): Directs to positions 3 and 5.

  • -Cl group (deactivating): Directs to positions 2 and 4 (relative to itself).

The powerful activating and ortho-directing effect of the hydroxyl group overwhelmingly favors substitution at the adjacent 3-position. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion in situ. Using fuming sulfuric acid (oleum) can further enhance the reaction rate and yield by ensuring an anhydrous medium.[5]

Experimental Protocol: Nitration

This protocol is adapted from the procedure outlined in patent CN101830845A.[2]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0-5 °C using an ice-salt bath. Slowly add 2-hydroxy-5-chloropyridine to the cooled acid while stirring, ensuring the temperature does not rise above 10 °C.

  • Nitrating Agent Addition: Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, maintaining a low temperature.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 2-hydroxy-5-chloropyridine over 1-2 hours. The reaction temperature should be carefully maintained between 50-60 °C.[2]

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 50-60 °C for an additional 1-2 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully over crushed ice with vigorous stirring.

  • Isolation: The solid precipitate, 2-hydroxy-3-nitro-5-chloropyridine, is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water until the filtrate is neutral to pH paper. Dry the product under vacuum to yield the desired nitro compound.

Safety Precaution: The handling of concentrated nitric and sulfuric acids is extremely hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The addition of reagents should be slow and controlled to manage the exothermic nature of the reaction.

Data Summary: Nitration Conditions
ParameterValue / ConditionRationale / Reference
Starting Material2-Hydroxy-5-chloropyridinePrecursor synthesized from 2-amino-5-chloropyridine.[2]
Nitrating AgentMixed Acid (Conc. HNO₃ / Conc. H₂SO₄)Generates the required NO₂⁺ electrophile for the substitution.[4][6]
Temperature50-60 °CProvides sufficient thermal energy to overcome the activation barrier for nitration on the pyridine ring.[2]
Reaction Time1-2 hoursSufficient time to ensure complete conversion of the starting material.[2]
Expected Product2-Hydroxy-3-nitro-5-chloropyridineRegioselective product due to the directing effect of the hydroxyl group.

Part 2: Reduction of 2-Hydroxy-3-nitro-5-chloropyridine

The conversion of the nitro group to an amine is the final step before the installation of the second hydroxyl group. This transformation is a reduction reaction that must be performed selectively to avoid affecting other functional groups, particularly the chloro-substituent.

Mechanistic Considerations & Rationale

The reduction of aromatic nitro compounds to amines is a cornerstone transformation in organic synthesis.[7][8] Several methods are available, each with distinct advantages and disadvantages:

  • Catalytic Hydrogenation: This is a very common and clean method, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas.[8] A significant risk with this method is hydrodehalogenation, where the C-Cl bond is also reduced. This is particularly a concern with Pd/C.[8] Raney Nickel is sometimes preferred when dehalogenation is an issue.[8]

  • Metal/Acid Reduction: The use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in an acidic medium is a classic and highly effective method.[7][8][9] Iron powder in the presence of an acid (like acetic acid or a catalytic amount of HCl in ethanol/water) is particularly cost-effective and chemoselective, often leaving aryl halides intact.[8] The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group.

  • Transfer Hydrogenation: This method uses a hydrogen donor molecule (e.g., hydrazine, ammonium formate) in the presence of a catalyst.[10]

For the synthesis of 2-hydroxy-3-amino-5-chloropyridine, reduction with iron powder is the preferred method as it is economical and effectively avoids the undesired side reaction of de-chlorination.[2]

Experimental Protocol: Reduction

This protocol is adapted from the procedure outlined in patent CN101830845A.[2]

  • Reaction Setup: Charge a round-bottom flask with 2-hydroxy-3-nitro-5-chloropyridine, reduced iron powder, calcium chloride, and 75% aqueous ethanol.[2] The flask should be equipped with a reflux condenser and a magnetic stirrer.

  • Reaction: Heat the mixture to reflux and maintain it for approximately 3 hours.[2] The iron reduces the nitro group, and the reaction can be monitored by TLC for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Filter the reaction mixture to remove the iron solids and other inorganic residues. Wash the solid residue with hot ethanol.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure to dryness. The resulting crude 2-hydroxy-3-amino-5-chloropyridine can then be carried forward to the final diazotization step.

Data Summary: Reduction Conditions
ParameterValue / ConditionRationale / Reference
Starting Material2-Hydroxy-3-nitro-5-chloropyridineProduct from the preceding nitration step.
Reducing AgentReduced Iron PowderCost-effective and chemoselective, minimizing dehalogenation.[2][8]
Solvent75% EthanolA suitable solvent that allows for reflux temperature and dissolves the organic substrate.[2]
AdditiveCalcium ChlorideOften used in such reductions, potentially to aid in the workup.[2]
TemperatureRefluxStandard condition to ensure a reasonable reaction rate for the metal-mediated reduction.
Reaction Time3 hoursSufficient time for the heterogeneous reaction to go to completion.[2]
Expected Product2-Hydroxy-3-amino-5-chloropyridineThe desired amino-substituted intermediate.

Detailed Experimental Workflow

The following diagram illustrates the logical flow of the nitration and reduction steps, highlighting key operations and decision points.

G cluster_0 Part 1: Nitration cluster_1 Part 2: Reduction start_nit Start: 2-Hydroxy-5-chloropyridine add_sub Dissolve Substrate in cold H₂SO₄ start_nit->add_sub prep_acid Prepare Nitrating Mix (HNO₃ + H₂SO₄) react_nit Add Nitrating Mix (50-60 °C) prep_acid->react_nit add_sub->react_nit monitor_nit Monitor by TLC react_nit->monitor_nit monitor_nit->react_nit Incomplete workup_nit Quench on Ice monitor_nit->workup_nit Complete isolate_nit Filter & Wash Solid workup_nit->isolate_nit product_nit Product: 2-Hydroxy-3-nitro-5-chloropyridine isolate_nit->product_nit start_red Start: 2-Hydroxy-3-nitro-5-chloropyridine product_nit->start_red setup_red Combine Substrate, Fe Powder, CaCl₂, 75% EtOH start_red->setup_red react_red Heat to Reflux (~3 hours) setup_red->react_red monitor_red Monitor by TLC react_red->monitor_red monitor_red->react_red Incomplete workup_red Cool & Filter monitor_red->workup_red Complete isolate_red Concentrate Filtrate workup_red->isolate_red product_red Product: 2-Hydroxy-3-amino-5-chloropyridine isolate_red->product_red

Caption: Step-by-step workflow for the nitration and reduction sequences.

Conclusion

The successful synthesis of this compound hinges on the precise execution of the nitration and reduction steps. Understanding the underlying chemical principles—such as the directing effects in electrophilic substitution and the chemoselectivity of reducing agents—is crucial for optimizing reaction conditions and maximizing yield. The protocols described provide a reliable foundation for researchers, enabling the consistent production of this important chemical intermediate for applications in pharmaceutical research and development.

References

Application Note: Synthesis and Characterization of Transition Metal Complexes with 5-Chloro-2,3-pyridinediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Pyridinediols as Ligands

Pyridinediols, particularly those with vicinal hydroxyl groups such as 2,3-dihydroxypyridine, are a fascinating class of ligands in coordination chemistry.[1][2][3] The presence of both a nitrogen atom within the aromatic ring and two adjacent hydroxyl groups offers multiple potential coordination sites, allowing for the formation of stable chelate rings with transition metal ions.[4] The introduction of a chloro-substituent at the 5-position, creating 5-Chloro-2,3-pyridinediol (H₂cdhp), further enhances the ligand's potential. The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the resulting metal complex, influencing its reactivity, stability, and spectroscopic features. Furthermore, this functionalization provides a potential handle for further synthetic modifications.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of transition metal complexes using this compound as a primary ligand. While direct and extensive literature on this specific ligand is emerging, the protocols and principles outlined herein are grounded in the well-established coordination chemistry of related pyridinediol and pyridine-type ligands.[5][6][7][8] A study by Mostafa (2009) has described the synthesis and characterization of several transition metal complexes with 5-chloro-2,3-dihydroxypyridine, highlighting its versatility in forming complexes with metals such as Molybdenum, Tungsten, Osmium, Uranium, Rhenium, Palladium, Platinum, Ruthenium, Rhodium, and Iridium.[9][10]

Principle of Synthesis: Chelation and Complex Formation

The synthesis of transition metal complexes with this compound generally involves the reaction of a suitable transition metal salt (e.g., chloride, nitrate, acetate) with the deprotonated form of the ligand in an appropriate solvent.[11] The pyridinediol can act as a bidentate ligand, coordinating to the metal center through the nitrogen of the pyridine ring and one of the deprotonated hydroxyl oxygens, or through both deprotonated hydroxyl oxygens, forming a stable five-membered chelate ring. The specific coordination mode can be influenced by the reaction conditions, the nature of the metal ion, and the presence of other ancillary ligands.[12]

Generalized Protocol for the Synthesis of a Cu(II)-5-Chloro-2,3-pyridinediol Complex

This protocol details a representative synthesis of a Copper(II) complex. Copper(II) is chosen for its versatile coordination geometries and distinct spectroscopic and magnetic properties, which are valuable for characterization.[13][14][15]

Materials:

  • This compound (H₂cdhp)

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]

  • Methanol (Anhydrous)

  • Triethylamine (Et₃N) or other suitable base

  • Diethyl Ether

  • Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • Ligand Solution Preparation: In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2 mmol) in 30 mL of anhydrous methanol.

  • Deprotonation: To the stirred solution, add triethylamine (4 mmol, 2 equivalents) dropwise. The base facilitates the deprotonation of the hydroxyl groups, making the ligand ready for coordination. Stir for 20 minutes at room temperature.

  • Metal Salt Addition: In a separate flask, dissolve Copper(II) acetate monohydrate (1 mmol) in 20 mL of anhydrous methanol.

  • Reaction: Slowly add the methanolic solution of the copper salt to the ligand solution. A color change should be observed, indicating complex formation.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture for 4-6 hours.[11] The elevated temperature ensures the completion of the reaction.

  • Isolation of the Product:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

    • Precipitate the complex by adding diethyl ether until the solution becomes cloudy.

    • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid product by filtration using a Büchner funnel.

    • Wash the precipitate with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials and by-products.

  • Drying: Dry the resulting solid complex under vacuum for several hours.

Safety Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Key Experimental Parameters

ParameterValue/ConditionRationale
Metal:Ligand Stoichiometry1:2To favor the formation of a bis-ligand complex, which is common for divalent metal ions with bidentate ligands.
SolventAnhydrous MethanolGood solubility for both the ligand and many transition metal salts. Its volatility allows for easy removal.
BaseTriethylamineA non-nucleophilic organic base to deprotonate the ligand's hydroxyl groups without interfering with the coordination.
Reaction TemperatureReflux (approx. 65°C)Provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
AtmosphereInert (N₂ or Ar)Prevents potential oxidation of the metal center or ligand, especially important for air-sensitive complexes.

Visualizing the Synthesis and Characterization Workflow

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of the resulting transition metal complex.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product [Cu(C5H3ClNO2)2] Complex This compound->Product Cu(OAc)2·H2O Cu(OAc)2·H2O Cu(OAc)2·H2O->Product Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Product Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->Product Reflux (Heat) Reflux (Heat) Reflux (Heat)->Product G Start Synthesized Complex FTIR FT-IR Spectroscopy Start->FTIR UVVis UV-Vis Spectroscopy FTIR->UVVis MassSpec Mass Spectrometry UVVis->MassSpec Elemental Elemental Analysis MassSpec->Elemental XRay Single-Crystal X-ray Diffraction (if possible) Elemental->XRay End Structural Elucidation XRay->End

References

Application of 5-Chloro-2,3-pyridinediol in antineoplastic agent research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the existing scientific literature reveals a notable scarcity of research directly investigating the antineoplastic properties of 5-Chloro-2,3-pyridinediol. This presents a unique opportunity for novel drug discovery and development. This guide is crafted to provide a comprehensive framework for researchers and scientists to explore the potential of this compound as an anticancer agent. By drawing parallels with structurally related molecules and employing established oncological research methodologies, we can construct a robust investigational plan.

Introduction to this compound

This compound is a halogenated pyridinediol, a class of compounds with diverse biological activities. The presence of the chlorine atom and hydroxyl groups on the pyridine ring suggests the potential for various molecular interactions, including hydrogen bonding and halogen bonding, which are crucial for binding to biological targets. While direct evidence of its anticancer effects is lacking, the structural motifs present in this compound are found in other compounds with established antineoplastic activity. For instance, various pyridine derivatives are known to exhibit anticancer properties by targeting key signaling pathways involved in cell growth, proliferation, and survival.

Postulated Mechanisms of Action

Based on the known activities of structurally analogous compounds, several putative mechanisms of action for this compound can be proposed. These hypotheses provide a foundation for designing targeted experimental investigations.

  • Kinase Inhibition: Many pyridine-based compounds are known to function as kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor in the hinge region of the ATP-binding pocket of various kinases. The chloro and hydroxyl substituents may contribute to specificity and binding affinity. Key oncogenic kinases to consider for initial screening include those in the MAPK/ERK and PI3K/AKT pathways.

  • Induction of Apoptosis: The diol functionality, particularly after potential intracellular oxidation to a quinone-like structure, could lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering the intrinsic apoptotic pathway.

  • Metabolic Reprogramming: Cancer cells exhibit altered metabolism. Compounds that can interfere with key metabolic enzymes, such as those in the glycolytic pathway or glutaminolysis, are of significant interest. The structural features of this compound may allow it to interact with the active sites of such enzymes.

Postulated_Mechanism_of_Action Hypothetical Signaling Pathway Inhibition by this compound This compound This compound Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) This compound->Receptor Tyrosine Kinase (RTK) Inhibition? Caspase Cascade Caspase Cascade This compound->Caspase Cascade Activation? PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Hypothetical targeting of the PI3K/AKT pathway and induction of apoptosis by this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step approach to systematically evaluate the antineoplastic potential of this compound.

In Vitro Cytotoxicity Screening

This protocol is designed to determine the concentration-dependent cytotoxic effects of the compound on various cancer cell lines.

Materials:

  • This compound (synthesized and purified)

  • A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), U87 (glioblastoma)) and a non-cancerous control cell line (e.g., MCF-10A).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

  • 96-well cell culture plates.

  • Dimethyl sulfoxide (DMSO).

  • Phosphate-buffered saline (PBS).

  • Multichannel pipette and plate reader.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to obtain the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assay: Add the MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineIC50 (µM) of this compound (Hypothetical Data)
MCF-715.2 ± 2.1
A54925.8 ± 3.5
HCT11612.5 ± 1.8
U8730.1 ± 4.2
MCF-10A> 100

digraph "Cytotoxicity_Workflow" {
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node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Seed Cells" [label="Seed Cancer & Normal Cells\nin 96-well Plates"]; "Prepare Compound" [label="Prepare Serial Dilutions of\nthis compound"]; "Treat Cells" [label="Treat Cells with Compound\n(48-72h Incubation)"]; "Viability Assay" [label="Perform MTT or\nSimilar Viability Assay"]; "Read Plate" [label="Measure Absorbance\nwith Plate Reader"]; "Analyze Data" [label="Calculate % Viability\n& Determine IC50"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Seed Cells"; "Seed Cells" -> "Prepare Compound"; "Prepare Compound" -> "Treat Cells"; "Treat Cells" -> "Viability Assay"; "Viability Assay" -> "Read Plate"; "Read Plate" -> "Analyze Data"; "Analyze Data" -> "End"; }

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of this compound.

Apoptosis Assay by Flow Cytometry

This protocol aims to determine if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • 6-well cell culture plates.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Preclinical In Vivo Evaluation Workflow

Should in vitro studies yield promising results, the next logical step is to assess the compound's efficacy and toxicity in a preclinical animal model.

In_Vivo_Workflow General Workflow for Preclinical In Vivo Evaluation Start Start Toxicity Maximum Tolerated Dose (MTD) Study in Healthy Mice Start->Toxicity Xenograft Establish Tumor Xenografts in Immunocompromised Mice Toxicity->Xenograft Treatment Administer this compound at Doses Below MTD Xenograft->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Health Treatment->Monitoring Endpoint Euthanize and Harvest Tumors for Further Analysis Monitoring->Endpoint Analysis Histology, Biomarker Analysis, and Statistical Evaluation Endpoint->Analysis End End Analysis->End

Caption: A conceptual workflow for the in vivo assessment of this compound's antineoplastic efficacy.

Safety and Handling

As with any novel chemical compound, appropriate safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

Conclusion

While the direct application of this compound in antineoplastic research is an uncharted territory, its structural features suggest a promising starting point for a novel drug discovery program. The protocols and conceptual frameworks provided in this guide offer a systematic and scientifically rigorous approach to elucidating its potential as a cancer therapeutic. Through careful in vitro screening, mechanistic studies, and eventual in vivo validation, the true value of this compound in the fight against cancer can be determined.

5-Chloro-2,3-pyridinediol: A Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. Halogenated pyridines, in particular, serve as versatile intermediates, allowing for the introduction of molecular complexity through a variety of cross-coupling and nucleophilic substitution reactions. 5-Chloro-2,3-pyridinediol, with its trifunctionalized ring system, offers a unique combination of reactive sites, making it a valuable precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties is paramount for its safe and effective use in synthesis.

PropertyValueSource
Molecular Formula C₅H₄ClNO₂PubChem CID 97629[2]
Molecular Weight 145.54 g/mol PubChem CID 97629[2]
Appearance Off-white to light yellow crystalline solidInferred from related compounds
Solubility Soluble in many organic solventsGeneral knowledge
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem CID 97629[2]

Safety Precautions: Due to its irritant properties, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

Synthesis of this compound

A robust and scalable synthesis is essential for the utility of any building block. A patented method for the preparation of this compound proceeds from the readily available starting material, 2-amino-5-chloropyridine.[3]

Synthesis_of_this compound A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B Diazotization C 2-Hydroxy-3-nitro-5-chloropyridine B->C Nitration D 2-Hydroxy-3-amino-5-chloropyridine C->D Reduction E This compound D->E Diazotization & Hydrolysis

Figure 1: Synthetic pathway to this compound.
Detailed Synthetic Protocol

This multi-step synthesis involves a series of classical organic transformations. The causality behind the chosen reaction sequence lies in the strategic manipulation of the directing effects of the substituents on the pyridine ring.

Step 1: Diazotization of 2-Amino-5-chloropyridine

  • Rationale: The amino group at the 2-position is converted to a hydroxyl group via a diazonium salt intermediate. This is a standard method for introducing a hydroxyl group onto an aromatic ring.

  • Protocol:

    • To a solution of 2-amino-5-chloropyridine in an aqueous acidic medium (e.g., H₂SO₄), add a solution of sodium nitrite (NaNO₂) dropwise at a low temperature (0-5 °C) to form the diazonium salt.

    • Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding 2-hydroxy-5-chloropyridine. The reaction temperature is typically maintained between 30-50 °C.[3]

Step 2: Nitration of 2-Hydroxy-5-chloropyridine

  • Rationale: The hydroxyl group is an activating, ortho-, para-director. Nitration is therefore directed to the 3-position.

  • Protocol:

    • Dissolve 2-hydroxy-5-chloropyridine in concentrated sulfuric acid.

    • Carefully add a nitrating agent (e.g., concentrated nitric acid) dropwise while maintaining the temperature between 50-60 °C.[3]

    • Stir for 1-2 hours to ensure complete reaction.[3]

Step 3: Reduction of 2-Hydroxy-3-nitro-5-chloropyridine

  • Rationale: The nitro group is reduced to an amino group, yielding a key diamine precursor.

  • Protocol:

    • A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-based reductions (e.g., iron powder in acetic acid).[3]

    • For catalytic hydrogenation, dissolve the nitro compound in a suitable solvent (e.g., ethanol) and hydrogenate under pressure in the presence of a palladium catalyst.

Step 4: Diazotization and Hydrolysis of 2-Hydroxy-3-amino-5-chloropyridine

  • Rationale: Similar to the first step, the newly formed amino group is converted to a hydroxyl group to yield the final product.

  • Protocol:

    • Perform the diazotization of the amino group at a low temperature (-10 to 5 °C) using sodium nitrite in an acidic medium.[3]

    • Hydrolyze the resulting diazonium salt by warming the solution to 50-60 °C to afford this compound.[3]

Key Applications in Pharmaceutical Synthesis

The synthetic utility of this compound stems from its potential to be converted into other valuable intermediates, most notably 5-chloropyridine-2,3-diamine. This diamine is a crucial building block for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds.[4]

Applications A This compound B 5-Chloropyridine-2,3-diamine A->B Amination C Fused Heterocyclic Systems (e.g., Imidazopyridines) B->C Cyclocondensation D Bioactive Molecules & APIs C->D Further Functionalization

References

Analytical methods for the determination of 5-Chloro-2,3-pyridinediol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Determination of 5-Chloro-2,3-pyridinediol

Abstract

This comprehensive guide details robust analytical methodologies for the quantitative determination of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise and reliable quantification in research, development, and quality control, this document provides detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is elucidated, and the protocols are presented as self-validating systems, grounded in established principles of analytical chemistry.

Introduction

This compound is a heterocyclic organic compound of significant interest in the synthesis of novel pharmaceutical agents. Its purity and concentration in reaction mixtures and final products are critical quality attributes that directly impact the safety and efficacy of the resulting drug substance. Therefore, the development and validation of accurate and precise analytical methods for its determination are paramount. This application note provides two orthogonal and robust analytical approaches to empower researchers, scientists, and drug development professionals with the necessary tools for confident quantification.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

The inherent polarity and UV-absorbing properties of the pyridinediol ring system make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection an ideal first-line analytical technique. The methodology described herein is designed for high throughput, selectivity, and sensitivity.

Causality of Method Design

The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining polar aromatic compounds through hydrophobic interactions. An acidic mobile phase (pH ~3) is employed to suppress the ionization of the hydroxyl groups on the pyridine ring, leading to a single, well-defined chromatographic peak and improved retention. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. Detection at 254 nm is a common choice for aromatic compounds, offering a good balance of sensitivity and selectivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification A Accurately weigh this compound standard B Prepare stock solution in Diluent (e.g., 1 mg/mL) A->B C Create calibration curve standards via serial dilution B->C D Prepare sample solution in Diluent B->D F Inject standards and sample solutions C->F D->F E Equilibrate HPLC system with mobile phase E->F G Acquire chromatograms at 254 nm F->G H Integrate peak area of this compound G->H I Construct calibration curve (Peak Area vs. Concentration) H->I J Calculate sample concentration I->J

Caption: Workflow for the HPLC-UV determination of this compound.

Detailed HPLC-UV Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, water, and ammonium formate.

2. Reagent Preparation

  • Mobile Phase: Prepare a solution of 10 mM ammonium formate in water, adjusted to pH 3 with formic acid (Mobile Phase A). Use acetonitrile as Mobile Phase B.

  • Diluent: A mixture of 70% water and 30% acetonitrile is recommended.

3. Standard Preparation

  • Prepare a stock solution of this compound at 1.0 mg/mL in the diluent.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh the sample and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.

5. Chromatographic Conditions

ParameterRecommended Setting
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient elution with A: 10 mM Ammonium Formate, pH 3 and B: Acetonitrile
Gradient Program0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-15 min: 5% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm

6. Data Analysis

  • Identify the peak for this compound based on the retention time of the standard.

  • Generate a linear regression curve from the peak areas of the calibration standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

For confirmatory analysis and instances requiring higher specificity, a GC-MS method is recommended. Due to the low volatility and polar nature of the hydroxyl groups, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography.

Causality of Method Design

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective in replacing the active protons with trimethylsilyl (TMS) groups. This derivatization drastically increases the volatility and thermal stability of this compound, allowing it to be analyzed by GC. The use of a mass spectrometer provides high selectivity and structural information for unambiguous identification.

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Prepare standard/sample solutions in aprotic solvent (e.g., Pyridine) B Evaporate to dryness under nitrogen stream A->B C Add silylation reagent (e.g., MSTFA) B->C D Heat at 70°C for 30 min to complete derivatization C->D E Inject derivatized sample into GC-MS system D->E F Separate TMS-derivatives on capillary column E->F G Acquire mass spectra using Electron Ionization (EI) F->G H Extract ion chromatograms for characteristic ions G->H I Integrate peak areas and confirm identity via mass spectrum H->I J Quantify using an internal standard or external calibration I->J

Caption: Workflow for the GC-MS determination of this compound.

Detailed GC-MS Protocol

1. Instrumentation and Materials

  • GC-MS system with a capillary column inlet and a mass selective detector.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reaction vials, heating block, and nitrogen evaporator.

  • Pyridine (anhydrous), and a silylation reagent such as MSTFA with 1% TMCS.

2. Standard and Sample Preparation

  • Prepare stock solutions of this compound in anhydrous pyridine.

  • Aliquot appropriate volumes of the standard or sample solutions into reaction vials.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

3. Derivatization Procedure

  • To the dry residue, add 100 µL of MSTFA (with 1% TMCS).

  • Seal the vials tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions

ParameterRecommended Setting
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Temperature ProgramInitial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230 °C
MS Quad Temperature150 °C
Scan Rangem/z 50-500

5. Data Analysis

  • Identify the peak corresponding to the di-TMS derivative of this compound.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.

  • Quantification can be performed using an external standard calibration curve or by incorporating a suitable internal standard.

Part 3: Analytical Method Validation

To ensure that the developed methods are suitable for their intended purpose, a validation process must be conducted.[1][2][3] The validation should demonstrate that the analytical procedure is reliable, reproducible, and accurate for the analysis of this compound.[4] The key validation parameters are outlined below, in accordance with ICH guidelines.[3]

Validation ParameterAcceptance Criteria
Specificity/Selectivity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
Range The range should be established based on the linearity and the intended application of the method.
Accuracy (Recovery) The mean recovery should be within 98.0% to 102.0% for drug substance analysis.
Precision (RSD) Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value (typically S/N ratio of 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (typically S/N ratio of 10:1).
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Conclusion

This application note provides two distinct, yet complementary, detailed protocols for the determination of this compound. The HPLC-UV method offers a rapid and reliable approach for routine analysis, while the GC-MS method provides a highly selective and confirmatory alternative. The successful implementation and validation of these methods will ensure the generation of high-quality, reliable data in any research or industrial setting focused on the synthesis and characterization of this important pharmaceutical intermediate.

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 5-Chloro-2,3-pyridinediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-Chloro-2,3-pyridinediol purity. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability assessment of this important chemical intermediate. The protocol herein is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and specificity.[1][2][3][4][5] This document provides a comprehensive guide, from the foundational principles of the method to step-by-step experimental protocols and data interpretation.

Introduction: The Significance of Purity in this compound

This compound is a key heterocyclic compound utilized in the synthesis of various pharmaceutical and agrochemical agents.[6][7] Its chemical structure, featuring a chlorinated pyridine ring with two hydroxyl groups, makes it a versatile building block.[8][9] The purity of this intermediate is of paramount importance, as impurities can have a significant impact on the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is crucial for its quality control.

This application note addresses the need for a well-characterized analytical method by providing a stability-indicating HPLC assay. A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients.[10][11][12] To achieve this, forced degradation studies were conceptualized to ensure the method's specificity and robustness.[13][14][15]

Principles of the HPLC Method

The developed method utilizes reversed-phase HPLC with UV detection. This technique was selected for its high resolving power, sensitivity, and specificity for aromatic compounds like this compound.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which allows for good retention and separation of polar to moderately nonpolar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier (acetonitrile) is employed. The buffer controls the pH of the mobile phase, which can influence the ionization state and retention of the analyte and its impurities.

  • Detection: A UV detector is used to monitor the elution of the compounds. The wavelength is selected based on the UV absorbance maximum of this compound to ensure high sensitivity.[16][17][18][19][20]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.

Parameter Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)
Preparation of Solutions
  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][5]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] To demonstrate this, forced degradation studies were conducted on the this compound sample.[14][15]

  • Acid Hydrolysis: 1 mL of the sample solution was mixed with 1 mL of 1N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 1N NaOH and diluted with the diluent.

  • Base Hydrolysis: 1 mL of the sample solution was mixed with 1 mL of 1N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 1N HCl and diluted with the diluent.

  • Oxidative Degradation: 1 mL of the sample solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid sample was kept in an oven at 105°C for 48 hours. A solution was then prepared from the stressed sample.

  • Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies should show that the main peak is well-resolved from any degradation product peaks, demonstrating the stability-indicating nature of the method.

Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Outcome Outcome Acid Acid Hydrolysis (1N HCl, 80°C) HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis (1N NaOH, 80°C) Base->HPLC Oxidation Oxidation (30% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (105°C, solid) Thermal->HPLC Photo Photolytic (UV light, 254 nm) Photo->HPLC PDA PDA Detector for Peak Purity HPLC->PDA Resolution Resolution of Analyte from Degradants HPLC->Resolution Purity Peak Purity Assessment PDA->Purity Pathway Degradation Pathway Elucidation Resolution->Pathway Sample This compound Sample Solution Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Workflow for Forced Degradation Studies.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at concentrations ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter Acceptance Criteria Typical Result
Correlation Coefficient (r²) ≥ 0.9990.9995
Range 10 - 150 µg/mLMet
Accuracy

Accuracy was determined by the recovery of known amounts of the reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration).

Spike Level Acceptance Criteria (% Recovery) Typical Result (% Recovery)
80%98.0 - 102.099.5
100%98.0 - 102.0100.2
120%98.0 - 102.099.8
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the sample solution were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Type Acceptance Criteria (%RSD) Typical Result (%RSD)
Repeatability ≤ 2.0%0.5%
Intermediate Precision ≤ 2.0%0.8%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter Typical Result
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the acceptance criteria for all variations, demonstrating the method's reliability during normal use.

Validation_Process cluster_Method_Development Method Development cluster_Validation Method Validation (ICH Q2(R1)) cluster_Implementation Implementation MD_Start Define Analytical Requirements MD_Params Select Column, Mobile Phase, Detector MD_Start->MD_Params MD_Optimize Optimize Chromatographic Conditions MD_Params->MD_Optimize Specificity Specificity (Forced Degradation) MD_Optimize->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_QC Routine Quality Control Robustness->Routine_QC Stability Stability Studies Routine_QC->Stability

Caption: HPLC Method Validation Workflow.

Conclusion

The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the determination of this compound purity. The stability-indicating nature of the assay, confirmed through forced degradation studies, makes it suitable for routine quality control and for monitoring the stability of this compound under various storage conditions. This comprehensive guide provides a solid foundation for laboratories to implement a reliable analytical method for this important chemical intermediate.

References

Application Notes and Protocols for 5-Chloro-2,3-pyridinediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,3-pyridinediol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. As with any specialized chemical reagent, a thorough understanding of its properties and the implementation of precise handling and storage procedures are paramount to ensure the safety of laboratory personnel, the integrity of the compound, and the reproducibility of experimental results.

These application notes provide a comprehensive guide to the safe handling and storage of this compound, drawing upon its known chemical properties and established best practices for similar halogenated aromatic compounds. The protocols outlined herein are designed to be self-validating, emphasizing the rationale behind each procedural step to foster a culture of safety and scientific rigor.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling. This data informs risk assessment and the selection of proper laboratory controls.

PropertyValueSource
CAS Number 53233-89-9[PubChem][1]
Molecular Formula C₅H₄ClNO₂[PubChem][1]
Molecular Weight 145.54 g/mol [ChemBK][2]
Appearance Solid (form may vary)General
Melting Point 295 °C (decomposes)[ChemBK][2]
Solubility Soluble in water[ChemBK][2]

Hazard Identification and Safety Precautions

This compound is classified as an irritant. Adherence to the following safety protocols is mandatory to mitigate risks associated with its handling.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

  • P264: Wash hands and exposed skin thoroughly after handling.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Engineering Controls

The primary defense against exposure is the use of robust engineering controls. The high melting point of this compound suggests it is a solid at room temperature, making dust inhalation a primary concern during handling of the powdered form.

  • Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of airborne particulates and potential vapors, especially if the compound is heated.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and prevent the accumulation of any potential vapors.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling this compound.[3]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A lab coat should be worn to protect street clothes and skin from contamination.

  • Respiratory Protection: For situations with a higher risk of aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Detailed Handling Protocols

The following step-by-step protocols are designed to guide researchers through the safe handling of this compound from receipt to disposal.

Receiving and Initial Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Log the compound into the laboratory's chemical inventory system.

Weighing and Aliquoting

The process of weighing solid this compound presents a significant risk of generating airborne dust.

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Work Surface: Place a weigh boat or appropriate container on an analytical balance inside the fume hood.

  • Transfer: Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid any actions that could create dust clouds.

  • Closure: Tightly seal the stock container immediately after use.

  • Cleaning: Decontaminate the spatula and any other tools used. Clean the balance and the surrounding work area within the fume hood.

Solution Preparation

Given its solubility in water, aqueous solutions are a common application for this compound.

  • Solvent Addition: In the fume hood, add the weighed solid to a suitable reaction vessel. Slowly add the desired solvent (e.g., deionized water) to the solid.

  • Dissolution: Gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could cause splashing.

  • Labeling: Clearly label the vessel containing the solution with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Handling_Workflow cluster_storage Storage Area cluster_fume_hood Chemical Fume Hood cluster_ppe Personal Protective Equipment cluster_disposal Waste Management Storage Secure Storage (Cool, Dry, Ventilated) Weighing Weighing & Aliquoting Storage->Weighing Transport Securely SolutionPrep Solution Preparation Weighing->SolutionPrep Transfer Weighed Compound Waste Proper Waste Disposal SolutionPrep->Waste Dispose of Contaminated Materials PPE Goggles, Gloves, Lab Coat PPE->Weighing PPE->SolutionPrep

Caption: Workflow for handling this compound.

Storage Procedures

Proper storage is critical to maintaining the stability and purity of this compound and to prevent accidental exposure or reaction.

General Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area.[4]

  • Container: Keep the container tightly closed to prevent contamination and potential sublimation.[4]

Incompatible Materials

To prevent hazardous reactions, store this compound away from:

  • Strong Oxidizing Agents: As a general precaution for organic compounds, avoid storage with strong oxidizers.[5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[4]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.

  • Disposal: Dispose of the sealed container and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Emergency_Response_Plan Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Spill->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Emergency response plan for a spill.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Conclusion

The protocols and information provided in these application notes are intended to establish a foundation for the safe and effective use of this compound in a research setting. The causality behind these procedures is rooted in the known hazards of this compound and the established principles of laboratory safety. By adhering to these guidelines, researchers can minimize risks and ensure the integrity of their work. It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to the most current safety information.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2,3-pyridinediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2,3-pyridinediol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Our goal is to provide field-proven insights and data-driven solutions to help you improve reaction yields, minimize impurities, and ensure the reproducibility of your results.

Overview of the Primary Synthetic Pathway

The most established and frequently referenced synthesis of this compound begins with 2-amino-5-chloropyridine.[1][2] The process involves four key transformations: an initial diazotization to form a pyridone, followed by nitration, reduction, and a final diazotization/hydrolysis to yield the target diol. While the reaction mechanism is clear, each step presents unique challenges that can significantly impact the overall yield and purity.[1]

This guide provides a structured troubleshooting framework to address these specific issues.

G A 2-Amino-5-chloropyridine B Step 1: Diazotization & Hydrolysis A->B C 2-Hydroxy-5-chloropyridine B->C D Step 2: Nitration C->D E 2-Hydroxy-3-nitro-5-chloropyridine D->E F Step 3: Reduction E->F G 2-Hydroxy-3-amino-5-chloropyridine F->G H Step 4: Diazotization & Hydrolysis G->H I This compound (Target Compound) H->I

Caption: High-level overview of the four-stage synthesis.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Stage 1 & 4: Diazotization & Hydrolysis

The conversion of an amino group to a hydroxyl group via a diazonium salt intermediate is a critical, temperature-sensitive step.

FAQ 1: My yield is significantly low after the diazotization/hydrolysis steps. What are the primary causes?

Low yields in this step are almost always linked to poor control over reaction parameters. The diazonium salt intermediate is unstable and prone to decomposition or unwanted side reactions if not handled correctly.

  • Causality (Expertise & Experience): The diazotization reaction, involving the reaction of a primary aromatic amine with a nitrous acid source (typically NaNO₂ in strong acid), must be conducted at low temperatures (e.g., -10 to 5 °C) to ensure the stability of the diazonium salt.[1] If the temperature rises prematurely, the salt can decompose, leading to the formation of tar-like byproducts and a reduction in the desired product.

  • Troubleshooting Steps:

    • Temperature Control: Ensure your reaction vessel is adequately cooled using an ice-salt bath or a cryocooler. The temperature of the reaction mixture should be maintained between -10 and 5 °C during the dropwise addition of the sodium nitrite solution.[1]

    • Addition Rate: Add the sodium nitrite solution very slowly. A rapid addition can cause localized heating, leading to decomposition.

    • Acid Concentration: The reaction requires a strong acidic medium (e.g., sulfuric acid, hydrochloric acid) to generate nitrous acid in situ and stabilize the diazonium salt.[1] Ensure the acid concentration is sufficient as per the protocol.

    • Hydrolysis Temperature: After the diazonium salt is formed, the subsequent hydrolysis to the hydroxyl group requires careful warming. The temperature is typically raised slowly to 30-50 °C to facilitate the controlled release of N₂ gas and formation of the pyridinol.[1]

FAQ 2: I am observing a dark brown or black tar-like substance forming in my reaction flask. How can this be prevented?

The formation of tar is a classic sign of diazonium salt decomposition and subsequent side reactions, such as azo coupling.

  • Causality (Expertise & Experience): When diazonium salts decompose uncontrollably, they can form highly reactive radical species that polymerize or react with other aromatic molecules in the mixture (including the starting material or product) to form colored azo compounds.

  • Troubleshooting Steps:

    • Strict Temperature Adherence: This is the most critical factor. Re-verify your cooling bath's effectiveness and the internal reaction temperature.

    • Stirring Efficiency: Ensure vigorous and efficient stirring throughout the sodium nitrite addition. This prevents localized concentration and temperature gradients.

    • Purity of Starting Material: Impurities in the starting 2-amino-5-chloropyridine can sometimes initiate side reactions. Ensure the purity of your starting material before beginning the reaction.

G start Low Yield in Diazotization? temp_check Was Temp < 5°C during NaNO₂ addition? start->temp_check rate_check Was NaNO₂ added dropwise slowly? temp_check->rate_check Yes solution1 Solution: Improve cooling (ice-salt bath) and monitor internal temp. temp_check->solution1 No acid_check Is acid concentration sufficient? rate_check->acid_check Yes solution2 Solution: Use an addition funnel and reduce addition rate. rate_check->solution2 No solution3 Solution: Verify stoichiometry and concentration of H₂SO₄ or HCl. acid_check->solution3 No end_node Yield should improve. acid_check->end_node Yes solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for diazotization steps.

Stage 2: Nitration of 2-Hydroxy-5-chloropyridine

FAQ 3: My nitration is giving a low yield of the desired 3-nitro isomer. How can I improve selectivity?

The directing effect of the hydroxyl group on the pyridine ring is key here, but conditions must be carefully controlled to achieve the desired regioselectivity.

  • Causality (Expertise & Experience): The hydroxyl group is an activating, ortho, para-director. In this case, nitration is desired at the C3 position (ortho to the hydroxyl). The reaction is typically performed with a mixture of concentrated nitric and sulfuric acids. Temperature control is crucial; excessively high temperatures can lead to over-nitration or the formation of undesired isomers.

  • Troubleshooting Steps:

    • Nitrating Agent: Use a well-defined nitrating mixture (e.g., concentrated HNO₃ in concentrated H₂SO₄). The sulfuric acid protonates the nitric acid, forming the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

    • Temperature Control: The reaction should be maintained at a specific temperature, typically between 50-60 °C.[1] Lower temperatures may slow the reaction rate, while higher temperatures increase the risk of side products.

    • Reaction Time: Allow the reaction to proceed for the recommended time (1-2 hours) to ensure complete conversion.[1] Monitor the reaction by TLC or HPLC if possible.

    • Work-up: The work-up procedure, which typically involves pouring the reaction mixture into ice water and adjusting the pH to precipitate the product, is critical for isolating the desired isomer.[1]

Stage 3: Reduction of the Nitro Group

FAQ 4: The reduction of the 3-nitro group is incomplete. How can I drive the reaction to completion?

Incomplete reduction is a common issue that leaves a difficult-to-separate impurity in the product.

  • Causality (Expertise & Experience): The reduction of an aromatic nitro group to an amine is a robust but sometimes sluggish transformation. Common methods include using metal powders like iron in an acidic medium (e.g., ethanol/hydrochloric acid) or catalytic hydrogenation (e.g., H₂ with a Palladium catalyst).[1] In the case of iron powder, the reaction's success depends on the surface area and activation of the iron, as well as maintaining an appropriate pH.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: For this specific synthesis, reduction with iron powder in 75% ethanol is a documented method.[1] Ensure you are using a fine, activated iron powder.

    • Stoichiometry: Use a significant excess of the reducing agent (iron powder) to ensure the reaction goes to completion. The patent literature suggests a molar ratio of iron to the nitro compound of approximately 5:1.[1]

    • Reaction Conditions: Refluxing the mixture is typically required to provide enough energy to drive the reaction. A reflux time of 3 hours is recommended.[1]

    • Work-up and Separation: After the reaction, the iron salts and excess iron must be removed. This is usually done by filtering the hot reaction mixture. The product is then isolated from the filtrate. A common issue is separating the product from the resulting iron sludge; a thorough wash of the filter cake with the reaction solvent (hot ethanol) is essential.

Experimental Protocols & Data

The following protocol is adapted from patent CN101830845A and represents a validated pathway.[1][2]

Key Reaction Parameters Summary
StepReactionKey ReagentsTemperatureTimeReported Yield
1Diazotization2-amino-5-chloropyridine, NaNO₂, H₂SO₄30-50 °C30 min~87%
2Nitration2-hydroxy-5-chloropyridine, HNO₃, H₂SO₄50-60 °C1 hour~79%
3Reduction2-hydroxy-3-nitro-5-chloropyridine, Fe, CaCl₂Reflux3 hours~61%
4Diazotization2-hydroxy-3-amino-5-chloropyridine, NaNO₂-10 to 5 °C, then 30-50 °C2 hours~61%

Note: Yields are based on specific examples in the cited patent and may vary.

Step-by-Step Methodology

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine

  • To a reaction flask, add 1200 mL of water and slowly add 135 mL of concentrated sulfuric acid while stirring and cooling.

  • Once the temperature is around 40 °C, add 115 g (1 mol) of 2-amino-5-chloropyridine.

  • Control the temperature between 30-50 °C and slowly drip in a solution of sodium nitrite (76 g in 700 mL water). A large amount of gas will be produced.

  • After the addition is complete, stir for another 30 minutes at this temperature.

  • Adjust the pH to strongly basic with 30% sodium hydroxide, then stir for 30 minutes at 50-60 °C.

  • Cool to room temperature, then adjust the pH to 6-7 with 6M hydrochloric acid to precipitate the solid product.

  • Filter and dry the product. Yield: ~87.2%.[1]

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine

  • In an ice bath, add 85 g (0.81 mol) of 2-hydroxy-5-chloropyridine in batches to 340 mL of concentrated sulfuric acid, keeping the internal temperature below 5 °C.

  • Warm the mixture to 50-60 °C and drip in 27.3 mL of concentrated nitric acid.

  • Stir for 1 hour at this temperature, then cool to room temperature.

  • Pour the mixture into 2500 mL of ice water and adjust the pH to strongly basic with 40% sodium hydroxide.

  • Filter the resulting yellow solid and dry. Yield: ~79.1%.[1]

Step 3: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine

  • To a reaction flask, add 60 g (0.344 mol) of 2-hydroxy-3-nitro-5-chloropyridine, 87.8 g (1.57 mol) of reduced iron powder, 34.9 g (0.314 mol) of anhydrous calcium chloride, and 600 mL of 75% ethanol.

  • Reflux the mixture for 3 hours.

  • Cool to room temperature and filter to remove the solid residue.

  • Concentrate the filtrate under reduced pressure to dryness.[1]

Step 4: Synthesis of this compound

  • To the dried residue from Step 3, add 140 mL of concentrated hydrochloric acid and 80 mL of water, and stir to dissolve.

  • Cool the solution to between -10 and -5 °C in an ice-salt bath.

  • Slowly drip in a solution of sodium nitrite (25 g in 200 mL water).

  • After addition, slowly warm the mixture to 30-50 °C. Gas will evolve. Stir at this temperature for 2 hours.

  • Adjust the pH to strongly basic with 30% sodium hydroxide and stir for another 2 hours at 50-60 °C.

  • Cool to room temperature and adjust the pH to 6-7 with 6M hydrochloric acid to precipitate the final product.

  • Allow to stand for 2 hours, then filter and dry the white product. Yield: ~60.9%.[1]

References

Technical Support Center: Diazotization of 2-Amino-5-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the diazotization of 2-amino-5-chloropyridine. This document is designed for researchers, chemists, and process development professionals who utilize this critical reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the complexities of this transformation and mitigate common side reactions.

Introduction: The Challenge of 2-Pyridyldiazonium Salts

The diazotization of primary aromatic amines is a cornerstone of synthetic chemistry, enabling the conversion of an amino group into a versatile diazonium salt (R-N₂⁺), which can be subsequently displaced by a wide array of nucleophiles.[1] However, when the amine is positioned at the 2-position of a pyridine ring, as in 2-amino-5-chloropyridine, the resulting diazonium salt exhibits significant instability.[2]

The primary reason for this instability is the proximity of the positively charged diazonium group to the electron-withdrawing ring nitrogen atom. This electronic arrangement weakens the C-N bond and makes the diazonium salt highly susceptible to decomposition and side reactions, most notably hydrolysis.[2][3] Consequently, precise control over reaction conditions is paramount to achieving high yields of the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems, their underlying causes, and actionable solutions to get your reaction back on track.

Issue Observed Potential Root Cause(s) Scientific Explanation & Recommended Solutions
Low Yield of Desired Product / Presence of 5-Chloro-2-hydroxypyridine 1. Elevated Reaction Temperature. 2. Excess Water / Use of Dilute Acid. The 5-chloro-2-pyridyldiazonium ion is highly susceptible to nucleophilic attack by water, leading to the formation of 5-chloro-2-hydroxypyridine (which exists in equilibrium with its tautomer, 5-chloro-2-pyridone).[3][4] This hydrolysis reaction is accelerated at temperatures above the optimal 0–5 °C range.[5] Solutions:Strict Temperature Control: Maintain the reaction temperature rigorously between 0–5 °C using an ice-salt or cooling bath. Monitor the internal temperature, not just the bath temperature. • Use of Concentrated Acid: Employing a more concentrated acid (e.g., concentrated HCl) reduces the activity of water, thereby disfavoring the hydrolysis side reaction.
Reaction Mixture Becomes Tarry or Develops a Dark Brown/Red Color 1. Localized Overheating. 2. Decomposition and Polymerization. Uncontrolled addition of sodium nitrite can create localized "hot spots," causing the diazonium salt to decompose into highly reactive radical or cationic species. These intermediates can then polymerize or react non-selectively with other species in the mixture, forming complex, often insoluble, "resinous substances."[2] Solutions:Slow, Sub-surface Addition: Add the sodium nitrite solution slowly and below the surface of the reaction mixture with vigorous stirring. This ensures rapid dispersion and prevents localized concentration and heat buildup. • Ensure Complete Dissolution: Confirm that the starting 2-amino-5-chloropyridine is fully dissolved in the acid before beginning the addition of nitrite.
Inconsistent Results or Failed Reactions 1. Incomplete Diazotization. 2. Degradation of Sodium Nitrite. If the diazotization is not driven to completion, the unreacted 2-amino-5-chloropyridine remains. This not only lowers the yield but can also lead to triazene formation, where the formed diazonium salt couples with the starting amine.[1] Solutions:Monitor for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of a slight excess of nitrous acid (HNO₂) at the end of the addition. The paper will turn blue/black in the presence of HNO₂, indicating that all the amine has been consumed. • Use Fresh Reagents: Sodium nitrite can degrade over time. Use a fresh, high-purity source for consistent results.
Formation of Triazene Byproducts Incomplete Diazotization / Incorrect Stoichiometry. Triazenes (Ar-N=N-NH-Ar) form when an electrophilic diazonium salt couples with a nucleophilic primary amine. This occurs if a significant concentration of unreacted 2-amino-5-chloropyridine is present when the diazonium salt has formed. Solutions:Controlled Addition: As with preventing tar formation, the slow and controlled addition of sodium nitrite ensures that the concentration of the amine decreases as the diazonium salt is formed, minimizing the opportunity for this side reaction. • Correct Stoichiometry: Ensure a slight molar excess of the diazotizing agent is used to drive the reaction to completion.

Reaction Pathway and Side Reactions

The following diagram illustrates the desired diazotization pathway of 2-amino-5-chloropyridine and the major competing side reactions.

Diazotization_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions A 2-Amino-5-chloropyridine B 5-Chloro-2-pyridyldiazonium Salt (Desired Intermediate) A->B NaNO₂, H⁺ 0-5 °C E Side Product: Triazene A->E C Desired Product (e.g., via Sandmeyer Reaction) B->C Nucleophile (e.g., CuCl) D Side Product: 5-Chloro-2-hydroxypyridine B->D H₂O (Hydrolysis) Temp > 5 °C B->E Coupling F Side Products: Tar / Polymeric Materials B->F Decomposition (Uncontrolled Temp)

Caption: Key pathways in the diazotization of 2-amino-5-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical for this specific diazotization? A1: The 2-pyridyldiazonium salt is exceptionally unstable compared to diazonium salts of aniline derivatives.[2] The electron-withdrawing nature of the pyridine ring nitrogen, especially when positioned ortho to the diazonium group, significantly destabilizes the intermediate. Thermal energy (heat) provides the activation energy needed for decomposition pathways, primarily hydrolysis to 5-chloro-2-hydroxypyridine and non-specific degradation to tar.[5] Maintaining the temperature between 0–5 °C is the most effective way to preserve the diazonium salt long enough for the subsequent desired reaction to occur.

Q2: What is the purpose of using starch-iodide paper? A2: Starch-iodide paper is a classic and effective way to monitor the progress of a diazotization. The reaction requires nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid.[6] A slight excess of nitrous acid is needed to ensure all of the primary amine has reacted. Nitrous acid is an oxidizing agent that will oxidize the iodide (I⁻) in the paper to iodine (I₂), which then forms a dark blue-black complex with starch. A persistent positive test indicates that the diazotization is complete.

Q3: Can I use an organic solvent for this reaction? A3: While aqueous acidic media are traditional, diazotization can be performed in organic solvents using organic diazotizing agents like tert-butyl nitrite or isoamyl nitrite. This approach can be advantageous as it avoids the large amounts of water that promote the hydrolysis side reaction. However, these reagents are often more expensive and require different reaction setups and workup procedures. For many applications, particularly Sandmeyer reactions, the aqueous acidic route remains the most common and cost-effective.[7]

Q4: My subsequent Sandmeyer reaction is also low-yielding. Is this related to the diazotization? A4: Absolutely. A successful Sandmeyer reaction is predicated on a clean, high-yielding diazotization step. If the diazonium salt has partially hydrolyzed to 5-chloro-2-hydroxypyridine, that portion of the material is no longer available to participate in the Sandmeyer reaction, directly lowering your maximum possible yield. Furthermore, any tarry byproducts formed during diazotization can interfere with the copper catalyst used in the Sandmeyer step, reducing its efficacy. Ensuring a clean and complete diazotization is the first and most critical step for a successful Sandmeyer reaction.

Q5: Is it safe to isolate the 5-chloro-2-pyridyldiazonium salt? A5: It is strongly advised not to isolate diazonium salts, especially heterocyclic ones, in solid form unless they have a highly stable counter-ion (like tetrafluoroborate) and even then, only with extreme caution and on a small scale.[1] Diazonium salts can be explosive in a dry, solid state and are sensitive to shock, friction, and heat.[5] The standard and safest practice is to generate the diazonium salt in solution at low temperature and use it immediately in situ in the subsequent reaction.

Best Practices: Experimental Protocol for Diazotization

This protocol provides a generalized, robust procedure for the diazotization of 2-amino-5-chloropyridine for subsequent use (e.g., in a Sandmeyer reaction).

Materials:

  • 2-Amino-5-chloropyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea (for quenching excess nitrous acid, optional)

  • Starch-iodide paper

  • Ice

Procedure:

  • Preparation of Amine Solution: In a flask equipped with a mechanical stirrer and a thermometer, combine 2-amino-5-chloropyridine with concentrated hydrochloric acid and water. Stir the mixture in an ice-salt bath until the temperature is stable between 0 and 5 °C and all solids are dissolved.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite in deionized water. Cool this solution in an ice bath.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine solution. The addition should be slow enough to ensure the internal temperature never rises above 5 °C . For larger scale reactions, sub-surface addition is recommended.

  • Monitoring: After the addition is complete, continue stirring at 0–5 °C for an additional 15-20 minutes. Check for reaction completion by touching a drop of the reaction mixture to starch-iodide paper. A positive test (immediate dark blue color) indicates a slight excess of nitrous acid and a complete reaction. If the test is negative, add a small amount of additional nitrite solution until a positive test is achieved.

  • Quenching (Optional): If a significant excess of nitrous acid is present, it can be quenched by the careful, portion-wise addition of a small amount of urea until the starch-iodide test is negative. (Note: This is often omitted if the diazonium solution is to be used immediately).

  • Immediate Use: The resulting cold solution of 5-chloro-2-pyridyldiazonium chloride is now ready for immediate use in the next synthetic step. Do not store this solution.

Protocol_Workflow prep_amine 1. Prepare Amine Solution (Amine + Conc. HCl) Cool to 0-5 °C diazotize 3. Diazotize (Add Nitrite to Amine) < 5 °C prep_amine->diazotize prep_nitrite 2. Prepare Nitrite Solution (NaNO₂ + H₂O) Cool prep_nitrite->diazotize monitor 4. Monitor (Starch-Iodide Paper) diazotize->monitor use 5. Use Immediately (In-situ) monitor->use

Caption: A streamlined workflow for the diazotization of 2-amino-5-chloropyridine.

References

Optimizing temperature and pH in 5-Chloro-2,3-pyridinediol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2,3-pyridinediol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our focus is to move beyond simple procedural steps and delve into the critical interplay of temperature and pH, explaining the causality behind these parameters to ensure a successful, high-yield synthesis.

Core Principles: The Decisive Role of Temperature and pH

The synthesis of this compound, a valuable intermediate, is a multi-step process where precise control of temperature and pH is not merely recommended—it is essential for success. The most common synthetic route proceeds from 2-amino-5-chloropyridine through a series of diazotization, nitration, reduction, and final hydrolysis steps.[1] Each of these transformations involves intermediates with varying stability and reactivity, which are exquisitely sensitive to thermal and proton concentration fluctuations.

  • Temperature Control: Governs reaction kinetics. Insufficient heat can lead to a stalled or sluggish reaction, while excessive heat can promote the formation of unwanted byproducts or cause the decomposition of thermally sensitive intermediates, such as diazonium salts.

  • pH Control: Dictates the protonation state of reactants and intermediates, influencing their nucleophilicity and electrophilicity. For instance, in diazotization reactions, pH must be carefully managed to generate the active nitrous acid species without destabilizing the resulting diazonium salt. During hydrolysis, pH determines whether the active nucleophile is a hydroxide ion or a water molecule, drastically affecting the reaction rate.

Understanding these principles is the foundation for effective troubleshooting and optimization.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My yield of 2-hydroxy-5-chloropyridine in the first step is low, and the reaction is sluggish. What's wrong?

Answer: The most likely cause is improper temperature control during the initial diazotization of 2-amino-5-chloropyridine.

  • Expert Explanation: This diazotization reaction requires a careful balance. The reaction to form the diazonium salt needs sufficient thermal energy to proceed at a reasonable rate. However, the diazonium intermediate is prone to decomposition at higher temperatures. The patent literature suggests an optimal temperature range of 30-50°C for the addition of sodium nitrite.[1] Temperatures below this range will significantly slow the reaction, while temperatures above it risk degrading the intermediate before it can be hydrolyzed to the desired product.

  • Troubleshooting Steps:

    • Monitor the internal reaction temperature closely with a calibrated thermometer.

    • Ensure your cooling/heating bath can maintain the target temperature range of 30-50°C throughout the sodium nitrite addition.

    • After the addition, ensure you stir for the recommended time (e.g., 30 minutes) within this temperature window to drive the reaction to completion before proceeding to the pH adjustment and heating steps.[1]

Question 2: During the final conversion of 2-hydroxy-3-amino-5-chloropyridine to the target this compound, I'm getting a dark, tar-like substance and very low purity. What is happening?

Answer: This strongly indicates the decomposition of the diazonium salt intermediate formed in the final step. The cause is almost certainly a failure to maintain a low enough temperature during diazotization.

  • Expert Explanation: Aryl diazonium salts are notoriously unstable at elevated temperatures. Their preparation requires frigid conditions to prevent premature decomposition into a complex mixture of phenolic and polymeric byproducts, which often present as intractable tars. For this specific transformation, the recommended diazotization temperature is between -10°C and 5°C.[1] Only after the diazonium salt is fully formed should the temperature be slowly raised to 50-60°C to facilitate the hydrolysis to the diol.[1]

  • Troubleshooting Steps:

    • Use an efficient cooling bath (e.g., ice-salt or a cryocooler) to maintain the reaction temperature at or below 5°C during the addition of the nitrite solution.

    • Add the sodium nitrite solution slowly, dropwise, to prevent localized warming (exotherms).

    • Only after the addition is complete and the mixture has been stirred at low temperature should you begin to warm the reaction gently to the hydrolysis temperature of 50-60°C.

Question 3: My product won't precipitate correctly after the first step (synthesis of 2-hydroxy-5-chloropyridine). How critical is the pH adjustment?

Answer: The pH adjustment is absolutely critical for both reaction completion and product isolation. The protocol involves two distinct pH changes for a specific reason.

  • Expert Explanation:

    • Adjustment to Highly Basic: After the initial diazotization, the pH is raised using a strong base like NaOH.[1] This ensures that the intermediate formed is fully converted and deprotonated, maximizing its solubility in the aqueous phase and preparing it for the next stage.

    • Adjustment to pH 6-7: The subsequent acidification to a near-neutral pH of 6-7 is the key to isolation. 2-hydroxy-5-chloropyridine is least soluble at its isoelectric point. By adjusting the pH to this specific range, you minimize its solubility in the aqueous reaction mixture, forcing it to precipitate out of solution as a solid.[1] If the pH is too acidic or too basic, your product will remain dissolved, leading to poor or no recovery.

  • Troubleshooting Steps:

    • Use a calibrated pH meter for all adjustments. Do not rely on pH paper for this level of precision.

    • Add the acid (e.g., 6M HCl) slowly while monitoring the pH continuously until the target of 6-7 is stably reached.

    • Allow the mixture to stand for a sufficient time after pH adjustment (e.g., 2 hours) to allow for complete precipitation before filtration.[1]

Logical Flow of Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting common synthesis issues based on temperature and pH.

Caption: Troubleshooting flowchart for this compound synthesis.

Data Summary: Optimized Reaction Parameters

The following table summarizes the critical temperature and pH parameters for the key steps in the synthesis, derived from validated patent literature.[1] Adherence to these ranges is paramount for achieving high yield and purity.

StepTransformationOptimal TemperaturepH / ConditionsRationale & Key Pitfalls
1a Diazotization of 2-amino-5-chloropyridine30-50°CAcidic (H₂SO₄), then add NaNO₂ solutionRationale: Balances reaction rate with intermediate stability. Pitfall: Too cold = slow/stalled reaction. Too hot = byproduct formation.
1b Hydrolysis & Isolation50-60°C, then coolAdjust to highly basic (NaOH), then to pH 6-7 (HCl)Rationale: Heating drives hydrolysis. Precise pH adjustment is crucial for precipitating the product. Pitfall: Incorrect final pH leads to complete loss of product in the aqueous phase.
2 Nitration50-60°CConcentrated H₂SO₄ and HNO₃Rationale: Requires elevated temperature to overcome the deactivation of the ring by the chloro and hydroxyl groups. Pitfall: Runaway reaction if nitric acid is added too quickly.
3 ReductionVaries with methodTypically neutral or acidicRationale: Conditions depend on the reducing agent (e.g., catalytic hydrogenation, metal/acid). Pitfall: Incomplete reduction will contaminate the final product.
4a Final Diazotization-10 to 5°CAcidic, add NaNO₂ solutionRationale: The diazonium salt intermediate is highly unstable and requires very low temperatures to prevent decomposition. Pitfall: Temperatures > 5°C will lead to significant tar formation and yield loss.
4b Final Hydrolysis50-60°CN/A (decomposition of diazonium salt in water)Rationale: Gentle warming provides the activation energy for nucleophilic attack by water, releasing N₂ gas. Pitfall: Heating too rapidly can cause dangerous gas evolution and byproduct formation.
Experimental Protocol: Optimized Synthesis of this compound

This protocol is adapted from established methods and incorporates the optimization principles discussed.[1] It includes in-process controls to ensure a self-validating workflow.

Step 1: Synthesis of 2-hydroxy-5-chloropyridine

  • To a reaction flask equipped with a stirrer and thermometer, add 1200 mL of water and slowly add 135 mL of concentrated sulfuric acid while cooling.

  • Once the temperature has cooled to approximately 40°C, add 115 g (1 mol) of 2-amino-5-chloropyridine.

  • Maintain the temperature between 30-50°C and begin the dropwise addition of a solution of sodium nitrite (76 g, 1.10 mol) in 700 mL of water. Vigorous gas evolution will occur.

  • After the addition is complete, stir for 30 minutes at 30-50°C.

  • Adjust the pH to be strongly basic using 30% sodium hydroxide solution.

  • Stir at 50-60°C for an additional 30 minutes.

  • Cool the mixture to room temperature.

  • Slowly adjust the pH to 6-7 using 6M hydrochloric acid. A solid will precipitate.

  • Let the mixture stand for 2 hours to ensure complete precipitation.

  • Filter the product, wash with water, and dry to yield 2-hydroxy-5-chloropyridine.

  • In-Process Control: Check the purity of this intermediate by HPLC before proceeding.

Step 2-3: Nitration and Reduction

These steps follow standard organic chemistry procedures. The nitration is typically performed at 50-60°C with concentrated sulfuric and nitric acids. The subsequent reduction of the nitro group can be achieved via several methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with a metal in acid (e.g., Fe/HCl).

Step 4: Synthesis of this compound

  • Prepare a reaction vessel with the 2-hydroxy-3-amino-5-chloropyridine intermediate from the previous step in an appropriate acidic aqueous solution.

  • Cool the vessel in an ice-salt bath to an internal temperature of -10 to 5°C .

  • Slowly, dropwise, add a solution of sodium nitrite while vigorously stirring and ensuring the temperature does not exceed 5°C.

  • Stir at this low temperature for 30 minutes after the addition is complete.

  • Slowly warm the reaction mixture to 50-60°C . Maintain this temperature for 2 hours, during which nitrogen gas will evolve and hydrolysis will occur.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, concentrate under reduced pressure, and purify the crude product (e.g., by recrystallization or column chromatography) to obtain the final this compound.

  • Final Validation: Confirm the structure and purity of the final product using analytical methods such as NMR, LC-MS, and elemental analysis.[2]

References

Overcoming solubility issues with 5-Chloro-2,3-pyridinediol in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-2,3-pyridinediol

A Guide to Overcoming Solubility Challenges in Experimental Reactions

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this valuable heterocyclic compound. This guide provides in-depth, field-tested insights and practical troubleshooting protocols to ensure your experiments proceed efficiently and successfully.

Understanding the Core Challenge: The "Why" Behind Poor Solubility

This compound presents a unique solubility challenge primarily due to its molecular structure. The presence of two hydroxyl (-OH) groups on the pyridine ring allows for strong intermolecular hydrogen bonding. These bonds create a stable crystal lattice structure that requires significant energy to break apart, resulting in a high melting point (around 295°C with decomposition) and low solubility in many common non-polar organic solvents.[1][2] The molecule's polarity, arising from the nitrogen and hydroxyl groups, also dictates its preference for polar solvents.[3]

The compound can exist in tautomeric forms, primarily as 5-chloro-3-hydroxy-1H-pyridin-2-one, which further influences its crystal packing and interaction with solvents.[4] Understanding this structural basis is the first step in devising an effective solubilization strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my standard reaction solvent. What are my immediate first steps?

This is the most common issue. Before making drastic changes to your reaction, follow a systematic troubleshooting approach.

Caption: Initial solubility troubleshooting workflow.

G A Compound fails to dissolve in chosen solvent at RT B Step 1: Gentle Heating (e.g., 40-60°C) A->B Apply kinetic energy F Soluble? B->F C Step 2: Sonication (10-15 min cycles) D Step 3: Add a Polar Aprotic Co-Solvent (e.g., DMF, DMSO) C->D If fails C->F H Still Insoluble D->H If fails E Re-evaluate Primary Solvent Choice F->C No G Proceed with Reaction F->G Yes H->E

  • Gentle Heating: For many compounds, increasing the temperature provides the necessary energy to overcome the crystal lattice energy.[5]

    • Causality: Heat increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can break intermolecular bonds.

    • Action: Warm your mixture to 40-60°C. Monitor closely.

    • Self-Validation: Before proceeding with your reaction, run a quick TLC or LC-MS check on a heated sample against a room temperature standard to ensure no degradation has occurred. The compound is reported to be stable up to high temperatures, but this depends on the solvent and other reagents present.[2]

  • Sonication: Using an ultrasonic bath can aid dissolution.

    • Causality: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process creates localized high-energy jets that physically break apart solute agglomerates, increasing the surface area available for solvation.[6]

    • Action: Place your sealed reaction vessel in a sonicator for 10-15 minute intervals.

Q2: What are the best starting solvents for this compound?

Based on its structure, polar solvents are the most effective. Your choice will depend on the specific reaction requirements (e.g., temperature, reagent compatibility).

  • Polar Protic Solvents: These solvents can hydrogen bond with the hydroxyl groups of the solute.

    • Examples: Water[2], Ethanol, Methanol.

    • Considerations: While it is reported to be soluble in water, this is often pH-dependent. Alcohols are a good starting point for many reactions.

  • Polar Aprotic Solvents: These solvents have high polarity but do not have acidic protons. They are excellent for dissolving polar compounds.

    • Examples: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[7], N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF).[5]

    • Considerations: DMSO and DMF are powerful solvents and often a top choice for difficult-to-dissolve pyridinol derivatives.[5][7] However, they have high boiling points, which can complicate product isolation.

SolventTypeBoiling Point (°C)Suitability Notes
WaterPolar Protic100Good, but solubility can be pH-sensitive.
EthanolPolar Protic78Moderate solubility; good for many reactions.[7]
DMSOPolar Aprotic189Excellent solubility; can be difficult to remove.[7]
DMFPolar Aprotic153Excellent solubility; use with caution (potential for decomposition at high temps).
THFPolar Aprotic66Lower solubility than DMF/DMSO, but easier to remove.[5]
Q3: Can I use a co-solvent system to improve solubility without changing my primary solvent?

Yes, this is a highly effective and common strategy known as co-solvency.[8][9]

  • Causality: A co-solvent works by reducing the interfacial tension between the primary solvent and the solute.[8] For example, adding a small amount of a highly effective polar aprotic solvent like DMSO to a less effective primary solvent like THF can dramatically increase solubility.[9]

  • Best Practices:

    • Start by adding the co-solvent in small increments (e.g., 5-10% of the total volume).

    • Prioritize co-solvents that are miscible with your primary solvent.

    • The best candidates for co-solvents are often DMSO or DMF, as they are highly effective at solvating lipophilic or highly crystalline compounds.[9]

Q4: My reaction is in an aqueous medium. How can I use pH to my advantage?

Adjusting the pH is a powerful technique for compounds with acidic or basic functional groups.[8][10]

  • Causality: this compound has acidic hydroxyl groups and a weakly basic pyridine nitrogen. By adjusting the pH, you can ionize the molecule, forming a salt. Ionic species are almost always more soluble in water than their neutral counterparts.[8]

  • Protocol: pH Adjustment for Enhanced Aqueous Solubility

    • Determine pKa: Identify the pKa values of the acidic and basic centers of your molecule. The conjugate acid of pyridine has a pKa of about 5.2, while the hydroxyl groups are weakly acidic.[11]

    • Add Base: To deprotonate the acidic hydroxyl groups, add a base (e.g., NaOH, K₂CO₃) to raise the pH above the pKa of the hydroxyls. This will form a phenoxide-like salt.

    • Add Acid: To protonate the basic nitrogen, add an acid (e.g., HCl) to lower the pH below the pKa of the pyridinium ion. This forms a pyridinium salt.

    • Monitor: Use a pH meter to carefully adjust the pH. Observe for dissolution.

    • Self-Validation: Ensure that your reaction's desired mechanism is compatible with the chosen pH range. Extreme pH levels can hydrolyze reagents or promote unwanted side reactions.

Caption: pH manipulation for solubility enhancement.

G cluster_0 Aqueous System A Neutral Compound (Low Solubility) B Add Base (e.g., NaOH) pH > pKa (hydroxyl) A->B C Add Acid (e.g., HCl) pH < pKa (pyridine N) A->C D Anionic Salt Formed (High Solubility) B->D E Cationic Salt Formed (High Solubility) C->E

References

Navigating the Nuances of Purity: A Technical Guide to 5-Chloro-2,3-pyridinediol

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide is intended for researchers, scientists, and drug development professionals utilizing 5-Chloro-2,3-pyridinediol in their experimental workflows. The purity of this reagent is paramount to the reproducibility and success of your research. This document provides a comprehensive overview of common impurities, their origins, and their potential impact on your work, alongside practical troubleshooting advice and analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in commercially available this compound?

A1: Impurities in this compound can be broadly categorized into three groups:

  • Synthesis-Related Impurities: These are the most common and include unreacted starting materials, intermediates from the synthetic route, and by-products of side reactions.

  • Degradation Products: Over time, or with improper storage and handling, this compound can degrade, leading to the formation of new impurities.

  • Residual Solvents and Inorganics: These are remnants from the manufacturing and purification processes.[1][2]

Q2: How can I assess the purity of my this compound sample?

A2: The most reliable methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying impurities. A Certificate of Analysis (CoA) from the supplier should provide initial purity data, but independent verification is recommended for critical applications.

Q3: What is a typical purity level for research-grade this compound?

A3: For most research applications, a purity of >98% is generally acceptable. However, for sensitive assays or when developing pharmaceutical intermediates, a purity of >99.5% may be required. One common synthesis route reports a purity of >98.0% by HPLC.[4]

Q4: Can impurities in this compound affect my experimental results?

A4: Absolutely. Impurities can lead to a range of issues, including:

  • Inaccurate quantification of the desired compound.

  • Unexpected side reactions, leading to the formation of unknown by-products.

  • Inhibition or catalysis of the intended reaction, affecting reaction kinetics and yield.

  • Interference with analytical readouts (e.g., fluorescence, absorbance).

  • Altered physical properties of the final product.[1]

Q5: How should I store this compound to minimize degradation?

A5: To maintain its integrity, this compound should be stored in a tightly sealed container, protected from light and moisture, at a cool and stable temperature. For long-term storage, refrigeration or storage in a desiccator is recommended.

Troubleshooting Guide: Addressing Experimental Challenges

This section addresses specific issues that may arise during your experiments and links them to potential impurities in your this compound reagent.

Scenario 1: My reaction yield is consistently lower than expected.

  • Question: I'm using this compound in a nucleophilic substitution reaction, but my yields are disappointingly low. What could be the cause?

  • Answer: Lower than expected yields can often be attributed to a lower-than-stated purity of your starting material. If a significant percentage of your reagent is an unreactive impurity, the effective concentration of your nucleophile is reduced. Additionally, certain impurities, such as residual starting materials with reactive functional groups, could be competing in the reaction, consuming your other reagents and leading to by-product formation.

Scenario 2: I'm observing unexpected peaks in my LC-MS/NMR analysis of the reaction mixture.

  • Question: My reaction is supposed to yield a single product, but I'm seeing multiple unidentified peaks in my analytical data. Could my this compound be the source?

  • Answer: This is a classic sign of impurities participating in your reaction. Synthesis-related impurities, which are structurally similar to this compound, can undergo similar transformations to the main compound, leading to a family of related by-products. For example, an unreacted intermediate from the synthesis could react alongside the final product, generating a structurally similar impurity in your final compound.

Scenario 3: My reaction is not proceeding to completion.

  • Question: My reaction seems to stall and never reaches full conversion, even with extended reaction times. What should I investigate?

  • Answer: Certain impurities can act as reaction inhibitors. For instance, if your this compound contains residual acidic or basic impurities from the purification process, it could alter the pH of your reaction mixture and poison a catalyst or deactivate a sensitive reagent.

Scenario 4: The color of my this compound reagent has changed over time.

  • Question: My initially off-white this compound has developed a yellowish or brownish tint. Is it still usable?

  • Answer: A change in color is a strong indicator of degradation. Pyridine derivatives can be susceptible to oxidation and photodegradation.[5] These degradation products are often highly colored and may have different reactivity profiles, potentially leading to unpredictable results in your experiments. It is highly recommended to re-analyze the purity of the material or use a fresh batch.

Understanding the Origins: Common Impurities and Their Sources

A common synthetic route to this compound starts with 2-amino-5-chloropyridine.[4] Understanding this pathway is key to predicting potential impurities.

cluster_synthesis Synthesis Pathway of this compound cluster_impurities Potential Impurities A 2-amino-5-chloropyridine (Starting Material) B 2-hydroxy-5-chloropyridine (Intermediate 1) A->B Diazotization I1 Residual 2-amino-5-chloropyridine A->I1 Incomplete Reaction C 2-hydroxy-3-nitro-5-chloropyridine (Intermediate 2) B->C Nitration I2 Residual Intermediate 1 B->I2 Incomplete Reaction D 2-hydroxy-3-amino-5-chloropyridine (Intermediate 3) C->D Reduction I3 Residual Intermediate 2 C->I3 Incomplete Reaction I5 Over-nitrated by-products C->I5 Side Reaction E This compound (Final Product) D->E Diazotization I4 Residual Intermediate 3 D->I4 Incomplete Reaction I6 Degradation Products E->I6 Storage/ Handling

Caption: Origin of potential impurities in this compound synthesis.

Table of Common Impurities:

Impurity NameStructurePotential SourcePotential Impact on Experiments
2-amino-5-chloropyridineC₅H₅ClN₂Unreacted starting materialNucleophilic amine group can compete in reactions, leading to by-products.
2-hydroxy-5-chloropyridineC₅H₄ClNOIncomplete nitration (Intermediate 1)Can react in subsequent steps, leading to impurities in the final product.
2-hydroxy-3-nitro-5-chloropyridineC₅H₃ClN₂O₃Incomplete reduction (Intermediate 2)Electrophilic nature may interfere with nucleophilic reactions.
2-hydroxy-3-amino-5-chloropyridineC₅H₅ClN₂OIncomplete diazotization (Intermediate 3)Nucleophilic amine can compete in reactions.
Positional Isomers-Side reactions during synthesisMay have different reactivity and physical properties, affecting reaction outcomes and product isolation.
Degradation ProductsVariedImproper storage (light, heat, moisture)Can introduce a variety of reactive functional groups and interfere with analysis.
Residual Solvents-Purification processCan affect the solubility of reagents and, in some cases, participate in reactions.[2]

Experimental Protocols for Purity Assessment

Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific instrument and impurities suspected.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: Acetonitrile

    • Gradient: A gradient elution is recommended to separate polar and non-polar impurities. A typical gradient might be:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

cluster_workflow HPLC Purity Analysis Workflow A Sample Preparation (Dissolve and Filter) B HPLC Injection A->B C Chromatographic Separation (C18 Column) B->C D UV Detection C->D E Data Analysis (Peak Integration) D->E F Purity Calculation (% Area) E->F

Caption: Workflow for HPLC purity analysis.

References

Technical Support Center: Safe Disposal of 5-Chloro-2,3-pyridinediol Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 5-Chloro-2,3-pyridinediol waste. The information herein is synthesized from established safety protocols for halogenated organic compounds and pyridine derivatives to ensure a high standard of laboratory safety and regulatory compliance.

Part 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses the most common questions regarding the handling and characterization of this compound waste.

Hazard Profile & Waste Characterization

Q1: What are the primary hazards of this compound?

This compound is classified as an irritant. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards involve irritation to the skin, eyes, and respiratory system.[1][2] All handling should be performed within a certified laboratory chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

Table 1: GHS Hazard Summary for this compound

Hazard Class Hazard Statement Signal Word Pictogram
Skin Corrosion/Irritation H315: Causes skin irritation[1] Warning GHS07
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1] Warning GHS07

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | Warning | GHS07 |

Q2: Is waste containing this compound considered hazardous waste?

Yes. As a halogenated organic compound, this compound waste is classified as hazardous.[4] Spent halogenated solvents are specifically listed by the U.S. Environmental Protection Agency (EPA) as hazardous waste (F-listed wastes), which requires special handling and disposal procedures to prevent environmental contamination and health risks.[5][6]

Waste Collection & Storage

Q3: How should I collect and store waste containing this compound?

All waste streams containing this compound, whether in solid form or dissolved in a solvent, must be collected in a designated hazardous waste container. The cardinal rule is segregation :

  • Halogenated Waste Stream: This waste must be collected in a container specifically labeled "Halogenated Organic Waste."[4][7]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other waste categories. Improper mixing can lead to dangerous chemical reactions and complicates the disposal process.

Containers should be kept tightly sealed when not in use and stored in a cool, dry, well-ventilated area away from heat sources or direct sunlight.[3][8]

Q4: What materials are suitable for waste containers?

Chemically resistant containers are mandatory. High-Density Polyethylene (HDPE) or glass bottles with screw caps are generally suitable. Always ensure the container material is compatible with the solvent system used in your waste stream. For example, if the compound is dissolved in a solvent that attacks plastics, a glass container must be used. Refer to a chemical compatibility chart if you are unsure.

Q5: What should NOT be mixed with this compound waste?

Mixing incompatible chemicals is a primary cause of laboratory accidents. Due to its chemical structure (a chlorinated pyridine), this waste is incompatible with several chemical classes. The underlying causality is the potential for violent exothermic reactions, gas generation, or the formation of unstable, explosive compounds.

Table 2: Chemical Incompatibility for this compound Waste

Incompatible Class Examples Rationale for Incompatibility
Strong Oxidizing Agents Nitric acid, Peroxides, Perchlorates Can cause violent, potentially explosive reactions with organic pyridine compounds.[9][10]
Strong Acids Sulfuric acid, Hydrochloric acid Can react exothermically. Pyridine derivatives can form salts, leading to heat generation.[9][10]
Strong Bases Sodium hydroxide, Potassium hydroxide Can catalyze decomposition or other unwanted reactions.[4]

| Reactive Metals | Sodium, Potassium, Magnesium | Not typically mixed in waste, but contact could lead to vigorous reactions. |

Part 2: Troubleshooting & Emergency Guides

This section provides clear, actionable steps for specific issues you may encounter during your experiments.

Spill & Exposure Management

Q6: What is the correct procedure for cleaning up a small spill (e.g., <100 mL) of this compound solution inside a fume hood?

A small, contained spill can be managed safely by following a validated protocol. The objective is to absorb the material with an inert substance and decontaminate the area without creating a larger hazard. See Protocol 1: Laboratory Spill Decontamination for a detailed, step-by-step methodology.

Q7: What should I do in case of a large spill or a spill outside of a fume hood?

A large spill requires immediate evacuation and professional intervention.

  • Alert Personnel: Immediately notify everyone in the vicinity.

  • Evacuate: Evacuate the immediate area.

  • Isolate: If safe to do so, close the doors to the lab to contain any vapors.

  • Notify EHS: Contact your institution's Environmental Health and Safety (EHS) office and report the spill. Do not attempt to clean it up yourself.[3]

Q8: What are the first aid measures for skin or eye contact?

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while continuing to flush. Seek medical attention.[3][11]

  • Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]

Q9: What should I do if I inhale dust or vapor?

Move the affected person to fresh air immediately. If they experience breathing difficulties or other symptoms, seek immediate medical attention.[3][9]

Waste Container Issues

Q10: My halogenated waste container with this compound is showing signs of a reaction (e.g., heat, discoloration, gas evolution). What's happening and what should I do?

This is a critical safety event, likely caused by the accidental introduction of an incompatible chemical (see Table 2) into the waste container. The heat or gas is a sign of an uncontrolled exothermic reaction.

Immediate Actions:

  • Do Not Touch: Do not attempt to move the container or tighten the cap. A sealed container with gas evolution can become a projectile.

  • Alert & Evacuate: Alert others, place the fume hood sash in the lowest possible position, and evacuate the laboratory immediately.

  • Contact EHS: Notify your EHS office and emergency services, informing them of a reactive hazardous waste container.

Part 3: Methodologies & Visual Workflows

Experimental Protocol 1: Laboratory Spill Decontamination

This protocol outlines the validated steps for cleaning a small spill of this compound within a chemical fume hood.

Materials:

  • Chemical Spill Kit (containing absorbent pads or inert material like vermiculite or sand)

  • Two pairs of nitrile gloves

  • Safety goggles

  • Lab coat

  • Waste bag labeled "Halogenated Solid Waste"

  • Sealable waste container

Procedure:

  • Ensure Safety: Confirm the fume hood is operating correctly. Wear appropriate PPE (double gloves, goggles, lab coat).

  • Contain the Spill: Use absorbent pads or dikes from the spill kit to surround the spill and prevent it from spreading.

  • Absorb the Material: Gently cover the spill with an inert, dry absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[3] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material using non-sparking tools and place it into the designated, labeled hazardous waste bag or container.

  • Decontaminate Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials into the same hazardous waste container.

  • Dispose of PPE: Remove the outer pair of gloves and dispose of them in the waste container. Remove remaining PPE.

  • Seal and Store: Seal the waste container, attach a completed hazardous waste label, and move it to your lab's satellite accumulation area.

  • Wash Hands: Wash your hands thoroughly with soap and water.

  • Report: Report the incident to your supervisor or lab manager as per your institution's policy.

Mandatory Visualization: Waste Segregation Workflow

The following diagram provides a logical workflow to ensure proper segregation of waste streams containing this compound.

G start Generate Waste Containing this compound is_solvent Is the waste in a solvent system? start->is_solvent is_halogenated Is the primary solvent halogenated? (e.g., DCM, Chloroform) is_solvent->is_halogenated  Yes solid_waste Collect in container labeled: 'Solid Halogenated Waste' is_solvent->solid_waste  No (Solid) is_aqueous Is it an aqueous solution? is_halogenated->is_aqueous  No halogenated_waste Collect in container labeled: 'Halogenated Organic Waste' is_halogenated->halogenated_waste  Yes non_halogenated_waste Collect in container labeled: 'Non-Halogenated Organic Waste' is_aqueous->non_halogenated_waste  No (e.g., in Acetone, Hexane) aqueous_waste Collect in container labeled: 'Aqueous Hazardous Waste' is_aqueous->aqueous_waste  Yes consult_ehs Consult EHS/ Waste Disposal Guidelines non_halogenated_waste->consult_ehs Warning: Ensure no reaction with solvent before mixing.

Caption: Waste Segregation Decision Tree for this compound.

Part 4: Regulatory and Final Disposal Overview

Q11: How is this chemical waste ultimately disposed of?

As a user generating waste, your responsibility is to ensure it is correctly characterized, segregated, and stored. The final disposal is handled exclusively by licensed hazardous waste management facilities. For chlorinated organic compounds like this compound, the most common and effective disposal method is high-temperature incineration .[12] Specialized incinerators operating at temperatures between 820°C and 1,600°C can completely destroy the organic molecule, converting it into simpler, less harmful compounds like carbon dioxide, water, and hydrogen chloride (which is subsequently scrubbed from the emissions).[12] This process ensures that the hazardous and persistent nature of the chlorinated compound is permanently eliminated.

References

Troubleshooting peak tailing in HPLC analysis of 5-Chloro-2,3-pyridinediol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of 5-Chloro-2,3-pyridinediol

Introduction: Understanding the Challenge

Welcome to the technical support guide for the HPLC analysis of this compound. This molecule, while crucial in various research and development pipelines, presents a unique set of chromatographic challenges. Its structure contains a basic pyridine nitrogen, two acidic hydroxyl groups, and a classic catechol-like arrangement of the diols, making it a polar, ionizable compound with a high affinity for metal ions.[1][2] These properties frequently lead to a common and frustrating issue: significant peak tailing.

Peak tailing compromises resolution, skews integration, and ultimately undermines the accuracy and reliability of your quantitative results.[3] This guide is structured as a series of questions and answers to provide a systematic, scientifically-grounded approach to diagnosing and resolving this issue. We will move from foundational checks to analyte-specific chemical interactions, empowering you to achieve sharp, symmetrical, and reproducible peaks.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing significant peak tailing for this compound. Where do I start my investigation?

A1: When peak tailing occurs, a systematic approach is key to efficiently identifying the root cause. Before making extensive changes to your method, it's crucial to differentiate between system-level problems and chemistry-specific issues. The primary causes of peak tailing for an analyte like this compound fall into three main categories:

  • Secondary Silanol Interactions: The most common cause for polar, basic compounds. The pyridine nitrogen in your analyte can interact strongly with acidic, ionized silanol groups (-Si-O⁻) on the surface of silica-based HPLC columns.[4][5] This creates a secondary, non-ideal retention mechanism that delays a portion of the analyte molecules, causing the characteristic tail.

  • Inappropriate Mobile Phase pH: Your analyte has both acidic (hydroxyl groups) and basic (pyridine nitrogen) functionalities, meaning its ionization state is highly dependent on pH.[6] If the mobile phase pH is close to one of the analyte's pKa values, a mixture of ionized and neutral forms will exist, leading to split or severely tailed peaks.[7]

  • Metal Chelation: The 2,3-pyridinediol moiety is a known metal chelator, capable of binding to trace metal ions.[2][8] These ions can be present as impurities in the silica packing material or originate from stainless-steel components of the HPLC system (e.g., frits, tubing, injector parts).[9] This interaction creates another strong, unwanted retention mechanism.

The following flowchart provides a logical workflow for your troubleshooting process.

cluster_start Initial Observation cluster_diagnosis Diagnosis Pathway cluster_solutions Potential Causes & Solutions start Peak Tailing Observed for This compound q1 Does tailing affect ALL peaks or just the analyte? start->q1 q2 Is the column old or known to be contaminated? q1->q2 Just Analyte sol1 SYSTEM PROBLEM: - Extra-column volume - Column void/frit blockage - Detector issue q1->sol1 All Peaks q3 Is mobile phase pH controlled with a buffer? q2->q3 No sol3 COLUMN PROBLEM: - Column degradation - Fouling from sample matrix q2->sol3 Yes sol2 CHEMICAL PROBLEM: - Silanol Interactions - pH Issues - Metal Chelation q3->sol2 Yes sol4 pH INSTABILITY: - Unreliable retention - Poor peak shape q3->sol4 No

Caption: Troubleshooting workflow for peak tailing.

Q2: The tailing is specific to my analyte. How do I address secondary interactions with the column?

A2: Analyte-specific tailing strongly suggests a chemical interaction with the stationary phase. For this compound, the primary suspect is the interaction between its basic pyridine nitrogen and acidic surface silanols on the silica packing.[10] These silanols become ionized (negatively charged) at mid-range pH values (typically > pH 4), creating strong binding sites for positively charged basic analytes.[4][11]

You can mitigate these interactions using several complementary strategies:

  • Mobile Phase pH Adjustment: The most powerful tool is to lower the mobile phase pH. By operating at a pH of 3.0 or lower, you protonate the silanol groups, neutralizing their negative charge and preventing the strong ionic interaction with your basic analyte.[12][13]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made from high-purity "Type B" silica, which has a much lower metal content and fewer highly acidic silanol sites compared to older "Type A" silica.[14] Furthermore, selecting a column that is "end-capped" is critical. End-capping is a chemical process that covers many of the residual silanol groups with a non-polar cap (e.g., a trimethylsilyl group), effectively shielding them from interaction with polar analytes.[4][5]

  • Increase Buffer Concentration: At mid-range pH where silanol interactions are problematic, increasing the ionic strength of the mobile phase can help. Higher concentrations of buffer ions (e.g., increasing phosphate from 10 mM to 25-50 mM) can help mask the active silanol sites and improve peak shape.[3][12] Note that this is not a preferred solution for LC-MS applications, where high salt concentrations can cause ion suppression.

Table 1: Comparison of Reversed-Phase Column Technologies

Column TypeDescriptionSuitability for this compound
Legacy (Type A Silica) Older silica with higher metal content and more active silanol sites.Poor: Very likely to cause severe peak tailing.
Standard (Type B Silica, End-Capped) High-purity silica with most silanols chemically deactivated. The industry standard.Good: A significant improvement. Tailing may still occur but is manageable with mobile phase optimization.[13]
Hybrid Silica (e.g., BEH, CSH) Columns where the silica matrix is co-polymerized with organic groups.Excellent: These columns have inherently lower silanol activity and often exhibit superior peak shape for basic compounds over a wider pH range.[13][15]
Polar-Embedded Phase C18 phases with a polar group (e.g., carbamate) embedded near the base of the alkyl chain.Excellent: The polar group helps shield residual silanols from basic analytes, dramatically improving peak shape without requiring low pH.[10]
Q3: I suspect metal chelation is the problem. How can I diagnose and fix this?

A3: This is an excellent insight and a highly probable cause of tailing for this specific molecule. The ortho-dihydroxypyridine structure (catechol-like) is a classic bidentate chelating agent that can form strong complexes with metal ions like iron, chromium, and aluminum.[2][16] These metals can be exposed on the surface of stainless-steel frits or tubing, or exist as impurities within the silica stationary phase itself.[9] This chelation creates a very strong retention mechanism that is a notorious cause of peak tailing.

cluster_chelation Metal Chelation Mechanism Analyte This compound (Chelating Agent) Complex Stable Metal-Analyte Complex (Strong, Undesired Retention) Analyte->Complex Binds via 2,3-diol group Metal Metal Ion (Fe³⁺, Cr³⁺) on Frit or Silica Metal->Complex

References

Technical Support Center: Pilot-Scale Synthesis of 5-Chloro-2,3-pyridinediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2,3-pyridinediol. This guide is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis for pilot studies. We provide field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure a successful and efficient scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for scaling up this compound production?

A1: Based on process robustness and raw material availability, the most dependable route starts from 2-amino-5-chloropyridine. This multi-step synthesis involves a sequence of diazotization, nitration, reduction, and a final diazotization/hydrolysis.[1] This pathway is well-documented, avoids ambiguous reaction mechanisms, and delivers high purity product suitable for further development.[1]

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up?

A2: Temperature control is paramount across all steps, especially during the diazotization and nitration reactions.[1] In diazotization, precise low-temperature control prevents the decomposition of the diazonium salt. For the nitration step, controlled temperature is crucial to avoid runaway reactions and the formation of undesired byproducts. Other CPPs include reagent addition rates, pH control during workup, and efficient agitation.

Q3: What are the primary safety concerns associated with this synthesis?

A3: The key hazards involve:

  • Diazonium Salts: These intermediates are potentially explosive, especially if isolated or allowed to dry. The process is designed to use them in-situ. Strict temperature control below 5°C is mandatory.

  • Nitration: The use of concentrated nitric and sulfuric acids is highly exothermic and corrosive. Careful, slow addition of the nitrating agent and robust cooling are essential to prevent thermal runaway.

  • Reduction Step: If using catalytic hydrogenation, handling of hydrogen gas and the pyrophoric nature of catalysts like Palladium on carbon (Pd/C) requires specialized equipment and procedures. If using metal/acid reduction (e.g., iron powder), hydrogen gas will be evolved.[1]

Q4: How can I analyze the purity of the intermediates and the final product?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring reaction progress and determining the purity of all intermediates and the final this compound.[1] Developing a robust HPLC method with a suitable reference standard is a critical first step before beginning pilot-scale work. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation of the final product.

Overall Synthetic Pathway

The validated four-step synthesis from 2-amino-5-chloropyridine to this compound is outlined below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Diazotization & Hydrolysis A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B  NaNO2, H2SO4  30-50°C C 2-Hydroxy-3-nitro-5-chloropyridine B->C  HNO3, H2SO4  50-60°C D 2-Hydroxy-3-amino-5-chloropyridine C->D  Fe/HCl or  H2, Pd/C E This compound D->E  1. NaNO2, HCl, -10 to 5°C  2. Heat, 50-60°C

Caption: Four-step synthesis of this compound.

Detailed Experimental Protocol for Pilot Scale

This protocol is adapted from validated laboratory procedures and is intended as a baseline for pilot-scale operations.[1] All operations should be conducted in appropriate reactors by trained personnel, following all local safety regulations.

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine
  • Reactor Setup: Charge a suitable reactor with a solution of concentrated sulfuric acid and water. Ensure the reactor's cooling system is operational and set to maintain the target temperature.

  • Reagent Charge: Slowly add 2-amino-5-chloropyridine to the acid solution while maintaining the temperature below 20°C.

  • Diazotization: Cool the mixture to 0-5°C. Prepare a solution of sodium nitrite in water. Add the sodium nitrite solution dropwise to the reactor, ensuring the temperature does not exceed 10°C.

  • Hydrolysis: After the addition is complete, slowly raise the temperature to 30-50°C and hold for 2-3 hours until nitrogen evolution ceases.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Carefully adjust the pH to 6-7 with a base (e.g., 40% sodium hydroxide), ensuring the temperature is controlled. The product will precipitate.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine
  • Reactor Setup: Charge the reactor with concentrated sulfuric acid and cool using an ice bath or chiller.

  • Reagent Charge: Add the 2-Hydroxy-5-chloropyridine from Step 1 in portions, keeping the internal temperature below 5°C.

  • Nitration: Warm the mixture to 50-60°C. Slowly add concentrated nitric acid dropwise. Maintain the temperature at 50-60°C for 1-2 hours after addition is complete.

  • Workup & Isolation: Cool the reaction to room temperature and pour it slowly into a separate vessel containing ice water with vigorous stirring.

  • Precipitation: Adjust the pH to strongly basic with 40% sodium hydroxide to precipitate the yellow solid product.

  • Purification: Filter the product, wash thoroughly with water until the filtrate is neutral, and dry.

Step 3: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine
  • Reactor Setup: Charge the reactor with 75% ethanol, 2-hydroxy-3-nitro-5-chloropyridine, calcium chloride, and reduced iron powder.[1]

  • Reduction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction by HPLC.

  • Isolation: Cool the mixture to room temperature and filter off the solid iron residues.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Purification: The residue can be taken directly to the next step or purified further if necessary.

Step 4: Synthesis of this compound
  • Reactor Setup: Dissolve the crude product from Step 3 in a mixture of concentrated hydrochloric acid and water. Cool the reactor to -10°C to -5°C.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add the nitrite solution dropwise, keeping the temperature strictly between -10°C and 5°C.

  • Hydrolysis: After addition, slowly warm the reaction to 30-50°C. Gas evolution will be observed. Maintain this temperature for 2 hours.

  • Workup: Raise the temperature to 50-60°C and adjust the pH to strongly basic with 30% sodium hydroxide. Stir for another 2 hours.

  • Precipitation & Isolation: Cool the mixture to room temperature. Carefully adjust the pH to 6-7 with 6M hydrochloric acid to precipitate the final product.

  • Purification: Allow the solid to stand for 2 hours, then filter, wash with cold water, and dry under vacuum to yield the final white product.[1]

Summary of Process Parameters
StepKey ReactantsSolventTemperature (°C)Time (h)Typical Yield (%)Typical Purity (%)
1 2-Amino-5-chloropyridine, NaNO₂, H₂SO₄Water30–502–387>98
2 2-Hydroxy-5-chloropyridine, HNO₃, H₂SO₄H₂SO₄50–601–279>98
3 2-Hydroxy-3-nitro-5-chloropyridine, Fe, CaCl₂75% EthanolReflux3High(Used crude)
4 2-Hydroxy-3-amino-5-chloropyridine, NaNO₂, HClWater-10 to 604–561>98

Yields and purities are based on reported laboratory-scale synthesis and may vary during scale-up.[1]

Troubleshooting Guide

Q: My yield in Step 1 (2-Hydroxy-5-chloropyridine) is low and the reaction is sluggish.

A:

  • Potential Cause 1: Inefficient Diazotization. The temperature may have been too high during the sodium nitrite addition, causing the diazonium salt to decompose prematurely.

    • Solution: Ensure your reactor's cooling system is robust enough for the pilot scale. Calibrate temperature probes and consider a slower addition rate of the nitrite solution to maintain a temperature below 10°C.

  • Potential Cause 2: Incomplete Hydrolysis. The temperature during the hydrolysis phase may not have been high enough, or the reaction time was insufficient.

    • Solution: Confirm the internal temperature reaches and holds at 30-50°C. Monitor for the cessation of nitrogen gas evolution as an endpoint indicator. Consider extending the hold time if necessary.

Q: In Step 2, my product (2-Hydroxy-3-nitro-5-chloropyridine) is dark and appears impure by HPLC.

A:

  • Potential Cause 1: Over-nitration or Side Reactions. This is almost always due to poor temperature control. If the temperature exceeds 60°C, the risk of forming dinitro or other oxidized byproducts increases significantly.

    • Solution: Improve heat dissipation by ensuring maximum coolant flow and efficient stirring. Slow down the addition rate of nitric acid. Running the reaction at a slightly lower temperature (e.g., 50°C) for a longer duration can also improve selectivity.

  • Potential Cause 2: Inefficient Quenching. Pouring the highly acidic reaction mixture too quickly into the ice water can cause localized heating, leading to degradation.

    • Solution: Ensure the ice water is vigorously stirred. Add the reaction mixture as a slow stream rather than all at once. This maintains a low temperature throughout the quenching process.

Q: The reduction in Step 3 is incomplete, with starting material still present.

A:

  • Potential Cause 1: Inactive Reducing Agent. The reduced iron powder may have been oxidized from improper storage. If using catalytic hydrogenation, the catalyst may be poisoned or deactivated.

    • Solution: Use a fresh, high-quality lot of reduced iron powder. If using a catalyst like Pd/C, ensure it is handled under an inert atmosphere and that the starting material and solvent are free from potential catalyst poisons (like sulfur compounds).

  • Potential Cause 2: Insufficient Reaction Time/Temperature. On a larger scale, reaching and maintaining reflux temperature can take longer.

    • Solution: Monitor the internal temperature to ensure true reflux is achieved. Track the reaction progress using HPLC and extend the reaction time until the starting material is consumed.

Q: The final product, this compound, is off-white or pinkish instead of white.

A:

  • Potential Cause 1: Residual Iron Contamination. Trace iron salts from the reduction step can carry through and cause discoloration.

    • Solution: Ensure the filtration after the reduction step is thorough. Consider a wash of the crude amino intermediate with a chelating agent solution (e.g., dilute EDTA) during workup to scavenge residual metal ions.

  • Potential Cause 2: Air Oxidation. Pyridinediols, like other phenols, can be susceptible to air oxidation, especially under basic conditions, which can form colored quinone-like species.

    • Solution: Minimize the time the product spends under strongly basic conditions during the final workup.[1] After precipitation at pH 6-7, filter and wash the product promptly. Consider blanketing the reactor with an inert gas like nitrogen during the final pH adjustments and filtration.

Troubleshooting Workflow: Unexpected Impurity

G A Unexpected Peak in HPLC B Characterize Impurity (LC-MS, NMR) A->B C Is it a known byproduct (e.g., over-nitration)? B->C Yes D Is it from a previous step? B->D No E Review Process Parameters (Temp, Time, Stoichiometry) C->E H Review Raw Material Purity D->H F Optimize Reaction Conditions E->F G Re-run with Tighter Controls F->G J Develop Recrystallization or Chromatography for Final Product G->J Impurity Persists I Introduce Purification Step for Intermediate H->I I->G

Caption: Decision tree for impurity identification and resolution.

References

Validation & Comparative

A Comparative Guide to 5-Chloro-2,3-pyridinediol and Other Substituted Pyridinediols in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Among these, substituted pyridinediols have emerged as a particularly promising class of compounds. This guide provides an in-depth, objective comparison of 5-Chloro-2,3-pyridinediol against other substituted pyridinediols, supported by experimental data and detailed methodologies, to aid researchers in their quest for more effective and selective therapeutic leads.

The Significance of Substitution on the Pyridinediol Ring

The biological activity of pyridinediol derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. The introduction of electron-withdrawing or electron-donating groups, as well as lipophilic or hydrophilic moieties, can dramatically alter the compound's pharmacokinetic and pharmacodynamic properties. Halogenation, in particular, is a widely employed strategy in drug design to enhance binding affinity, metabolic stability, and cell permeability. The presence of a chloro group, as in this compound, can significantly impact the molecule's electronic distribution and its ability to interact with biological targets.

Comparative Analysis in Anticancer Assays

The antiproliferative activity of pyridinediol derivatives is a key area of investigation. While direct comparative studies on a series of substituted 2,3-pyridinediols are limited in publicly available literature, we can draw valuable insights from research on related pyridine compounds and the established principles of structure-activity relationships (SAR).

Cytotoxicity against Cancer Cell Lines (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. Studies on various pyridine derivatives have consistently shown that the presence of both chloro and hydroxyl groups can contribute to enhanced cytotoxic activity against cancer cell lines.

Hypothetical Comparative Data:

To illustrate the potential differences in activity, the following table presents hypothetical IC50 values for a series of substituted 2,3-pyridinediols against a generic cancer cell line, based on general SAR principles observed in related compound classes.

CompoundSubstitutionHypothetical IC50 (µM)
1 This compound 15
25-Bromo-2,3-pyridinediol12
35-Fluoro-2,3-pyridinediol25
42,3-Pyridinediol (unsubstituted)50
55-Methyl-2,3-pyridinediol40

Interpretation of Hypothetical Data:

This hypothetical data suggests that halogen substitution at the 5-position generally enhances anticancer activity compared to the unsubstituted parent compound. The brominated analog shows slightly higher potency than the chlorinated one, which is a common trend observed for halogenated compounds. The methyl-substituted analog shows reduced activity, indicating that an electron-withdrawing group at this position may be favorable for cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a detailed, step-by-step methodology for evaluating the cytotoxicity of substituted pyridinediols against a chosen cancer cell line.[1][2][3][4]

Materials:

  • Substituted pyridinediol compounds

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridinediol compounds in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Analysis in Antimicrobial Assays

Substituted pyridines are known to possess significant antimicrobial properties. The presence and nature of substituents can modulate their spectrum of activity against different bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for assessing the potency of antimicrobial compounds.

Hypothetical Comparative Data:

The following table presents hypothetical MIC values for a series of substituted 2,3-pyridinediols against representative Gram-positive and Gram-negative bacteria.

CompoundSubstitutionHypothetical MIC (µg/mL) vs. S. aureus (Gram-positive)Hypothetical MIC (µg/mL) vs. E. coli (Gram-negative)
1 This compound 32 64
25-Bromo-2,3-pyridinediol1632
35-Nitro-2,3-pyridinediol816
42,3-Pyridinediol (unsubstituted)>128>128
55-Amino-2,3-pyridinediol64128

Interpretation of Hypothetical Data:

This hypothetical data suggests that halogen and nitro substitutions at the 5-position significantly enhance antimicrobial activity. The nitro-substituted analog appears to be the most potent, followed by the brominated and then the chlorinated analogs. The amino-substituted analog shows weaker activity, indicating that electron-withdrawing groups might be more favorable for antimicrobial action in this scaffold. The unsubstituted pyridinediol shows no significant activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of substituted pyridinediols.[5][6][7]

Materials:

  • Substituted pyridinediol compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well microplate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or MHB and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (inoculum in MHB without any compound) and a sterility control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Comparative Analysis in Enzyme Inhibition Assays

The ability of substituted pyridinediols to inhibit specific enzymes is a promising avenue for therapeutic intervention. One notable target is Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Inhibition of DPD can enhance the efficacy of 5-FU.

Dihydropyrimidine Dehydrogenase (DPD) Inhibition

Studies have shown that 5-chloro-2,4-dihydroxypyridine, a positional isomer of the topic compound, is a potent inhibitor of DPD. It is plausible that this compound and other substituted analogs also possess DPD inhibitory activity.

Hypothetical Comparative Data:

The following table presents hypothetical IC50 values for DPD inhibition by a series of substituted 2,3-pyridinediols.

CompoundSubstitutionHypothetical DPD Inhibition IC50 (nM)
1 This compound 50
25-Bromo-2,3-pyridinediol40
35-Fluoro-2,3-pyridinediol75
42,3-Pyridinediol (unsubstituted)>1000
55-Cyano-2,3-pyridinediol30

Interpretation of Hypothetical Data:

This hypothetical data suggests that halogen and cyano substitutions at the 5-position are crucial for DPD inhibitory activity. The cyano-substituted analog is predicted to be the most potent, followed by the brominated and chlorinated analogs. The unsubstituted pyridinediol is inactive. This highlights the importance of an electron-withdrawing group at the 5-position for interacting with the enzyme's active site.

Experimental Protocol: Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

A common method to assess DPD activity is by monitoring the conversion of a substrate, such as [¹³C₂]-uracil, to its metabolic product.[8][9][10][11][12]

Materials:

  • Substituted pyridinediol compounds

  • Recombinant human DPD enzyme

  • [¹³C₂]-Uracil

  • NADPH

  • Potassium phosphate buffer

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the potassium phosphate buffer, NADPH, and the DPD enzyme.

    • Add the substituted pyridinediol compounds at various concentrations to the reaction mixture. Include a control without any inhibitor.

  • Pre-incubation:

    • Pre-incubate the reaction mixture with the inhibitors for a short period (e.g., 10 minutes) at 37°C to allow for binding to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate, [¹³C₂]-uracil.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to precipitate the protein.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the product, [¹³C₂]-dihydrouracil, formed.

  • Data Analysis:

    • Calculate the percentage of DPD inhibition for each compound concentration compared to the control.

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The collective analysis of biological data for a series of related compounds allows for the elucidation of structure-activity relationships (SAR). For substituted pyridinediols, the following general SAR principles can be inferred:

  • Position of Substituents: The biological activity is highly dependent on the position of the substituents on the pyridine ring.

  • Nature of Substituents:

    • Halogens: Chloro and bromo substitutions often enhance biological activity, likely due to their electron-withdrawing nature and their ability to form halogen bonds with biological targets.

    • Electron-withdrawing groups: Groups like nitro and cyano can significantly increase potency, particularly in enzyme inhibition.

    • Electron-donating groups: Groups like methyl and amino may decrease activity in certain assays.

  • Hydroxyl Groups: The diol functionality is critical for activity, likely participating in hydrogen bonding interactions with the target protein.

Signaling Pathway and Workflow Diagrams:

To visualize the experimental workflow and potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Pyridinediols compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization readout Measure Absorbance at 570 nm solubilization->readout data_analysis Calculate % Viability and IC50 Values readout->data_analysis

References

A Comparative Guide to the Synthesis of 5-Chloro-2,3-pyridinediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates, the synthesis of functionalized pyridinediols is of paramount importance due to their prevalence in bioactive molecules. This guide provides an in-depth, comparative analysis of the synthetic routes to 5-Chloro-2,3-pyridinediol, a key building block in medicinal chemistry. We will delve into the intricacies of a well-documented multi-step synthesis and explore a potential alternative pathway, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound is a valuable heterocyclic compound, the structure of which lends itself to a variety of chemical transformations, making it a versatile precursor in the development of novel therapeutic agents. The presence of the chloro- and diol- functionalities on the pyridine ring allows for targeted modifications and the introduction of diverse pharmacophores. The efficacy, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research and development program.

Route 1: A Four-Step Synthesis from 2-Amino-5-chloropyridine

A widely recognized and robust method for the preparation of this compound commences with the readily available starting material, 2-amino-5-chloropyridine. This synthetic pathway, detailed in Chinese patent CN101830845A, involves a sequence of four key chemical transformations: diazotization, nitration, reduction, and a final diazotization followed by hydrolysis.[1][2]

Mechanistic Considerations and Experimental Causality

This synthetic route is a classic example of electrophilic aromatic substitution on a pyridine ring, with careful manipulation of directing groups to achieve the desired regioselectivity.

  • Step 1: Diazotization of 2-Amino-5-chloropyridine. The initial diazotization of the amino group is a standard procedure to convert it into a good leaving group (N₂), which is subsequently displaced by a hydroxyl group from the aqueous medium. This reaction is typically carried out in an acidic solution with sodium nitrite. The temperature is controlled to prevent the premature decomposition of the diazonium salt.

  • Step 2: Nitration of 2-Hydroxy-5-chloropyridine. The hydroxyl group introduced in the first step is an activating ortho-, para-director. However, under strongly acidic nitrating conditions, the pyridine nitrogen is protonated, rendering the ring electron-deficient. The interplay between the activating hydroxyl group and the deactivating pyridinium ion directs the incoming nitro group to the 3-position.

  • Step 3: Reduction of 2-Hydroxy-3-nitro-5-chloropyridine. The nitro group is then reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron powder in an acidic medium.[1] The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the desired 3-amino-5-chloro-2-hydroxypyridine.

  • Step 4: Diazotization and Hydrolysis. The newly formed amino group at the 3-position is then subjected to a second diazotization reaction. The resulting diazonium salt is unstable and readily undergoes hydrolysis upon warming to yield the final product, this compound.[1][2]

Experimental Protocol for Route 1

The following is a detailed, step-by-step methodology for the synthesis of this compound via this four-step route.

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine

  • To a reaction vessel, add 2-amino-5-chloropyridine and an aqueous acidic solution (e.g., sulfuric acid).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature between 30-50 °C.[1]

  • After the addition is complete, stir the reaction mixture at this temperature until the evolution of nitrogen gas ceases.

  • Neutralize the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-hydroxy-5-chloropyridine.

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine

  • To a reaction vessel, add concentrated sulfuric acid and cool to 0-5 °C.

  • Slowly add the 2-hydroxy-5-chloropyridine from the previous step.

  • Add a nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acid) dropwise, keeping the temperature between 50-60 °C.[1]

  • Maintain the reaction at this temperature for 1-2 hours.[1]

  • Pour the reaction mixture onto ice to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-hydroxy-3-nitro-5-chloropyridine.

Step 3: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine

  • To a reaction vessel, add the 2-hydroxy-3-nitro-5-chloropyridine, a suitable solvent (e.g., ethanol), and a reducing agent (e.g., iron powder and a catalytic amount of acid).[1]

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain 2-hydroxy-3-amino-5-chloropyridine.

Step 4: Synthesis of this compound

  • Dissolve the 2-hydroxy-3-amino-5-chloropyridine in an aqueous acidic solution.

  • Cool the solution to -10 to 5 °C.[2]

  • Slowly add a solution of sodium nitrite in water.

  • After the addition is complete, warm the reaction mixture to 50-60 °C to facilitate hydrolysis.[1][2]

  • Neutralize the solution to precipitate the final product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Quantitative Data for Route 1
StepProductStarting MaterialReagentsYield (%)Purity (%)Reference
12-Hydroxy-5-chloropyridine2-Amino-5-chloropyridineNaNO₂, H₂SO₄Not specified>98.0[1]
22-Hydroxy-3-nitro-5-chloropyridine2-Hydroxy-5-chloropyridineHNO₃, H₂SO₄79.1>98.0[1]
32-Hydroxy-3-amino-5-chloropyridine2-Hydroxy-3-nitro-5-chloropyridineFe, HCl (catalytic)Not specifiedNot specified[1]
4This compound2-Hydroxy-3-amino-5-chloropyridineNaNO₂, H₂SO₄60.9>98.0[1]

Visualizing the Synthetic Pathway

Synthetic_Route_1 cluster_0 Route 1: From 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Hydroxy-5-chloropyridine 2-Hydroxy-5-chloropyridine 2-Amino-5-chloropyridine->2-Hydroxy-5-chloropyridine 1. Diazotization (NaNO₂, H₂SO₄) 2-Hydroxy-3-nitro-5-chloropyridine 2-Hydroxy-3-nitro-5-chloropyridine 2-Hydroxy-5-chloropyridine->2-Hydroxy-3-nitro-5-chloropyridine 2. Nitration (HNO₃, H₂SO₄) 2-Hydroxy-3-amino-5-chloropyridine 2-Hydroxy-3-amino-5-chloropyridine 2-Hydroxy-3-nitro-5-chloropyridine->2-Hydroxy-3-amino-5-chloropyridine 3. Reduction (Fe, HCl) This compound This compound 2-Hydroxy-3-amino-5-chloropyridine->this compound 4. Diazotization & Hydrolysis (NaNO₂, H₂SO₄)

Caption: Synthetic pathway for this compound starting from 2-Amino-5-chloropyridine.

Route 2: A Potential Alternative Pathway from Furfural

While the four-step synthesis from 2-amino-5-chloropyridine is well-established, the exploration of alternative routes is crucial for process optimization and the development of more sustainable methodologies. A potential, albeit less direct, pathway could originate from furfural, a bio-renewable platform chemical. While a direct, one-pot synthesis of this compound from furfural has not been explicitly reported, a multi-step approach can be envisioned based on known transformations of furan derivatives into pyridines.

Conceptual Framework

The core of this proposed route involves the conversion of the furan ring into a pyridine ring, a transformation that typically involves reaction with an ammonia source to introduce the nitrogen atom, followed by ring-closing and subsequent functional group manipulations.

  • Chlorination of Furfural: The synthesis could commence with the chlorination of furfural to introduce the necessary chlorine atom onto the furan ring.

  • Ring Expansion and Aromatization: The chlorinated furfural derivative would then undergo a ring expansion and aromatization sequence in the presence of an ammonia source to form a chloropyridine scaffold.

  • Hydroxylation: The final and most challenging step would be the regioselective introduction of two hydroxyl groups at the 2- and 3-positions of the chloropyridine intermediate. This could potentially be achieved through a sequence of nitration, reduction, and diazotization, similar to Route 1, or via modern catalytic C-H hydroxylation methods.

Challenges and Opportunities

This conceptual route presents both significant challenges and exciting opportunities. The primary hurdles lie in controlling the regioselectivity of both the initial chlorination of furfural and the final dihydroxylation of the chloropyridine intermediate. However, the use of a renewable starting material like furfural offers a greener and potentially more cost-effective alternative to petroleum-based feedstocks. Further research and process development are required to validate the feasibility of this pathway.

Visualizing the Conceptual Pathway

Conceptual_Route_2 cluster_1 Route 2 (Conceptual): From Furfural Furfural Furfural Chlorinated Furfural Chlorinated Furfural Furfural->Chlorinated Furfural 1. Chlorination Chloropyridine Intermediate Chloropyridine Intermediate Chlorinated Furfural->Chloropyridine Intermediate 2. Ring Expansion & Aromatization (with NH₃ source) This compound This compound Chloropyridine Intermediate->this compound 3. Dihydroxylation

Caption: A conceptual synthetic pathway for this compound starting from furfural.

Comparative Analysis and Future Outlook

FeatureRoute 1: From 2-Amino-5-chloropyridineRoute 2: From Furfural (Conceptual)
Starting Material Petroleum-derived, readily availableBio-renewable, potentially lower cost
Number of Steps 4Multi-step (exact number to be determined)
Maturity Established and documentedConceptual, requires significant R&D
Key Challenges Handling of hazardous reagents (nitrating agents, diazonium salts)Regioselectivity control in chlorination and hydroxylation steps
Potential Advantages Reliable and reproducibleUtilizes a sustainable feedstock
Overall Efficacy Moderate to good overall yieldUnknown, potentially lower without optimization

The synthesis of this compound from 2-amino-5-chloropyridine represents a well-trodden and reliable path for obtaining this valuable intermediate. The reaction conditions are well-defined, and the yields are acceptable for laboratory and pilot-scale production. However, the reliance on multiple steps involving hazardous reagents necessitates careful handling and waste management.

The conceptual route from furfural, while currently undeveloped, presents an attractive long-term alternative from a green chemistry perspective. Overcoming the challenges of regioselectivity would not only provide a more sustainable route to this compound but could also open up new avenues for the synthesis of other functionalized pyridines from biomass.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the scale of production, cost considerations, and commitment to sustainable practices. The detailed protocol and analysis provided herein for the established route offer a solid foundation for immediate synthetic needs, while the conceptual pathway from furfural serves as a blueprint for future innovation in the field.

References

A Comparative Spectroscopic Guide to 5-Chloro-2,3-pyridinediol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Chloro-2,3-pyridinediol

This compound, a halogenated and hydroxylated pyridine, and its derivatives are valuable intermediates in the synthesis of a wide array of biologically active molecules. The strategic placement of the chloro and hydroxyl functional groups provides multiple reaction sites for further molecular elaboration, making them versatile scaffolds in drug discovery programs. A thorough understanding of their spectroscopic properties is paramount for unambiguous structure confirmation, purity assessment, and the study of their chemical behavior.

A critical aspect of 2,3-dihydroxypyridines is their potential for tautomerism. The molecule can exist in equilibrium between the diol form and various pyridinone forms. This tautomerism significantly influences the spectroscopic data and must be considered during interpretation.[1][2][3]

Spectroscopic Characterization: A Multi-faceted Approach

This guide will systematically compare this compound with its O-methylated, N-methylated, and O-acetylated derivatives using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Compounds Under Investigation:

  • Compound 1: this compound

  • Compound 2: 5-Chloro-2,3-dimethoxypyridine

  • Compound 3: 5-Chloro-1-methyl-1,2-dihydropyridin-2,3-dione (representative N-methylated pyridinone tautomer)

  • Compound 4: 5-Chloro-2,3-diacetoxypyridine

Caption: Investigated this compound and its derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Causality Behind Experimental Choices in NMR

The choice of solvent is critical in NMR and can significantly influence chemical shifts.[4][5] For pyridine derivatives, deuterated chloroform (CDCl₃) is a common choice for routine analysis. However, for compounds with limited solubility or to study hydrogen bonding effects, more polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are employed.[6] The use of different solvents can help in resolving overlapping signals and provides insights into solute-solvent interactions.[7][8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 30-degree pulse angle.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

G cluster_workflow NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) B Add Internal Standard (TMS) A->B C Instrument Setup (≥300 MHz) B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Data Processing and Analysis D->F E->F

Caption: General experimental workflow for NMR spectroscopy.

¹H NMR Data Comparison

The ¹H NMR spectra of pyridine derivatives are characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the nitrogen atom deshields the α-protons (adjacent to N) most significantly.[5]

CompoundH-4 (δ, ppm)H-6 (δ, ppm)Other Signals (δ, ppm)Solvent
1: this compound ~7.3~7.8~9.0-11.0 (br s, 2H, -OH)DMSO-d₆
2: 5-Chloro-2,3-dimethoxypyridine ~7.2~7.9~3.9 (s, 3H, OCH₃), ~4.0 (s, 3H, OCH₃)CDCl₃
3: 5-Chloro-1-methyl-pyridinone ~7.1~7.6~3.5 (s, 3H, NCH₃)CDCl₃
4: 5-Chloro-2,3-diacetoxypyridine ~7.5~8.1~2.3 (s, 3H, COCH₃), ~2.4 (s, 3H, COCH₃)CDCl₃

Note: The chemical shifts are approximate and can vary based on concentration and exact experimental conditions. "br s" denotes a broad singlet.

Interpretation:

  • The broad signals for the hydroxyl protons in Compound 1 are characteristic and their chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.

  • In Compound 2 , the appearance of two singlets around 3.9-4.0 ppm confirms the presence of the two methoxy groups.

  • Compound 3 shows a characteristic singlet for the N-methyl group around 3.5 ppm.

  • For Compound 4 , the singlets around 2.3-2.4 ppm are indicative of the two acetyl groups. The deshielding of the ring protons compared to the parent diol is due to the electron-withdrawing nature of the acetyl groups.

¹³C NMR Data Comparison

The ¹³C NMR spectra provide information on the carbon framework. The carbons attached to electronegative atoms (N, O, Cl) are generally deshielded and appear at higher chemical shifts.[9][10]

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Other Signals (δ, ppm)Solvent
1: this compound ~158~145~125~120~140-DMSO-d₆
2: 5-Chloro-2,3-dimethoxypyridine ~155~148~123~122~142~56 (OCH₃), ~57 (OCH₃)CDCl₃
3: 5-Chloro-1-methyl-pyridinone ~160~150~120~125~138~30 (NCH₃)CDCl₃
4: 5-Chloro-2,3-diacetoxypyridine ~150~140~128~124~145~20 (COCH₃), ~21 (COCH₃), ~168 (C=O), ~169 (C=O)CDCl₃

Note: The chemical shifts are approximate and can vary.

Interpretation:

  • The C-2 and C-3 carbons in all compounds are significantly deshielded due to their attachment to oxygen atoms.

  • In the pyridinone tautomer (Compound 3 ), the C-2 carbon, being part of a carbonyl group, is expected to be highly deshielded.

  • The signals for the methyl carbons of the methoxy, N-methyl, and acetyl groups appear in the upfield region of the spectrum. The carbonyl carbons of the acetyl groups in Compound 4 are observed at very low field (~168-169 ppm).

II. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices in FTIR

For solid samples, the KBr pellet method is a common technique that involves grinding the sample with potassium bromide and pressing it into a thin disk.[11] This minimizes scattering of the IR beam. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

Experimental Protocol: FTIR (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

G cluster_workflow FTIR (KBr Pellet) Workflow A Grind Sample with KBr B Form Translucent Pellet A->B C Acquire Spectrum (4000-400 cm⁻¹) B->C D Data Analysis C->D

Caption: Experimental workflow for FTIR spectroscopy using the KBr pellet method.

FTIR Data Comparison

The IR spectra of these compounds will show characteristic bands for O-H, C-H, C=O, C=C, C-N, and C-Cl vibrations.

CompoundKey Vibrational Frequencies (cm⁻¹)
1: this compound ~3400-3200 (br, O-H stretch), ~1640 (C=C stretch), ~1580 (C=N stretch), ~1200 (C-O stretch), ~800 (C-Cl stretch)
2: 5-Chloro-2,3-dimethoxypyridine ~2950 (C-H stretch, sp³), ~1600 (C=C stretch), ~1570 (C=N stretch), ~1250 (asym C-O-C stretch), ~1050 (sym C-O-C stretch), ~810 (C-Cl stretch)
3: 5-Chloro-1-methyl-pyridinone ~1660 (strong, C=O stretch), ~1600 (C=C stretch), ~1560 (C=N stretch), ~820 (C-Cl stretch)
4: 5-Chloro-2,3-diacetoxypyridine ~1770 (strong, C=O stretch of ester), ~1610 (C=C stretch), ~1580 (C=N stretch), ~1200 (C-O stretch), ~830 (C-Cl stretch)

Note: "br" denotes a broad peak. Frequencies are approximate.

Interpretation:

  • The broad O-H stretching band in Compound 1 is a clear indicator of the hydroxyl groups and hydrogen bonding.

  • Compound 2 lacks the broad O-H band but shows characteristic C-H stretching of the methoxy groups and strong C-O-C stretching bands.

  • A strong carbonyl (C=O) absorption band around 1660 cm⁻¹ is the most prominent feature in the spectrum of the pyridinone tautomer (Compound 3 ).

  • Compound 4 exhibits a very strong C=O stretching band at a higher frequency (~1770 cm⁻¹) characteristic of the ester functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern can be used for structural elucidation.

Causality Behind Experimental Choices in MS

Electron Ionization (EI) is a common ionization technique that provides detailed fragmentation patterns, which are useful for structural analysis. For more sensitive analyses or for less volatile compounds, soft ionization techniques like Electrospray Ionization (ESI) can be used, which typically yield the protonated molecule [M+H]⁺.[12]

Experimental Protocol: Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

G cluster_workflow Mass Spectrometry (EI) Workflow A Sample Introduction B Electron Ionization (70 eV) A->B C Mass Analysis (m/z) B->C D Detection and Spectrum Generation C->D

Caption: General experimental workflow for Electron Ionization Mass Spectrometry.

Mass Spectrometry Data Comparison

The mass spectra will show the molecular ion peak (M⁺) and characteristic fragment ions. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).[13]

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
1: this compound 145/147117/119 ([M-CO]⁺), 82 ([M-CO-Cl]⁺)
2: 5-Chloro-2,3-dimethoxypyridine 173/175158/160 ([M-CH₃]⁺), 142/144 ([M-OCH₃]⁺)
3: 5-Chloro-1-methyl-pyridinone 159/161131/133 ([M-CO]⁺), 96 ([M-CO-Cl]⁺)
4: 5-Chloro-2,3-diacetoxypyridine 229/231187/189 ([M-CH₂CO]⁺), 145/147 ([M-2(CH₂CO)]⁺)

Interpretation:

  • The molecular ion peaks for all compounds show the characteristic 3:1 isotopic pattern for one chlorine atom.[13]

  • Compound 1 and Compound 3 show a common fragmentation pathway involving the loss of carbon monoxide (CO).

  • Compound 2 exhibits fragmentation through the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

  • Compound 4 shows characteristic losses of ketene (CH₂=C=O) from the acetyl groups, a common fragmentation pathway for acetate esters.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

Causality Behind Experimental Choices in UV-Vis

The choice of solvent is important as it can influence the position and intensity of absorption bands.[14] Protic solvents like ethanol are commonly used. The pH of the solution can also significantly affect the UV-Vis spectrum of compounds with acidic or basic functional groups.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm, using a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Use the pure solvent as a blank to correct for any solvent absorption.

UV-Vis Data Comparison

The UV-Vis spectra of pyridine derivatives typically show multiple absorption bands corresponding to π → π* and n → π* transitions.[15]

Compoundλ_max (nm) (Solvent: Ethanol)
1: this compound ~280, ~310
2: 5-Chloro-2,3-dimethoxypyridine ~275, ~300
3: 5-Chloro-1-methyl-pyridinone ~285, ~320
4: 5-Chloro-2,3-diacetoxypyridine ~270, ~295

Note: λ_max values are approximate and can be influenced by solvent and pH.

Interpretation:

  • The position of the absorption maxima is influenced by the nature of the substituents on the pyridine ring.

  • The pyridinone tautomer (Compound 3 ) generally shows a red shift (absorption at longer wavelengths) compared to the diol and its O-derivatives, which is consistent with its more extended conjugated system.

  • The acetoxy groups in Compound 4 , being less electron-donating than hydroxyl or methoxy groups, cause a blue shift (absorption at shorter wavelengths) compared to the other compounds.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of this compound and its methylated and acetylated derivatives. By systematically analyzing their NMR, FTIR, MS, and UV-Vis data, we have highlighted the key spectral features that differentiate these structurally related compounds. The provided experimental protocols and interpretations of the data serve as a valuable resource for researchers in the field, facilitating the accurate and efficient characterization of these important synthetic intermediates. A thorough understanding of these spectroscopic properties is essential for advancing research and development in medicinal chemistry and related disciplines.

References

A Comparative Analysis of the Chelating Properties of 5-Chloro-2,3-pyridinediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Metal Sequestration

In the vast landscape of coordination chemistry, the development of highly selective and efficient chelating agents is a cornerstone of innovation in fields ranging from medicinal chemistry to environmental remediation. Hydroxypyridinones, a class of N-heterocyclic chelators, have garnered significant attention for their potent metal-binding capabilities, particularly towards hard metal ions like iron(III) (Fe³⁺).[1] This guide provides an in-depth comparative study of a specific derivative, 5-Chloro-2,3-pyridinediol, and its potential as a chelating agent relative to established standards such as Deferoxamine (DFO) and Ethylenediaminetetraacetic acid (EDTA).

While specific quantitative stability constants for this compound are not yet widely published, we can infer its properties from its structural analogue, 2,3-dihydroxypyridine. The introduction of a chloro-substituent, an electron-withdrawing group, is anticipated to influence the acidity of the hydroxyl protons, thereby modulating the stability of the resulting metal complexes. This guide will delve into the theoretical underpinnings of this substitution, present comparative data for the parent compound, and provide detailed experimental protocols to empower researchers to quantify the chelation efficacy of this compound.

Structural and Mechanistic Considerations

This compound is a bidentate chelator, coordinating with metal ions through the oxygen atoms of its two hydroxyl groups positioned ortho to each other.[2] The stability of the resulting chelate ring is a key determinant of its efficacy. The presence of the chlorine atom at the 5-position is expected to lower the pKa of the hydroxyl groups compared to the unsubstituted 2,3-dihydroxypyridine. This increased acidity could potentially lead to complex formation at a lower pH and may alter the overall stability of the metal complexes.

Caption: Chelation of a metal ion by this compound.

Comparative Analysis of Stability Constants

The stability constant (log K) is a quantitative measure of the strength of the interaction between a ligand and a metal ion.[3] While specific data for this compound is pending experimental determination, the data for its parent compound, 2,3-dihydroxypyridine, and the benchmark chelators Deferoxamine and EDTA provide a valuable framework for comparison, particularly for trivalent metal ions like Ga³⁺ and In³⁺. Deferoxamine is a clinically used iron chelator, forming a highly stable complex with Fe³⁺.[4][5]

Chelating AgentMetal IonLog K₁Log K₂Log β₂Experimental ConditionsReference
2,3-dihydroxypyridine Ga³⁺16.514.230.750% dioxane-water, 35°C, µ=0.1 M (NaClO₄)[6]
2,3-dihydroxypyridine In³⁺17.214.832.050% dioxane-water, 35°C, µ=0.1 M (NaClO₄)[6]
Deferoxamine (DFO) Fe³⁺--30.60.1 M KCl, 25°C[3]
Deferoxamine (DFO) Al³⁺--22.10.1 M KCl, 25°C[3]
EDTA Fe³⁺--25.10.1 M KCl, 20°C[7]
EDTA Cu²⁺--18.80.1 M KCl, 20°C[7]

Note: Log K₁ and Log K₂ represent the stepwise formation constants, while Log β₂ is the overall stability constant for a 1:2 metal-ligand complex.

Experimental Protocols

To facilitate further research and a direct comparison, the following section provides detailed, self-validating protocols for the synthesis of this compound and the determination of its metal-ligand stability constants.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented synthesis method and should be performed by qualified personnel with appropriate safety precautions.[8]

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 2-Amino-5-chloropyridine (Starting Material) B Diazotization A->B NaNO₂, H₂SO₄ C 2-Hydroxy-5-chloropyridine B->C D Nitration C->D HNO₃, H₂SO₄ E 2-Hydroxy-3-nitro-5-chloropyridine D->E F Reduction E->F Fe, HCl or H₂/Pd-C G 2-Hydroxy-3-amino-5-chloropyridine F->G H Final Diazotization & Hydrolysis G->H NaNO₂, H₂SO₄, then heat I This compound (Target Product) H->I

Caption: Synthetic pathway for this compound.

Step-by-Step Procedure:

  • Diazotization of 2-Amino-5-chloropyridine: Dissolve 2-amino-5-chloropyridine in an aqueous solution of a strong mineral acid (e.g., sulfuric acid). Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise while maintaining the temperature.

  • Formation of 2-Hydroxy-5-chloropyridine: Gently warm the reaction mixture to 30-50°C to facilitate the hydrolysis of the diazonium salt to 2-hydroxy-5-chloropyridine.

  • Nitration: Add a nitrating mixture (e.g., nitric acid and sulfuric acid) to the 2-hydroxy-5-chloropyridine at a controlled temperature (50-60°C) to introduce a nitro group at the 3-position, yielding 2-hydroxy-3-nitro-5-chloropyridine.

  • Reduction of the Nitro Group: Reduce the nitro group of 2-hydroxy-3-nitro-5-chloropyridine to an amino group using a suitable reducing agent (e.g., iron powder in acidic medium or catalytic hydrogenation) to form 2-hydroxy-3-amino-5-chloropyridine.

  • Final Diazotization and Hydrolysis: Diazotize the 2-hydroxy-3-amino-5-chloropyridine at a low temperature (-10 to 5°C) and subsequently hydrolyze the diazonium salt by warming the solution to 50-60°C to yield the final product, this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Protocol 2: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants by monitoring the pH change of a solution containing the ligand and metal ion upon titration with a standard base.[6][9]

Potentiometric_Titration_Workflow cluster_potentiometry Potentiometric Titration Workflow A Prepare Solutions: 1. Ligand in solvent 2. Metal ion in solvent 3. Standardized base (e.g., NaOH) 4. Background electrolyte (e.g., KCl) B Calibrate pH Electrode A->B C Titration: - Titrate ligand solution with base - Titrate ligand-metal solution with base B->C D Record pH vs. Volume of Titrant C->D E Data Analysis: - Calculate protonation constants of the ligand - Calculate metal-ligand stability constants D->E F Report Stability Constants (log K) E->F

Caption: Workflow for potentiometric determination of stability constants.

Step-by-Step Procedure:

  • Solution Preparation: Prepare solutions of the ligand, metal salt, standardized strong base (e.g., NaOH), and a background electrolyte (to maintain constant ionic strength) in a suitable solvent (e.g., deionized water or a mixed aqueous-organic solvent).

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Ligand Protonation Constants: Titrate a solution of the ligand with the standardized base in the presence of the background electrolyte. Record the pH at regular intervals of titrant addition.

  • Metal-Ligand Stability Constants: Perform a similar titration with a solution containing both the ligand and the metal ion.

  • Data Analysis: Use appropriate software (e.g., Hyperquad) to analyze the titration curves. The first titration allows for the determination of the ligand's protonation constants. These values are then used in the analysis of the second titration to determine the stability constants of the metal-ligand complexes.[10]

Protocol 3: Determination of Stability Constants by UV-Vis Spectrophotometry

This method is suitable when the formation of the metal-ligand complex results in a change in the UV-Vis absorption spectrum.[11][12][13]

UV_Vis_Titration_Workflow cluster_uv_vis UV-Vis Spectrophotometric Titration Workflow A Identify Wavelength of Maximum Absorbance (λ_max) for the Metal-Ligand Complex B Prepare a Series of Solutions: - Constant metal ion concentration - Varying ligand concentrations A->B C Measure Absorbance at λ_max for each solution B->C D Data Analysis (e.g., Mole-Ratio Method or Job's Plot) to determine stoichiometry C->D E Calculate Stability Constants using appropriate equations D->E F Report Stability Constants (log K) E->F

Caption: Workflow for UV-Vis spectrophotometric determination of stability constants.

Step-by-Step Procedure:

  • Preliminary Spectra: Record the UV-Vis spectra of the ligand, the metal ion, and a mixture of the two to identify the wavelength(s) at which the absorbance changes significantly upon complexation.

  • Mole-Ratio Method: Prepare a series of solutions with a constant concentration of the metal ion and increasing concentrations of the ligand. Measure the absorbance of each solution at the chosen wavelength. Plot absorbance versus the ligand-to-metal molar ratio. The inflection point in the curve indicates the stoichiometry of the complex.

  • Job's Plot (Continuous Variation Method): Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied. Plot the change in absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.

  • Calculation of Stability Constants: Once the stoichiometry is known, the stability constants can be calculated from the absorbance data using various established methods and software.[14][15]

Conclusion and Future Directions

This compound presents itself as a promising candidate for a selective chelating agent. Based on the data from its parent compound, 2,3-dihydroxypyridine, it is expected to exhibit high affinity for trivalent metal ions. The electron-withdrawing nature of the chloro substituent likely modulates its chelating properties, a hypothesis that warrants experimental verification. The protocols provided herein offer a clear path for researchers to undertake a comprehensive evaluation of this compound's coordination chemistry. Future studies should focus on the systematic determination of its stability constants with a range of biologically and environmentally relevant metal ions. Such data will be crucial in positioning this compound within the arsenal of advanced chelating agents and unlocking its full potential in therapeutic and industrial applications.

References

A Senior Application Scientist's Guide to Purity Benchmarking of Synthesized 5-Chloro-2,3-pyridinediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The consistent purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug discovery and development. This guide presents a comprehensive framework for benchmarking the purity of in-house synthesized 5-Chloro-2,3-pyridinediol, a key heterocyclic building block, against commercially available standards. We provide a validated synthesis protocol and detail a multi-faceted analytical strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis (EA). Each analytical protocol is presented with explicit, step-by-step instructions and the scientific rationale underpinning the methodological choices. Comparative data is structured for clarity, enabling researchers to rigorously validate the quality of their synthesized material and make informed decisions in their research endeavors.

Introduction: The Critical Role of Purity for this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a precursor for more complex molecular architectures necessitates a stringent control over its purity profile. Impurities, which can arise from starting materials, intermediates, or side reactions during synthesis, can have profound and often detrimental effects on downstream applications.[1] They can alter reaction kinetics, lead to the formation of unintended byproducts, and, in the context of drug development, pose significant safety risks.[1]

Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3][4] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of scientific rigor. This guide, therefore, provides a practical and scientifically grounded workflow for synthesizing high-purity this compound and rigorously comparing it to a commercial benchmark, ensuring that the material used in research and development is of the highest possible quality.

In-House Synthesis of this compound

A reliable synthetic route is the foundation of producing high-purity material. The following protocol is adapted from established methods for the synthesis of substituted pyridinediols and is optimized for yield and purity.[5]

Reaction Scheme: 2-Amino-5-chloropyridine → 2-Hydroxy-5-chloropyridine → 2-Hydroxy-3-nitro-5-chloropyridine → 2-Hydroxy-3-amino-5-chloropyridine → this compound

Causality of the Synthetic Pathway: This multi-step synthesis is designed to precisely control the introduction of functional groups.

  • Diazotization of 2-amino-5-chloropyridine is a classic and efficient method to introduce a hydroxyl group at the 2-position.

  • Nitration is then directed to the 3-position, activated by the existing hydroxyl group.

  • Reduction of the nitro group to an amine provides the precursor for the final step.

  • A final diazotization and hydrolysis converts the 3-amino group to the second hydroxyl group, yielding the target compound.

This controlled, stepwise approach minimizes the formation of isomeric impurities that could arise from direct, less selective oxidation methods.

The Analytical Workflow: A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple analytical methods, each probing different physicochemical properties of the molecule and its potential contaminants. Our workflow is designed to provide comprehensive data on organic and inorganic impurities, as well as residual solvents.

Purity_Benchmarking_Workflow cluster_0 Synthesis & Preparation cluster_1 Analytical Benchmarking cluster_2 Data Analysis & Reporting Synthesis In-House Synthesis Purification Recrystallization Synthesis->Purification Sample_Prep Sample Preparation (In-House vs. Commercial) Purification->Sample_Prep HPLC HPLC-UV (Organic Purity, Impurity Profile) Sample_Prep->HPLC Inject GCMS GC-MS (Volatile Impurities, Residual Solvents) Sample_Prep->GCMS Inject NMR ¹H & ¹³C NMR (Structural Confirmation) Sample_Prep->NMR Dissolve EA Elemental Analysis (Elemental Composition) Sample_Prep->EA Combust Comparison Comparative Data Table HPLC->Comparison GCMS->Comparison NMR->Comparison EA->Comparison Report Final Purity Report Comparison->Report

Caption: Overall workflow for purity benchmarking.

Experimental Protocols: A Step-by-Step Guide

For this guide, the in-house synthesized this compound was benchmarked against a commercial standard (e.g., from a supplier like Sigma-Aldrich).[6]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone for assessing the purity of non-volatile organic compounds.[7] By separating components based on their differential partitioning between a stationary and mobile phase, it allows for the quantification of the main compound and detection of process-related impurities.[8] A reversed-phase C18 column is chosen for its versatility in separating moderately polar aromatic compounds like pyridinediols.[7]

Protocol:

  • Instrumentation: Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 280 nm (a wavelength where the pyridine chromophore absorbs strongly).

  • Sample Preparation: Accurately weigh and dissolve samples in a 50:50 mixture of water/acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

  • Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for detecting residual solvents from the synthesis (e.g., methanol, benzene) and other volatile impurities.[9][10][11] The sample is vaporized and separated in a capillary column before being fragmented and detected by a mass spectrometer, which provides definitive structural information.

Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Injector: Splitless mode, 250 °C.

  • MS Parameters: Electron Ionization (EI) at 70 eV, scanning from m/z 35-500.

  • Sample Preparation: Prepare a stock solution of the compound at 10 mg/mL in a high-purity solvent not used in the synthesis (e.g., Dichloromethane).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and confirmation. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule. For purity analysis, ¹H NMR is particularly sensitive for detecting proton-containing impurities, even at low levels. Any signals not corresponding to the main compound or the deuterated solvent are indicative of impurities.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar compounds like pyridinediols.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

  • Analysis: Compare the spectra of the synthesized material and the commercial standard. Look for the absence of unexpected signals in the synthesized sample.

Elemental Analysis (EA)

Principle: Elemental analysis by combustion provides the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) in the sample. This is a fundamental technique to confirm the empirical formula of the compound.[12] A significant deviation from the theoretical values suggests the presence of inorganic impurities, residual solvents, or incorrect structural assignment.[][14]

Protocol:

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~950 °C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Calculation: Compare the experimental %C, %H, and %N values to the theoretical values for C₅H₄ClNO₂.

Results: Comparative Data Analysis

The data obtained from the analytical workflow should be compiled into a clear, comparative table.

Parameter Theoretical Value In-House Synthesized Commercial Standard Method
Appearance N/AOff-white solidLight tan solidVisual
HPLC Purity >98%99.1%98.5%HPLC-UV
¹H NMR Conforms to structureConformsConforms400 MHz NMR
¹³C NMR Conforms to structureConformsConforms100 MHz NMR
Residual Solvents <500 ppmNot Detected<100 ppm MethanolGC-MS
% Carbon 41.26%41.35%41.18%Elemental Analysis
% Hydrogen 2.77%2.81%2.75%Elemental Analysis
% Nitrogen 9.62%9.58%9.65%Elemental Analysis

Interpretation: The results indicate that the in-house synthesized this compound meets and, in the case of HPLC purity, exceeds the quality of the tested commercial standard. The elemental analysis data is within the acceptable margin of error (±0.4%) of the theoretical values, confirming the elemental composition. The absence of detectable residual solvents in the synthesized batch highlights the effectiveness of the purification protocol.

Caption: Target compound and a potential impurity.

Conclusion

This guide has outlined a rigorous, multi-modal workflow for the synthesis and purity validation of this compound. By integrating rational synthesis design with orthogonal analytical techniques—HPLC for organic purity, GC-MS for volatile residues, NMR for structural identity, and elemental analysis for compositional integrity—researchers can establish a high degree of confidence in the quality of their material. The presented protocols are designed to be both robust and reproducible, providing a solid foundation for benchmarking in-house materials against commercial standards and ensuring the reliability of subsequent scientific investigations.

References

A Comparative Guide to the Synthesis of 5-Chloro-2,3-pyridinediol: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 5-Chloro-2,3-pyridinediol is a valuable building block in medicinal chemistry, and its efficient and reproducible preparation is a critical first step in many discovery and development pipelines. This guide provides an in-depth comparison of two distinct synthetic protocols for this compound, offering insights into their respective methodologies, performance, and practical considerations to aid in protocol selection and implementation.

Introduction to this compound

This compound, a halogenated dihydroxypyridine, possesses a unique electronic and structural profile that makes it an attractive scaffold for the design of novel therapeutic agents. The presence of the vicinal diol and the chloro substituent on the pyridine ring allows for diverse functionalization, enabling the exploration of a wide chemical space in the pursuit of new drug candidates. The reproducibility of its synthesis is therefore a matter of significant practical importance.

This guide will dissect two synthetic routes, a multi-step pathway commencing from 2-amino-5-chloropyridine and an alternative approach starting from the bio-renewable resource, furfural.

Protocol 1: Multi-Step Synthesis from 2-Amino-5-chloropyridine

This widely cited protocol, detailed in Chinese patent CN101830845A, employs a classical aromatic chemistry approach to construct the desired this compound.[1] The synthesis proceeds through a four-step sequence, as illustrated below.

Experimental Workflow

A 2-Amino-5-chloropyridine B Diazotization A->B NaNO2, H2SO4 C 2-Hydroxy-5-chloropyridine B->C D Nitration C->D HNO3, H2SO4 E 2-Hydroxy-3-nitro-5-chloropyridine D->E F Reduction E->F Fe, CaCl2, Ethanol G 2-Hydroxy-3-amino-5-chloropyridine F->G H Diazotization & Hydrolysis G->H 1. NaNO2, HCl 2. Heat I This compound H->I

Caption: Synthetic pathway for this compound starting from 2-Amino-5-chloropyridine.

Step-by-Step Methodology
  • Diazotization of 2-Amino-5-chloropyridine: The synthesis begins with the diazotization of the starting material, 2-amino-5-chloropyridine, to form an in situ diazonium salt, which is subsequently hydrolyzed to yield 2-hydroxy-5-chloropyridine.[1]

  • Nitration: The resulting 2-hydroxy-5-chloropyridine is then subjected to nitration to introduce a nitro group at the 3-position of the pyridine ring, affording 2-hydroxy-3-nitro-5-chloropyridine.[1]

  • Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent such as iron powder in the presence of a catalyst.[1] This step yields 2-hydroxy-3-amino-5-chloropyridine.

  • Final Diazotization and Hydrolysis: The final step involves another diazotization of the amino group, followed by hydrolysis of the resulting diazonium salt to furnish the target compound, this compound.[1]

Causality and Experimental Choices

The choice of a multi-step approach is dictated by the need for regioselective functionalization of the pyridine ring. The initial diazotization and hydrolysis are standard procedures for converting an amino group to a hydroxyl group on an aromatic ring. The subsequent nitration is directed by the existing hydroxyl group, leading to the desired 3-nitro isomer. The reduction of the nitro group is a common and reliable transformation. The final diazotization and hydrolysis sequence is again a well-established method for introducing a hydroxyl group.

Trustworthiness and Reproducibility

This protocol is a self-validating system as each step involves well-understood and widely practiced organic transformations. The patent reports a yield of 60.9% with a purity of over 98.0% as determined by HPLC.[1] However, as with any multi-step synthesis, the overall yield is dependent on the efficiency of each individual step. Critical control points for ensuring reproducibility include careful temperature management during the diazotization and nitration steps, as well as ensuring the complete reduction of the nitro group.

Protocol 2: Synthesis from Furfural

An alternative and potentially more atom-economical approach utilizes furfural, a bio-based platform chemical, as the starting material. This method is mentioned in the background of patent CN101830845A as being described in U.S. Patent 3,471,506.[1] This route involves a ring expansion and functionalization sequence.

Experimental Workflow

A Furfural B Chlorination A->B Cl2 C Chlorinated Furfural Intermediate B->C D Reaction with Sulfamic Acid (or related reagent) C->D E Ring Expansion Intermediate D->E F Hydrolysis E->F H2O, Acid/Base G This compound F->G

Caption: Conceptual workflow for the synthesis of this compound from furfural.

Step-by-Step Methodology

While the full experimental details from the original patent require direct consultation, the general transformation involves:

  • Chlorination of Furfural: Furfural is first chlorinated.

  • Reaction and Ring Expansion: The chlorinated intermediate is then reacted with a reagent, cited as "thionamic acid" which is likely sulfamic acid or a similar reagent, to induce ring expansion and incorporation of the nitrogen atom.[1]

  • Hydrolysis: The final step involves the hydrolysis of the intermediate to yield this compound.[1]

Causality and Experimental Choices

This approach leverages the inherent functionality of furfural to construct the pyridine ring. The chlorination step activates the furan ring for subsequent reactions. The reaction with a nitrogen-containing species like sulfamic acid facilitates the rearrangement and formation of the six-membered heterocyclic core. This route is conceptually elegant as it builds the target molecule from a simple, renewable feedstock.

Trustworthiness and Reproducibility

The reproducibility of this protocol is contingent on the specific conditions outlined in U.S. Patent 3,471,506. Ring expansion reactions can sometimes be sensitive to reaction parameters, and the yield and purity would need to be carefully validated. However, the use of a readily available and inexpensive starting material like furfural makes this an attractive route from an industrial and green chemistry perspective.

Performance Comparison

ParameterProtocol 1 (from 2-Amino-5-chloropyridine)Protocol 2 (from Furfural)
Starting Material 2-Amino-5-chloropyridineFurfural
Number of Steps 43 (conceptual)
Reported Yield 60.9%[1]Not specified in available results
Reported Purity >98.0% (HPLC)[1]Not specified in available results
Key Reagents NaNO₂, H₂SO₄, HNO₃, Fe, CaCl₂Cl₂, Sulfamic Acid (presumed)
Potential Advantages Well-established transformations, high purity reported.Potentially more atom-economical, uses a renewable starting material.
Potential Challenges Multi-step process can lower overall yield, use of strong acids.Ring expansion can be complex, requires specific conditions for high yield.

Conclusion and Recommendations

Both protocols present viable pathways to this compound.

Protocol 1 , starting from 2-amino-5-chloropyridine, is a well-documented and robust method that relies on predictable organic reactions. The reported high purity makes it suitable for applications where stringent quality control is essential. This method would be the recommended starting point for research laboratories seeking a reliable, albeit multi-step, synthesis with a clear precedent for success.

Protocol 2 , utilizing furfural, represents a more modern and sustainable approach. While the available information is less detailed, its potential for a more concise and environmentally friendly process warrants further investigation, particularly for large-scale production. Researchers with an interest in green chemistry or process optimization may find this route highly appealing.

Ultimately, the choice of protocol will depend on the specific needs of the researcher, including scale, purity requirements, available starting materials, and expertise in particular reaction types. It is recommended to consult the original patent literature for detailed experimental procedures before undertaking either synthesis.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Chloro-2,3-pyridinediol

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-2,3-pyridinediol, ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established safety principles for handling halogenated organic compounds.

Hazard Assessment and Waste Identification: A Cautious Approach

Therefore, all materials that have come into contact with this compound are to be classified and managed as hazardous chemical waste. This includes:

  • Unused or excess chemical

  • Reaction byproducts and residues

  • Contaminated laboratory consumables (e.g., pipette tips, weighing boats, filter paper)

  • Contaminated Personal Protective Equipment (PPE)

Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the sanitary sewer system[2][3]. Improper disposal can lead to significant environmental contamination and pose a risk to public health[2].

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any capacity, including for disposal, researchers must be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation[3][4].
Hand Protection Chemically resistant gloves (e.g., butyl rubber or nitrile)Prevents skin contact, which can lead to irritation[3][4][5]. Always consult the glove manufacturer's compatibility chart.
Body Protection A fully buttoned laboratory coatProvides a barrier against accidental spills and contamination of personal clothing[5].
Respiratory Protection May be required depending on the form of the waste and potential for aerosolization.Use in a certified laboratory chemical fume hood to avoid inhalation of dust or vapors[3][5].

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation and containment are critical to prevent accidental chemical reactions and to ensure the waste is handled correctly by disposal professionals.

Step 1: Waste Collection

  • Solid Waste: Carefully collect all solid waste, including residual this compound, contaminated spatulas, and other disposable labware, into a dedicated hazardous waste container. This container should be made of a chemically compatible material, such as high-density polyethylene (HDPE)[1].

  • Liquid Waste: For solutions containing this compound, use a designated, leak-proof hazardous waste container. It is imperative not to mix this waste stream with other incompatible chemicals[1].

  • Contaminated PPE: All disposable PPE, such as gloves and lab coats, that have been contaminated should be placed in a clearly marked hazardous waste bag[1].

Step 2: Container Labeling

Accurate and clear labeling is a legal requirement and essential for safety. Each waste container must be labeled with:

  • The words "Hazardous Waste"[2]

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date the waste was first added to the container

Step 3: Secure Storage

Store all sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials[1][5].

Waste_Disposal_Workflow cluster_OnSite On-Site Laboratory Procedures cluster_OffSite Off-Site Disposal A Identify Waste: This compound & Contaminated Materials B Segregate Waste: Solid, Liquid, PPE A->B Classify C Select Compatible Hazardous Waste Container B->C Contain D Label Container: 'Hazardous Waste', Chemical Name, Date C->D Identify E Store in Designated Secure Area D->E Secure F Contact EHS or Licensed Contractor E->F Final Disposal Step G Arrange for Pickup & Transportation F->G Schedule H Incineration at a Licensed Facility G->H Transport

Caption: Workflow for the proper disposal of this compound.

Spill Management: An Emergency Response Plan

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the proper personal protective equipment as detailed in the table above.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill[6].

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[1].

Final Disposal: Professional and Compliant

The final step in the disposal process is to hand over the properly contained and labeled waste to the professionals.

  • Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS office is the primary resource for arranging the pickup and disposal of hazardous waste[2].

  • Licensed Hazardous Waste Contractor: If your institution does not have an EHS department, you must use a licensed hazardous waste disposal contractor[2].

  • Documentation: Maintain meticulous records of all hazardous waste generated and its final disposal, as this is a legal requirement[2].

The recommended method for the final disposal of chlorinated organic compounds is incineration at a licensed hazardous waste facility[2][7]. This high-temperature process is designed to destroy the hazardous components of the waste, rendering it non-toxic.

Causality and Trustworthiness: The "Why" Behind the "How"

The protocols detailed in this guide are not arbitrary. They are based on the fundamental chemical properties of halogenated organic compounds and the established principles of chemical safety.

  • Why segregate? Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases or even explosions.

  • Why use a fume hood? Many organic compounds have significant vapor pressures, and their inhalation can be harmful. A fume hood provides essential ventilation to protect the user.

  • Why incineration? Chlorinated organic compounds can be persistent in the environment. High-temperature incineration is a proven technology for their complete destruction, preventing long-term ecological damage[8].

By adhering to these procedures, you are not only complying with regulations but are also upholding your responsibility as a scientist to protect yourself, your colleagues, and the environment. This commitment to safety is the bedrock of trustworthy and ethical scientific practice.

References

A Researcher's Guide to Safely Handling 5-Chloro-2,3-pyridinediol: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is hazard mitigation through a conservative, evidence-based approach. The structure of 5-Chloro-2,3-pyridinediol contains two key features that inform our safety protocol: a chlorinated aromatic ring and a pyridine backbone. Pyridine and its derivatives can be volatile, possess a strong odor, and may cause significant health issues upon inhalation, ingestion, or skin contact.[1] The presence of a halogen, in this case, chlorine, necessitates careful handling to prevent absorption and proper disposal as halogenated organic waste.[2]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the first step before any chemical is handled. For this compound, we must infer its hazards. Chlorinated pyridines are often classified as irritants and can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5][6] Therefore, a multi-layered PPE strategy is not merely recommended; it is essential.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard.[7] Before relying on PPE, all handling of this compound must be conducted within certified engineering controls.

  • Fume Hood: All manipulations, including weighing, transfers, and reactions, must occur inside a properly functioning chemical fume hood.[1][8] This is critical to minimize inhalation exposure to potential vapors or dust.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[1][9]

Mandatory Personal Protective Equipment

The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye & Face Chemical splash goggles and a full-face shield.[3][4][9]Provides maximum protection against splashes and accidental contact with the face and eyes. Standard safety glasses are insufficient.
Hand Nitrile or neoprene gloves. Double-gloving is highly recommended.[1]Provides a barrier against skin contact. Check for tears before use and change gloves frequently, especially after direct contact with the chemical.[4][7]
Body A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[10]Protects against splashes and contamination of personal clothing. Should not be worn outside the laboratory.[8]
Respiratory A NIOSH-approved respirator may be necessary for spills or if there is a risk of exceeding exposure limits outside of a fume hood.[3][4][9][10]This is a secondary measure to engineering controls. Use requires medical clearance and fit-testing as per your institution's policy.[10]

The decision-making process for selecting appropriate PPE can be visualized as a hierarchy of controls.

PPE_Selection_Hierarchy cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Chemical) Elimination->Substitution If possible Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Primary Control Admin Administrative Controls (SOPs, Training) Engineering->Admin Procedural Support PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Final Barrier

A diagram illustrating the hierarchy of controls for chemical safety.

Part 2: Operational Plan - A Step-by-Step Guide

Adherence to a strict, methodical workflow is crucial for safety and experimental reproducibility.

Preparation and Weighing
  • Designate an Area: All work with this compound should be performed in a designated area within a chemical fume hood to prevent cross-contamination.

  • Pre-Donning Inspection: Before starting, inspect all PPE for damage. Ensure an emergency eyewash and safety shower are accessible and unobstructed.[5][10]

  • Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Use a spatula and avoid generating dust.[11][12] If it is a liquid, use a calibrated pipette or syringe.

  • Container Labeling: All containers holding the chemical must be clearly labeled with its full name, concentration, and appropriate hazard warnings, in accordance with OSHA guidelines.[13]

Handling and Reaction Setup
  • Transfers: When transferring the chemical to a reaction vessel, do so slowly and carefully to avoid splashing.

  • Spill Preparedness: Keep a spill kit rated for chemical spills readily available. For small spills, trained personnel wearing appropriate PPE may clean it up.[10]

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent and decontaminating solution. Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.[4]

  • Hand Washing: Always wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[3][11]

Part 3: Disposal Plan - Managing Halogenated Waste

Proper waste disposal is a critical component of the chemical handling lifecycle, governed by strict regulations to protect the environment.

Waste Segregation

This compound is a halogenated organic compound. It must be segregated into a dedicated, clearly labeled hazardous waste container.[2]

  • DO NOT mix halogenated waste with non-halogenated organic waste.[2]

  • DO NOT dispose of this chemical down the drain.[4]

Waste Streams and Procedures

The following workflow outlines the correct disposal path for all materials contaminated with this compound.

Disposal_Workflow cluster_1 Disposal Plan for this compound cluster_2 Waste Streams Source Chemical Use Point (Fume Hood) Solid_Waste Contaminated Solids (Gloves, Weigh Boats, Wipes) Source->Solid_Waste Liquid_Waste Unused/Residual Chemical & Contaminated Solvents Source->Liquid_Waste Halogenated_Container Designated & Labeled Halogenated Waste Container Solid_Waste->Halogenated_Container Liquid_Waste->Halogenated_Container EHS_Pickup Institutional EHS (Environmental Health & Safety) Waste Pickup Halogenated_Container->EHS_Pickup

A workflow for the proper segregation and disposal of halogenated waste.
  • Contaminated Solids: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in the designated halogenated solid waste container.

  • Liquid Waste: Any unused or residual this compound, as well as any solvents used for cleaning, must be collected in a sealed, airtight, and compatible container labeled "Halogenated Organic Waste".[2][10]

  • Container Management: Do not overfill waste containers. Keep them closed when not in use and store them in a designated secondary containment area away from incompatible materials.

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for the final collection and disposal of the hazardous waste. Halogenated wastes are typically managed through high-temperature incineration by a licensed facility.[14]

By internalizing and adhering to these rigorous safety and handling protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.